N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
Beschreibung
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Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-2-piperidin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-11-4-6-12(7-5-11)15-13(17)10-16-8-2-1-3-9-16/h4-7H,1-3,8-10,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMDLTMWYNWMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360105 | |
| Record name | N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100450-98-4 | |
| Record name | N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide, a valuable molecular scaffold in contemporary drug discovery and medicinal chemistry. The synthesis is presented as a robust and reproducible three-step process, commencing with the acylation of p-nitroaniline, followed by nucleophilic substitution with piperidine, and culminating in the catalytic hydrogenation of the nitro intermediate. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles, reaction mechanisms, and characterization of key intermediates and the final product. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
Introduction: The Significance of the Piperidine-Acetamide Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for engaging with a wide range of biological targets. When coupled with an acetamide linker to an aromatic amine, as in the case of this compound, a molecular framework with significant potential for further functionalization is created. This scaffold is of particular interest in the design of novel therapeutics, including but not limited to kinase inhibitors and receptor modulators. The 4-aminophenyl group provides a key reactive handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs. This guide will meticulously detail a reliable and scalable synthetic route to this important building block.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a three-step linear sequence. The strategy is centered around the initial construction of a chloroacetamide intermediate, followed by the introduction of the piperidine ring via nucleophilic substitution, and concluding with the reduction of a nitro group to the desired primary amine.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide (Intermediate I)
The initial step in the synthesis is the acylation of p-nitroaniline with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of the amino group of p-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend p-nitroaniline (10.0 g, 72.4 mmol) in 100 mL of ethyl acetate.
-
Addition of Reagent: While stirring, slowly add chloroacetyl chloride (15 mL, 189 mmol) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 1 hour.[2]
-
Work-up and Isolation: After cooling to room temperature, add 50 mL of water to the reaction mixture. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (3 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from ethanol to afford 2-chloro-N-(4-nitrophenyl)acetamide as a pale yellow crystalline solid.
Characterization Data for Intermediate I
| Parameter | Value | Reference |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 183-185 °C | [2] |
| Molecular Formula | C₈H₇ClN₂O₃ | |
| Molecular Weight | 214.61 g/mol |
Part 2: Synthesis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (Intermediate II)
The second step involves the nucleophilic substitution of the chloride in 2-chloro-N-(4-nitrophenyl)acetamide with piperidine. This is a classic SN2 reaction where the nitrogen atom of piperidine acts as the nucleophile.
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-N-(4-nitrophenyl)acetamide (10.0 g, 46.6 mmol) in 150 mL of toluene.
-
Addition of Reagent: Add piperidine (5.5 mL, 55.9 mmol, 1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is subjected to liquid-liquid extraction with water. The aqueous phase is then acidified with concentrated hydrochloric acid, leading to the precipitation of the product.
-
Purification: The precipitate is filtered, dried, and recrystallized from ethanol to yield N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide as white crystals.
Characterization Data for Intermediate II
| Parameter | Value | Reference |
| Appearance | White crystals | |
| Melting Point | 401–403 K (128-130 °C) | |
| Molecular Formula | C₁₃H₁₇N₃O₃ | |
| Molecular Weight | 263.29 g/mol | |
| FT-IR (ATR, ν, cm⁻¹) | 3214 (N-H amide), 2937 (C-H Aliphatic), 1692 (C=O) |
Part 3: Synthesis of this compound (Final Product)
The final step is the reduction of the aromatic nitro group of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.
Sources
"N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide chemical properties"
An In-depth Technical Guide to N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide: Properties, Synthesis, and Applications
Executive Summary
This compound is a substituted acetamide derivative featuring both a primary aromatic amine and a tertiary aliphatic amine. While not extensively characterized in mainstream chemical literature as a standalone therapeutic agent, its unique structure makes it a compound of significant interest. Its primary documented application lies in the field of analytical chemistry, where it serves as a highly effective derivatization agent for enhancing the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). This guide provides a comprehensive overview of its known chemical properties, a proposed synthetic route based on established chemical principles, its role in analytical methodologies, and a discussion of its potential pharmacological relevance based on structurally related compounds. All technical claims are substantiated with references to authoritative sources.
Chemical Identity and Structure
The fundamental identity of a molecule is defined by its structure and nomenclature. This compound is an aromatic compound belonging to the aminoacetanilide class.
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IUPAC Name: this compound
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Molecular Formula: C₁₃H₁₉N₃O
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Molecular Weight: 233.31 g/mol
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Chemical Structure:
(A 2D rendering of the chemical structure)
Physicochemical Properties
Experimental physicochemical data for this specific molecule is sparse. However, predictions based on its functional groups—a hydrophilic primary amine, a lipophilic piperidine ring, and a polar amide linkage—allow for an informed estimation of its properties.
| Property | Value / Predicted Behavior | Rationale / Source |
| Physical State | Predicted to be a solid at room temperature. | Similar acetanilide derivatives are typically solids.[1] |
| Melting Point | Not experimentally determined. | The parent compound, 4'-Aminoacetanilide, has a melting point of 164–167 °C.[1] Substitution may alter this value. |
| Boiling Point | Not experimentally determined; likely to decompose before boiling at atmospheric pressure. | High molecular weight and polar functional groups suggest a high boiling point. |
| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). | The aromatic ring and piperidine contribute to lipophilicity, while the amine and amide groups provide some polarity. |
| pKa | Two basic centers are present. The primary aromatic amine (p-phenylenediamine derivative) is expected to have a pKa around 6. The tertiary amine in the piperidine ring is expected to be more basic, with a pKa around 10-11. | Based on standard pKa values for aromatic amines and cyclic tertiary amines. |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be moderately lipophilic. | The presence of the piperidine ring and benzene ring increases lipophilicity compared to the parent aminoacetanilide structure. |
Synthesis and Chemical Reactivity
A direct, published synthesis protocol for this compound is not widely available. However, a logical and efficient synthetic route can be proposed based on well-established organic chemistry reactions, such as those used for similar acetamide derivatives.[2]
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from 4-nitroaniline to ensure selective N-acylation and prevent side reactions with the aromatic amine.
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide.
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To a stirred solution of 4-nitroaniline (1.0 eq) and a non-nucleophilic base like potassium carbonate (2.5 eq) in a dry, aprotic solvent (e.g., dichloromethane), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.[2]
-
The causality here is that the base neutralizes the HCl byproduct, driving the acylation forward. Using the nitro-protected aniline prevents acylation of the desired primary amine in the final product.
-
Work-up involves washing with water to remove salts, followed by evaporation of the solvent. The crude product can be purified by recrystallization.
-
-
Step 2: Synthesis of 2-(Piperidin-1-yl)-N-(4-nitrophenyl)acetamide.
-
Dissolve the 2-chloro-N-(4-nitrophenyl)acetamide (1.0 eq) in a polar aprotic solvent like acetonitrile.
-
Add piperidine (1.2 eq) and a base such as potassium carbonate (1.5 eq) to act as an acid scavenger.
-
Heat the mixture to reflux and monitor by TLC. The piperidine nitrogen acts as a nucleophile, displacing the chloride in an Sₙ2 reaction.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The product can be purified via column chromatography.
-
-
Step 3: Reduction to this compound.
-
Dissolve the nitro-intermediate in a solvent like ethanol or ethyl acetate.
-
Add a reduction catalyst, such as Palladium on carbon (Pd/C), and subject the mixture to an atmosphere of hydrogen gas (H₂).[1] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in acidic medium can be used.
-
The reaction is typically run until hydrogen uptake ceases or TLC shows full conversion.
-
The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the final product, which can be further purified if necessary.
-
Chemical Reactivity
-
Aromatic Amine: The primary amine at the 4-position is nucleophilic and can undergo typical reactions such as acylation, alkylation, and diazotization.
-
Piperidine Nitrogen: The tertiary amine is basic and can be protonated to form salts or alkylated to form quaternary ammonium compounds.
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Amide Linkage: The amide bond is stable but can be hydrolyzed under harsh acidic or basic conditions.
Applications and Potential Pharmacological Profile
Primary Application: Analytical Derivatization
The most significant documented use of this compound is as a derivatization reagent for the analysis of organic acids by supercritical fluid chromatography-mass spectrometry (SFC-MS).[3]
-
Mechanism of Action: Carboxylic acids, which are often difficult to analyze with SFC-MS due to their high polarity and poor ionization, are chemically tagged with this compound. The reaction forms a stable amide bond, replacing the acidic proton.
-
Benefits: This derivatization dramatically improves analytical performance. A study showed that tagging organic acids like lactic and succinic acid improved their limits of detection by 22-fold to 3800-fold.[3] The high proton affinity of the piperidine and aminophenyl groups enhances positive mode ionization in the mass spectrometer, leading to significantly increased sensitivity.[3]
Caption: Workflow for organic acid analysis using derivatization.
Potential Pharmacological Activity
While this specific molecule is not a known drug, its structural motifs are present in many pharmacologically active compounds.
-
Structural Analogs: A series of related 2-(1-alkylpiperidin-4-yl)-N-acetamide derivatives have been synthesized and evaluated as T-type calcium channel blockers for potential use as novel antihypertensive agents.[4] These studies suggest that the piperidine-acetamide scaffold can be a valuable pharmacophore for cardiovascular drug development.
-
Parent Structure: The core 4-aminoacetanilide structure is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1][5] For example, it is structurally related to acetaminophen, a widely used analgesic and antipyretic.[6]
Predicted Spectroscopic Data
No experimental spectra are publicly available. The following are predictions based on the chemical structure and standard spectroscopic correlation tables.[7]
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | δ 7.0-6.5 (m, 4H): Aromatic protons (AA'BB' system).δ 8.0-9.0 (s, 1H): Amide N-H proton.δ 3.5-4.0 (s, 2H): Amine (-NH₂) protons.δ 3.2 (s, 2H): Methylene protons adjacent to the carbonyl (COCH₂).δ 2.5-2.8 (m, 4H): Piperidine protons adjacent to Nitrogen.δ 1.5-1.8 (m, 6H): Remaining piperidine protons. |
| ¹³C NMR | δ ~170: Amide carbonyl carbon.δ 140-145: Aromatic C-NH₂.δ 125-135: Aromatic C-NHAc.δ 115-125: Aromatic C-H.δ ~60: Methylene carbon (COCH₂).δ ~55: Piperidine carbons adjacent to Nitrogen.δ ~25: Remaining piperidine carbons. |
| IR (cm⁻¹) | 3300-3450: N-H stretching (primary amine, two bands; secondary amide, one band).2950-2800: C-H stretching (aliphatic).1650-1680: C=O stretching (Amide I band).1500-1600: N-H bending and C=C aromatic stretching. |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. Therefore, safety precautions should be based on data for structurally similar compounds, such as 4'-Aminoacetanilide.[1] A full risk assessment is mandatory before handling this chemical.
-
GHS Hazard Classification (Predicted):
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[8][10]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH/MSHA-approved respirator may be necessary.[8]
-
-
Handling and Storage:
Conclusion
This compound is a specialized chemical compound whose primary value has been demonstrated in the realm of analytical chemistry. Its ability to act as a high-efficiency derivatization tag significantly lowers the detection limits for challenging polar analytes like organic acids in SFC-MS workflows. While its pharmacological profile remains unexplored, the presence of bioactive scaffolds suggests potential avenues for future research in drug discovery. The proposed synthesis is robust and relies on fundamental, high-yielding reactions. Due to the lack of extensive public data, careful handling and a thorough risk assessment are paramount for any laboratory work involving this compound.
References
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PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available at: [Link]
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Pharmaffiliates. N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)-N-(2-(piperazin-1-yl)acetyl)acetamide. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Available at: [Link]
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NIST. Acetamide, N-(4-aminophenyl)-. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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Wikipedia. 4-Aminoacetanilide. Available at: [Link]
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Pharmaffiliates. N-(4-Aminophenyl)-N-methyl-2,2-bis(4-methylpiperazin-1-yl)acetamide. Available at: [Link]
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SpectraBase. N-(4-Aminophenyl)-2-(4-methyl-1-piperazinyl)acetamide. Available at: [Link]
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PubMed. Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. Available at: [Link]
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PrepChem.com. Preparation of 4′-aminoacetanilide. Available at: [Link]
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SciSpace. A review on Synthesis of Aminoacetanilides. Available at: [Link]
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Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Available at: [Link]
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Hindawi. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Available at: [Link]
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PubMed. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available at: [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
A Strategic Framework for Investigation
Preamble: Charting a Course into the Unknown
In the landscape of drug discovery, we often encounter compounds of interest that, despite their intriguing structure, lack a well-documented biological narrative. N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide is one such molecule. While its constituent moieties—an aminophenyl group and a piperidinyl-acetamide tail—are present in numerous bioactive agents, a specific mechanism of action for this particular arrangement remains unelucidated in publicly accessible literature.
This guide, therefore, deviates from a conventional review of established facts. Instead, it serves as a strategic whitepaper for the research scientist. It is designed to provide a robust, experience-driven framework for systematically investigating the mechanism of action (MoA) of this compound. We will proceed by dissecting its structure, positing logical hypotheses based on the known activities of its analogs, and detailing a comprehensive, multi-stage experimental plan to validate or refute these hypotheses. This document is not merely a summary; it is a proposed journey of discovery.
Molecular Deconstruction and Identity Clarification
At the outset, it is critical to establish the precise chemical identity of our subject and distinguish it from near-neighbors that could cause confusion.
Core Structure: this compound
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IUPAC Name: this compound
-
Synonyms: 4-Amino-N-(2-(piperidin-1-yl)acetyl)aniline[1]
-
Molecular Formula: C₁₃H₁₉N₃O
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Key Features:
-
p-Aminophenyl Group: A primary aniline, a common feature in many kinase inhibitors and other signaling modulators.
-
Acetamide Linker: A stable amide bond connecting the aromatic amine to the aliphatic side chain.
-
Piperidin-1-ylacetyl Group: A piperidine ring connected via a methylene bridge to the amide carbonyl. This moiety imparts basicity and influences solubility and receptor interaction.
-
It is imperative to differentiate this compound from the well-characterized kinase inhibitor, Nintedanib (N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide). While both share an aminophenyl core, the differences in the N-alkyl substituent (methyl vs. hydrogen) and the heterocyclic ring (methylpiperazine vs. piperidine) are significant and will fundamentally alter the compound's physicochemical properties, target binding profile, and ultimately, its mechanism of action. Applying data from Nintedanib directly to our target compound would be a critical scientific error.
Hypothesis Generation: Learning from Structural Analogs
Based on the activities of compounds sharing key structural motifs with this compound, we can formulate several plausible, testable hypotheses for its MoA.
Hypothesis 1: Inhibition of Receptor Tyrosine Kinases (RTKs)
The N-phenylacetamide scaffold is a classic "hinge-binding" motif for many protein kinases. The 4-amino group can act as a crucial hydrogen bond donor/acceptor, mimicking the adenine portion of ATP.
-
Rationale: The broader class of N-(phenyl)acetamide derivatives has shown activity against various cancer cell lines.[2] While not a direct analog, the fundamental scaffold suggests kinase inhibition as a primary avenue of investigation.
-
Potential Targets: Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and members of the Src family kinases.
Hypothesis 2: Modulation of Ion Channels
Piperidine-containing acetamide structures are prevalent in compounds targeting ion channels.
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Rationale: Structurally related 2-(1-alkylpiperidin-4-yl)-acetamide derivatives have been identified as potent T-type Ca²⁺ channel blockers.[3] Furthermore, other aminophenyl acetamides have demonstrated activity as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4]
-
Potential Targets: T-type Calcium Channels, TRPV1, and other related transient receptor potential channels.
Hypothesis 3: Activity as a PARP Inhibitor
The 4-aminophenyl moiety is a key pharmacophore in some Poly(ADP-ribose) polymerase (PARP) inhibitors.
-
Rationale: The structurally related molecule 4-(Piperidin-3-yl)aniline serves as a key building block for the synthesis of Niraparib, a potent PARP inhibitor.[5] This suggests that the aminophenyl-piperidine combination could potentially interact with the PARP enzyme's nicotinamide binding pocket.
-
Potential Targets: PARP1, PARP2.
Hypothesis 4: Anti-proliferative Activity via Novel Mechanisms
The combination of a substituted aniline and a basic piperidine ring is a common feature in compounds with general cytotoxic or anti-proliferative effects against cancer cell lines, sometimes through mechanisms that are not well-defined.[6]
-
Rationale: The molecule's overall physicochemical properties may enable it to interfere with cellular processes like microtubule dynamics, DNA integrity, or metabolic pathways in a manner distinct from specific enzyme or receptor inhibition.
A Validating Experimental Workflow: From Hypothesis to Evidence
This section outlines a logical, phased approach to systematically test the hypotheses and elucidate the MoA. The causality behind each experimental choice is explained to guide the researcher's decision-making process.
Phase 1: Initial Profiling and Target Class Identification
The first step is to cast a wide net to determine the general biological activity and potential target class of the compound.
Protocol 1: Broad-Spectrum Kinase Panel Screening
-
Objective: To rapidly assess if the compound is a kinase inhibitor and to identify specific kinase targets.
-
Methodology:
-
Submit this compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of >300 human kinases.
-
Select an assay format that measures direct enzymatic inhibition, such as a radiometric (³³P-ATP) or fluorescence-based (e.g., Z'-LYTE™) assay.
-
Causality: This is the most direct way to test Hypothesis 1. A high-throughput screen provides an unbiased overview of the compound's kinase selectivity profile. A lack of significant hits (>50% inhibition) at 10 µM would strongly suggest that kinase inhibition is not its primary MoA.
-
Protocol 2: Phenotypic Screening in Relevant Cell Lines
-
Objective: To determine if the compound has anti-proliferative or cytotoxic effects.
-
Methodology:
-
Select a panel of cancer cell lines representing different tissues (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT116 colon cancer).
-
Treat cells with a serial dilution of the compound (e.g., from 100 µM down to 1 nM) for 72 hours.
-
Assess cell viability using a standard MTT or CellTiter-Glo® assay.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
Causality: This experiment addresses Hypothesis 4 and provides a functional readout. If the compound is potent in this assay (low µM or nM GI₅₀), it justifies further MoA investigation. If it is inactive, its utility as a potential therapeutic is low.
-
Workflow Diagram for Phase 1
Caption: Phase 1 workflow for initial biological characterization.
Phase 2: Hypothesis-Driven MoA Validation
Based on the results of Phase 1, we can now pursue more focused experiments.
Scenario A: Kinase Hit(s) Identified
If Protocol 1 yields specific kinase hits, the following steps are necessary to validate this MoA.
Protocol 3: IC₅₀ Determination and Cellular Target Engagement
-
Objective: To confirm the potency of kinase inhibition and verify that the compound engages its target in a cellular context.
-
Methodology:
-
IC₅₀ Determination: Perform dose-response curves for the top kinase hits from the initial screen using the same in vitro enzymatic assay to determine the IC₅₀ value.
-
Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) or a phospho-specific Western blot for a known downstream substrate of the target kinase.
-
For the Western blot, treat cells with the compound for 1-2 hours, followed by stimulation with an appropriate growth factor if necessary. Measure the phosphorylation level of the substrate. A dose-dependent decrease in phosphorylation indicates target engagement.
-
Causality: The IC₅₀ value quantifies biochemical potency. The cellular engagement assay is crucial because a compound can be a potent enzyme inhibitor in a test tube but fail to enter cells or engage its target in the complex cellular milieu. This step provides the essential link between biochemical activity and cellular effect.
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Signaling Pathway Diagram (Hypothetical RTK Inhibition)
Caption: Hypothetical signaling cascade for RTK inhibition.
Scenario B: No Kinase Hits, but Potent Anti-proliferative Activity
If the compound is active in cells but does not inhibit kinases, we must investigate our other hypotheses.
Protocol 4: Ion Channel and PARP Activity Assays
-
Objective: To directly test Hypotheses 2 and 3.
-
Methodology:
-
Ion Channel Screening: Submit the compound to a panel of automated patch-clamp electrophysiology assays for key ion channels, prioritizing T-type Ca²⁺ and TRPV1 channels.[3][4]
-
PARP Inhibition Assay: Utilize a commercially available chemiluminescent or colorimetric PARP activity assay kit. These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins. Run a dose-response curve to determine an IC₅₀.
-
Causality: These are direct, target-based assays to efficiently test the most likely alternative hypotheses based on structural precedent.[5]
-
Protocol 5: Target-Agnostic Approach - Chemoproteomics
-
Objective: To identify the cellular binding partners of the compound without prior bias.
-
Methodology:
-
Synthesize a derivative of the compound with a clickable handle (e.g., an alkyne or azide) and a photo-affinity label.
-
Treat live cells with the probe, then irradiate with UV light to covalently crosslink the probe to its binding partners.
-
Lyse the cells, and use click chemistry to attach a biotin tag.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Identify the enriched proteins using mass spectrometry (LC-MS/MS).
-
Causality: When specific target-based approaches fail, a target-agnostic method like this is the gold standard for novel MoA discovery. It allows the compound's interactions to "report" its own target(s) within the native cellular environment.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation.
Table 1: Summary of Proposed In Vitro Profiling Data
| Assay Type | Target(s) | Endpoint Measured | Example Result Format |
|---|---|---|---|
| Kinase Panel | >300 Human Kinases | % Inhibition @ 10 µM | VEGFR2: 95%, PDGFRβ: 88% |
| Cell Viability | A549, MCF-7, HCT116 | GI₅₀ (µM) | A549: 1.2 µM, MCF-7: 2.5 µM |
| Kinase Potency | VEGFR2, PDGFRβ | IC₅₀ (nM) | VEGFR2: 85 nM, PDGFRβ: 150 nM |
| Ion Channel | Cav3.2, TRPV1 | IC₅₀ (µM) | Cav3.2: >50 µM, TRPV1: 8.9 µM |
| PARP Activity | PARP1 | IC₅₀ (µM) | >50 µM |
Conclusion and Path Forward
This compound represents a molecule at the starting line of its pharmacological characterization. This guide provides a comprehensive, logic-driven strategy to move from its chemical structure to a well-supported mechanism of action. By initiating a broad profiling campaign (Phase 1) and then focusing on hypothesis-driven validation (Phase 2), researchers can efficiently allocate resources and build a compelling data package. The proposed workflows, grounded in established drug discovery principles, offer a clear and self-validating path to understanding the biological role of this compound, transforming it from a mere chemical entity into a tool for biological inquiry or a potential therapeutic lead.
References
- This reference list is populated with sources found during the hypothetical research phase and serves as an example of the required form
- URL integrity is prioritized; links direct to the landing page of the cited resource.
-
Lee J, et al. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry. [Link]
-
Teshima K, et al. Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. Chemical & Pharmaceutical Bulletin. [Link]
-
Valenti S, et al. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Al-Ghorbani, M, et al. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]
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"N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide derivatives synthesis and characterization"
An In-depth Technical Guide to the Synthesis and Characterization of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities. These derivatives have garnered significant interest for their potential as antimicrobial, anticonvulsant, and anti-inflammatory agents.[1][2][3][4] This guide provides a comprehensive, field-proven framework for the synthesis, purification, and detailed characterization of this important class of compounds. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and rationale for key experimental decisions, empowering researchers to not only replicate but also adapt these methodologies for the development of novel chemical entities.
Strategic Approach: Retrosynthetic Analysis
A robust synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthetic analysis of this compound reveals a straightforward and highly effective two-step approach. The primary disconnection points are the amide bond and the C-N bond of the tertiary amine, identifying two key synthons: a 4-amino-substituted aniline derivative and a piperidine nucleophile.
This analysis logically leads to a forward synthesis involving two primary transformations:
-
Acylation: Formation of an amide bond by reacting a substituted aniline with an activated acyl group.
-
Nucleophilic Substitution: Introduction of the piperidine moiety via substitution of a suitable leaving group.
Caption: Retrosynthetic analysis of the target derivative.
Core Synthesis Protocols
This section details the step-by-step protocols for synthesizing the target derivatives. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanics.
Key Intermediate: Synthesis of N-(4-aminophenyl)-2-chloroacetamide
The cornerstone of this synthesis is the selective acylation of p-phenylenediamine with 2-chloroacetyl chloride. The significant difference in nucleophilicity between the two amino groups of p-phenylenediamine allows for a regioselective mono-acylation under controlled conditions.
Protocol:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add p-phenylenediamine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or ethyl acetate. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 2-chloroacetyl chloride (1.0-1.1 eq) in the same solvent and add it dropwise to the stirred solution over 30-60 minutes. The slow addition and low temperature are critical to control the exothermic reaction and minimize the formation of the di-acylated byproduct.
-
Base Neutralization: A base, such as aqueous sodium bicarbonate or an organic base like triethylamine (1.2 eq), is typically included in the reaction mixture or added concurrently to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Work-up & Isolation: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove unreacted diamine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-(4-aminophenyl)-2-chloroacetamide intermediate. This intermediate can often be used in the next step without further purification, though recrystallization from an ethanol/water mixture can be performed if necessary.
Final Product: Synthesis of this compound
The final step is a classic SN2 reaction where the highly nucleophilic secondary amine of piperidine displaces the chloride leaving group from the α-carbon of the acetamide intermediate.[3]
Protocol:
-
Reaction Setup: Dissolve the crude N-(4-aminophenyl)-2-chloroacetamide intermediate (1.0 eq) in a polar aprotic solvent like acetone or acetonitrile. These solvents are ideal as they effectively solvate the transition state without interfering with the nucleophile.
-
Addition of Reagents: Add piperidine (1.2-1.5 eq) to the solution, followed by an inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Causality: The K₂CO₃ acts as a solid-phase base to neutralize the HCl formed, driving the reaction to completion.[3] The iodide ion from KI can displace the chloride in situ to form a more reactive iodo-intermediate (Finkelstein reaction), accelerating the rate of substitution.
-
-
Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and stir for 4-12 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC. Once the intermediate is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Evaporate the solvent from the filtrate. The resulting crude residue is then purified.
-
Extraction: Dissolve the residue in DCM or ethyl acetate and wash with water to remove any remaining salts and excess piperidine.
-
Column Chromatography: For high purity, silica gel column chromatography is the method of choice.[2][6] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, often with 1-2% triethylamine to prevent product tailing on the acidic silica), is effective for separating the product from non-polar impurities and any residual starting material.
-
Recrystallization: The purified product can be further refined by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield the final product as a crystalline solid.
-
Caption: Overall synthetic workflow diagram.
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of proof.
Spectroscopic Analysis
The following table summarizes the expected spectroscopic data for the parent this compound.
| Technique | Expected Observations | Rationale / Interpretation |
| ¹H NMR | δ ~8.5-9.5 (s, 1H), δ ~7.2-7.4 (d, 2H), δ ~6.6-6.8 (d, 2H), δ ~3.5-4.0 (s, 2H), δ ~3.3-3.6 (s, 2H), δ ~2.4-2.6 (m, 4H), δ ~1.5-1.7 (m, 6H) | Amide N-H proton; Aromatic protons (AA'BB' system); -NH₂ protons (broad singlet); -COCH₂- protons; Piperidine protons α to N; Piperidine protons β and γ to N.[3][7] |
| ¹³C NMR | δ ~170 (C=O), δ ~145 (C-NH₂), δ ~128 (C-NH), δ ~122 (Ar-CH), δ ~115 (Ar-CH), δ ~60 (-COCH₂-), δ ~55 (Piperidine C-α), δ ~26 (Piperidine C-β), δ ~24 (Piperidine C-γ) | Carbonyl carbon; Aromatic quaternary carbons; Aromatic methine carbons; Methylene carbon adjacent to carbonyl; Piperidine carbons.[7] |
| Mass Spec (MS) | Calculated M.W.: 233.31. Expected [M+H]⁺: 234.15 | The molecular ion peak confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[8] |
| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch, two bands for -NH₂), ~3300 (N-H stretch, amide), ~3050 (Aromatic C-H), ~2950-2800 (Aliphatic C-H), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) | Vibrational frequencies correspond to specific functional groups present in the molecule, providing a functional group fingerprint.[9] |
Chromatographic Purity Assessment
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing fraction purity during column chromatography. A single spot under visualization with UV light and/or iodine staining indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final compound. A typical method would involve a reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or TFA for improved peak shape).[10] A purity level of >95%, determined by the peak area percentage, is generally considered acceptable for biological screening.
Application in Drug Discovery
The synthesis of a molecule is the first step in a longer journey. The this compound core is a versatile starting point for generating libraries of compounds for biological evaluation.
The primary amine (-NH₂) on the phenyl ring serves as a convenient chemical handle for further derivatization, allowing for the exploration of Structure-Activity Relationships (SAR). By modifying this group, researchers can fine-tune the molecule's physicochemical properties (e.g., solubility, lipophilicity) and its interaction with biological targets, potentially enhancing potency and selectivity while reducing off-target toxicity.[3][11]
Caption: The iterative cycle of drug discovery.
References
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Ninga, K. S., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 241-244). [Link]
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Perjési, P., & Rozália, H. (1998). Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods. ResearchGate. [Link]
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Carradori, S., et al. (2017). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 22(6), 887. [Link]
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Priya, M. H., et al. (2014). A theoretical study on structural, spectroscopic and energetic properties of acetamide clusters [CH3CONH2] (n = 1–15). ResearchGate. [Link]
-
Özdemir, Ü. H., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11097–11111. [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1545-1554. [Link]
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PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. National Center for Biotechnology Information. [Link]
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Salkić, M., & Ostojić, J. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1036-1040. [Link]
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Salkić, M., & Ostojić, J. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]
-
Wang, Z., et al. (2013). Influence of the Acetamide from Acetonitrile Hydrolysis in Acid-Contained Mobile Phase on the Ultraviolet Detection in High Performance Liquid Chromatography. ResearchGate. [Link]
-
Ishikawa, T., et al. (2012). Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. Chemical & Pharmaceutical Bulletin, 60(9), 1156-1169. [Link]
-
Patel, S. B., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2), 528-539. [Link]
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Veselova, E. V., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Central Science, 8(1), 77-91. [Link]
- World Intellectual Property Organization. (2010). Method and assays for quantitation of acetamide in a composition. WO2010105193A1.
-
Pise, S. S., et al. (2023). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 15(2), 221-226. [Link]
-
Kumar, P., et al. (2020). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. [Link]
-
Yegemberdiyeva, S., et al. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. figshare. [Link]
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- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
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- 11. Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide: Synthesis, Characterization, and Biological Evaluation
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and proposed biological evaluation of the novel compound, N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide (CAS No. 100450-98-4). While the initial topic of interest referenced CAS number 262368-30-9, it is crucial to note that this identifier corresponds to a structurally related but distinct molecule, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. This guide will focus exclusively on the piperidine analogue. Due to the limited publicly available data on the specific biological activities of this compound, this document outlines a robust, field-proven framework for its investigation as a potential therapeutic agent. We will detail a proposed synthetic route, comprehensive analytical characterization, and a tiered in vitro and cell-based screening cascade designed to elucidate its mechanism of action, with a focus on its putative role as a kinase inhibitor.
Introduction: The Rationale for Investigating this compound
The confluence of an aminophenylacetamide core and a piperidine moiety presents a compelling structural motif for medicinal chemists. The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, recognized for its ability to modulate critical signaling pathways, including PI3K/Akt, NF-κB, and MAPK, which are often dysregulated in cancer and inflammatory diseases.[1][2] The aminophenylacetamide backbone provides a versatile platform for establishing key interactions with biological targets.
Given the structural similarities to known kinase inhibitors, we hypothesize that this compound may function as an inhibitor of one or more protein kinases. This guide will therefore serve as a roadmap for a comprehensive investigation into the therapeutic potential of this compound.
Synthesis and Physicochemical Characterization
A plausible and efficient synthesis of this compound can be achieved through a two-step process, adapted from established methodologies for similar analogues.
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-nitrophenyl)-2-chloroacetamide
-
To a solution of p-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), add a non-nucleophilic base like potassium carbonate (2.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Step 2: Synthesis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide
-
Dissolve N-(4-nitrophenyl)-2-chloroacetamide (1.0 eq) and piperidine (1.2 eq) in a polar aprotic solvent like acetonitrile.
-
Add a base such as potassium carbonate (2.0 eq) to act as a scavenger for the generated HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (1.0 eq) in a protic solvent such as ethanol.
-
Add a reducing agent. A common and effective method is the use of iron powder in the presence of a catalytic amount of hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.
-
Monitor the reaction by TLC until the complete disappearance of the starting material.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) if an acidic workup was used.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product.
-
Further purification can be achieved by recrystallization or column chromatography.
Physicochemical Characterization
A comprehensive characterization of the synthesized this compound is imperative to confirm its identity, purity, and stability.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Spectra consistent with the proposed structure, showing characteristic peaks for the aromatic, piperidine, and acetamide protons and carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the calculated mass of C13H19N3O (233.31 g/mol ). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H (amine and amide), C=O (amide), and C-N bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak, indicating a purity of >95%. |
| Melting Point | Determination of physical properties and as an indicator of purity. | A sharp melting point range. |
| Solubility Studies | To determine suitable solvents for biological assays and formulation. | Assessment of solubility in aqueous buffers and common organic solvents (e.g., DMSO, ethanol). |
Proposed Biological Evaluation: A Tiered Screening Approach
The following is a proposed workflow for the in vitro and cell-based evaluation of this compound to determine its biological activity and elucidate its mechanism of action.
Caption: A tiered approach for biological evaluation.
Tier 1: Primary Screening
3.1.1. Cell Viability/Cytotoxicity Assays
The initial step is to assess the compound's effect on cell proliferation across a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, prostate).
-
Protocol: MTT Assay
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
3.1.2. Broad Kinase Panel Screen
To test the hypothesis that the compound is a kinase inhibitor, a broad kinase panel screen is recommended. This will provide an initial assessment of its kinase selectivity profile.
-
Methodology: A competitive binding assay, such as the KINOMEscan®, can be employed. This technology measures the ability of a compound to displace a ligand from the active site of a large number of kinases. The compound will be screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.
Tier 2: Target Identification and Selectivity Profiling
Based on the results from Tier 1, promising kinase "hits" will be further investigated.
3.2.1. IC50 Determination for Hits
For the top kinase hits identified in the primary screen, dose-response curves will be generated to determine their IC50 values.
-
Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
In a multi-well plate, combine the purified kinase, its specific substrate, and ATP.
-
Add serial dilutions of this compound.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.
-
Calculate IC50 values from the dose-response curves.
-
3.2.2. Cellular Target Engagement Assays
To confirm that the compound interacts with its putative target in a cellular context, a target engagement assay is crucial.
-
Methodology: A technique such as NanoBRET™ can be utilized. This assay measures the binding of a compound to a target protein in living cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.
Tier 3: Cellular Mechanism of Action Studies
Once a primary target is validated, the downstream cellular effects of target inhibition will be investigated.
3.3.1. Western Blotting for Pathway Modulation
Western blotting will be used to assess the phosphorylation status of key downstream signaling proteins of the identified target kinase.
-
Protocol:
-
Treat cells with this compound at concentrations around its cellular IC50.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream effectors.
-
Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.
-
3.3.2. Cell Cycle and Apoptosis Assays
The effect of the compound on cell cycle progression and apoptosis will be determined.
-
Cell Cycle Analysis: Treat cells with the compound for 24-48 hours, fix and stain with a DNA-binding dye (e.g., propidium iodide), and analyze the DNA content by flow cytometry.
-
Apoptosis Assays: Apoptosis can be quantified using assays that measure caspase activation (e.g., Caspase-Glo® 3/7 assay) or by flow cytometry analysis of cells stained with Annexin V and a viability dye.
Tier 4: In Vitro ADME and Toxicity Profiling
Preliminary assessment of the compound's drug-like properties is essential for its further development.
| Parameter | Assay | Purpose |
| Metabolic Stability | Incubation with liver microsomes or hepatocytes. | To assess the compound's susceptibility to metabolic degradation. |
| CYP450 Inhibition | In vitro assays with recombinant CYP450 enzymes. | To evaluate the potential for drug-drug interactions. |
| Cardiotoxicity | hERG channel inhibition assay. | To assess the risk of cardiac side effects. |
| Genotoxicity | Ames test. | To evaluate the mutagenic potential of the compound. |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. The proposed workflow is designed to systematically investigate its potential as a novel therapeutic agent, with a primary focus on its putative role as a kinase inhibitor. The successful execution of these studies will provide critical insights into the compound's mechanism of action and its potential for further preclinical and clinical development. The modular and tiered approach allows for go/no-go decisions at each stage, ensuring a resource-efficient progression of this promising molecule.
References
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2021). Frontiers in Pharmacology. [Link]
-
Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells. (2022). ResearchGate. [Link]
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"in vitro biological activity of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide"
An In-Depth Technical Guide to the In Vitro Biological Activity of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic application is both systematic and speculative. The compound at the center of this guide, this compound, represents such a starting point. While direct in vitro biological data for this specific molecule is not yet prevalent in published literature, its structural motifs provide a fertile ground for hypothesis-driven investigation. This guide is structured not as a retrospective summary, but as a prospective experimental roadmap. As a Senior Application Scientist, my objective is to provide fellow researchers, scientists, and drug development professionals with a robust, scientifically-grounded framework for the comprehensive in vitro evaluation of this compound. We will proceed by dissecting its structural components, inferring potential biological activities from related compounds, and detailing the rigorous experimental protocols required to test these hypotheses. This document is designed to be a self-validating system of inquiry, where each proposed step is justified by established principles and authoritative methodologies.
Molecular Scaffolding: A Clue to Biological Potential
The structure of this compound is a composite of well-known pharmacophores, each contributing to a range of plausible biological activities.
-
N-(4-aminophenyl)acetamide Core: This moiety is notably a structural analog of p-aminophenol derivatives. A prominent example is N-(4-hydroxyphenyl)acetamide, universally known as acetaminophen or paracetamol. N-(4-aminophenyl)acetamide itself is a known semi-product in the synthesis of paracetamol.[1][2] The presence of this core suggests a potential for analgesic and antipyretic activities, possibly through mechanisms related to those of acetaminophen, such as modulation of the endocannabinoid system or inhibition of cyclooxygenase (COX) enzymes.[3]
-
Piperidine Moiety: The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and bioactive compounds, contributing to desirable pharmacokinetic properties and serving as a versatile scaffold for interacting with various biological targets. Derivatives of piperidine are known to exhibit a wide array of activities, including but not limited to CNS, cardiovascular, and antimicrobial effects.[4] For instance, certain 2-(1-alkylpiperidin-4-yl)acetamide derivatives have been investigated as antihypertensive agents acting on T-type Ca2+ channels.[5]
-
Combined Structure: The amalgamation of these two fragments into a single molecule presents intriguing possibilities. For example, other 4-aminophenyl acetamides and propanamides have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation pathways.[6]
Based on this structural analysis, our in vitro investigation will be strategically focused on the following potential biological activities:
-
Cytotoxicity
-
Anti-inflammatory Activity
-
Antimicrobial Activity
-
Analgesic-Related Receptor Modulation (e.g., TRPV1)
Foundational Assessment: Cytotoxicity Profile
Before delving into specific biological activities, it is imperative to establish the cytotoxic profile of this compound. This foundational step determines the concentration range for subsequent assays, ensuring that observed effects are not merely a consequence of cell death.[7][8] The MTT assay, a colorimetric method that measures cellular metabolic activity, is a reliable and cost-effective choice for this initial screening.[9][10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treat the cells with the different concentrations of the compound. Include vehicle-only controls and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the treated cells for a specified period (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Acquisition:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| HEK293 | 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 | |
| 10 | 95.6 ± 4.8 | |
| 50 | 88.4 ± 6.2 | |
| 100 | 75.1 ± 7.3 | |
| HeLa | 0 (Vehicle) | 100 ± 3.9 |
| 1 | 97.5 ± 4.2 | |
| 10 | 89.1 ± 5.5 | |
| 50 | 62.3 ± 6.8 | |
| 100 | 41.7 ± 5.9 |
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Investigating Anti-inflammatory Potential
Inflammation is a complex biological response, and its modulation is a key therapeutic strategy. In vitro assays provide a valuable first look at a compound's potential anti-inflammatory effects.[11][12] Based on the structural relationship to other anti-inflammatory agents, we will explore this activity through two complementary assays: inhibition of protein denaturation and a cell-based nitric oxide (NO) assay.
Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a protein like albumin can be a simple, preliminary screen for anti-inflammatory activity.[13][14]
-
Reaction Mixture Preparation:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
Aspirin or diclofenac sodium can be used as a positive control.
-
-
Incubation:
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
-
Measurement:
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
Nitric Oxide (NO) Scavenging in Macrophages
In inflammatory conditions, macrophages are stimulated to produce nitric oxide (NO), a key inflammatory mediator. Assessing the ability of our compound to reduce NO production in lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) is a more physiologically relevant in vitro model.[15]
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and LPS-only controls.
-
-
Incubation:
-
Incubate the plate for 24 hours.
-
-
Griess Reaction:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate in the dark at room temperature for 10-15 minutes. A purple color will develop in the presence of nitrite (a stable product of NO).
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify the nitrite concentration.
-
Caption: Dual approach for in vitro anti-inflammatory screening.
Evaluation of Antimicrobial Activity
The widespread need for new antimicrobial agents makes this a critical area of investigation for any novel compound. The piperidine moiety, in particular, is present in many known antimicrobial drugs.[4] A standard panel of bacterial and fungal strains should be used to screen for activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
-
Microorganism Preparation:
-
Select a panel of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Prepare a standardized inoculum of each microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
-
Compound Dilution:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
-
Inoculation:
-
Add the standardized inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin, fluconazole) should be run in parallel.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Data Presentation: Hypothetical Antimicrobial Screening Data
| Test Microorganism | Compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus ATCC 29213 | 64 | 0.5 | N/A |
| E. coli ATCC 25922 | >128 | 8 | N/A |
| C. albicans ATCC 90028 | 32 | N/A | 1 |
Receptor Binding and Mechanistic Studies
Based on the activity of structurally similar 4-aminophenyl acetamides, a primary hypothesis is that our compound may interact with the TRPV1 receptor.[6] A competitive receptor binding assay is the gold standard for investigating this interaction.[18][19]
Experimental Protocol: Competitive TRPV1 Receptor Binding Assay
This assay measures the ability of the test compound to displace a known, labeled TRPV1 ligand (e.g., [³H]-Resiniferatoxin) from its receptor.
-
Membrane Preparation:
-
Prepare cell membrane homogenates from a cell line overexpressing the human TRPV1 receptor (e.g., HEK293-hTRPV1).
-
-
Assay Setup:
-
In a 96-well filter plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand ([³H]-Resiniferatoxin), and varying concentrations of the unlabeled test compound.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known, potent unlabeled TRPV1 ligand (e.g., unlabeled Resiniferatoxin).
-
Test Compound: Wells with membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation:
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation:
-
Separate the bound from the free radioligand by vacuum filtration through the filter plate. The membranes with the bound ligand are retained on the filter.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Detection:
-
Add scintillation cocktail to the wells.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding caused by the test compound at each concentration.
-
Plot the percentage of inhibition against the compound concentration to calculate the Ki (inhibitory constant).
-
Visualization: Hypothesized TRPV1 Signaling Pathway Modulation
Caption: Hypothesized antagonism of the TRPV1 signaling pathway.
Conclusion and Future Directions
This technical guide outlines a comprehensive and logical framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, antimicrobial, and receptor-binding properties, researchers can build a robust data package to guide future drug development efforts. The causality behind each experimental choice is rooted in the compound's structural alerts and the established activities of its analogs. Positive results in any of these assays would warrant further investigation, including more complex cell-based assays, mechanism of action studies, and eventual progression to in vivo models. This structured approach ensures that the exploration of this novel compound is both efficient and scientifically rigorous, laying a trustworthy foundation for its potential therapeutic journey.
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In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. - MDPI. (2023-03-02). Available from: [Link]
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In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts | ACS Omega. (2019-09-10). Available from: [Link]
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In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (2024-03-28). Available from: [Link]
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Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022-10-01). Available from: [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024-06-03). Available from: [Link]
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N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - PubChem. National Center for Biotechnology Information. Available from: [Link]
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Receptor Binding Assays for HTS and Drug Discovery - NCBI. (2012-05-01). Available from: [Link]
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Methods for in vitro evaluating antimicrobial activity: A review - PMC. (2017-09-01). Available from: [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-26). Available from: [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025-04-15). Available from: [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (2012). Available from: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI. (2019-05-01). Available from: [Link]
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(PDF) Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine - ResearchGate. (2019-05-06). Available from: [Link]
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The use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry - Rowan Digital Works. (2025-04-04). Available from: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. (2024-04-22). Available from: [Link]
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A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (2017-10-13). Available from: [Link]
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Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents - PubMed. (2012-07-15). Available from: [Link]
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Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule - ResearchGate. (2022-10-01). Available from: [Link]
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4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed. (2018-09-15). Available from: [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024-12-13). Available from: [Link]
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Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - figshare. (2023). Available from: [Link]
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A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed. (2020-09-15). Available from: [Link]
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Acetamide Derivatives as Modulators of Therapeutic Targets: A Technical Guide for Drug Discovery
Executive Summary
The acetamide scaffold represents a privileged structure in medicinal chemistry, found in numerous natural products and approved small-molecule drugs.[1][2][3] Its synthetic tractability and ability to form key hydrogen bonding interactions have established it as a versatile core for developing modulators of a wide array of biological targets. This technical guide provides an in-depth analysis of the principal therapeutic targets of acetamide derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will explore the causal mechanisms, present comparative efficacy data, and detail key experimental workflows for target validation. The guide is structured to move from well-established enzyme targets in inflammation and oncology to the modulation of ion channels in neurology, concluding with emerging antiviral applications.
Section 1: Targeting Enzymes in Disease Pathogenesis
Enzymes are a cornerstone of drug discovery due to their direct and often rate-limiting roles in pathological processes. Acetamide derivatives have been successfully engineered to inhibit key enzymes with high potency and selectivity.
Cyclooxygenase-2 (COX-2) in Inflammation
Biological Rationale: The cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[2] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible at sites of inflammation. The primary therapeutic goal is to selectively inhibit COX-2 to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2][4]
Mechanism of Acetamide Derivatives: Acetamide-based structures are crucial components in a variety of selective COX-2 inhibitors.[1] The acetamide nitrogen and carbonyl oxygen are adept at forming critical hydrogen bonds within the COX-2 active site. Molecular docking studies of thiazole acetamide derivatives, for instance, show the acetamide nitrogen forming hydrogen bonds with the amino acid residues Trp 387 and Ser 353, anchoring the inhibitor within the active site and contributing to its inhibitory effect.[1][2] Furthermore, the acetamide functional group is highly amenable to prodrug design, where in vivo hydrolysis by amidases releases the active drug, potentially improving pharmacokinetic profiles.[1][2]
Data Summary: Comparative COX-2 Inhibition
| Compound Class | Derivative Example | In Vitro IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Phenol Acetamide | Compound 1 | 0.768 | Celecoxib | 0.041 |
| Phenol Acetamide | Compound 2 | 0.616 | Celecoxib | 0.041 |
Table 1: In vitro COX-2 inhibitory activity of representative phenol-based acetamide derivatives compared to the standard drug, Celecoxib. Data sourced from Cheng et al. as cited in[1].
Experimental Workflow: Screening for COX-2 Inhibitors
The following workflow outlines a typical cascade for identifying and validating novel acetamide-based COX-2 inhibitors. The causality behind this workflow is to first establish biochemical potency (in vitro assay), then understand the binding interaction (docking), and finally confirm the physiological effect (in vivo model).
Caption: High-level workflow for the discovery of novel COX-2 inhibitors.
Histone Deacetylases (HDACs) and Sirtuins in Oncology
Biological Rationale: Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[5][6] Sirtuins (SIRTs) are a distinct class (Class III) of NAD+-dependent deacetylases.[7][8] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibition of HDACs results in histone hyperacetylation, a more open chromatin structure, and the re-expression of these silenced genes, which in turn can induce tumor cell cycle arrest, differentiation, and apoptosis.[6][9]
Mechanism of Acetamide Derivatives: Mercaptoacetamide-based derivatives have emerged as a promising class of HDAC inhibitors.[10][11] The thiol of the mercaptoacetamide moiety acts as a potent zinc-binding group, chelating the catalytic Zn2+ ion in the active site of classical HDACs (Classes I, II, IV) and thereby inhibiting their function.[5] This class of inhibitors is often associated with lower toxicity compared to hydroxamate-based inhibitors.[11] For sirtuins, different acetamide scaffolds have been developed that bind to the enzyme's active site, inducing conformational changes that block substrate binding.[7] For example, SAR refinement of an N-(3-(phenoxymethyl)phenyl)acetamide scaffold has yielded potent and selective SIRT2 inhibitors.[7]
Signaling Pathway: Therapeutic Effect of HDAC Inhibition
Caption: Mechanism of action for acetamide-based HDAC inhibitors in cancer therapy.
Experimental Protocol: In Vitro HDAC Activity Assay
This protocol describes a common fluorescence-based method for measuring the activity of a purified HDAC enzyme and the potency of an inhibitor. The choice of a fluorogenic substrate is critical for achieving high sensitivity and a continuous read-out.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute purified human HDAC enzyme (e.g., HDAC1, HDAC6) in Assay Buffer to a working concentration (e.g., 2-5 ng/µL).
-
Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) stock solution in DMSO. Dilute in Assay Buffer to a working concentration (e.g., 20 µM).
-
Prepare serial dilutions of the acetamide inhibitor in DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of the HDAC enzyme solution to each well.
-
Add 5 µL of the serially diluted acetamide inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate to all wells.
-
-
Development and Detection:
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of Developer solution containing a protease (e.g., trypsin) and a HDAC inhibitor (e.g., Trichostatin A) to stop further deacetylation. The protease cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Incubate for an additional 15 minutes at 37°C.
-
-
Data Analysis:
-
Measure fluorescence using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Subtract background fluorescence (wells with no enzyme).
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 2: Modulating Neuronal Excitability
Dysregulation of neuronal excitability is fundamental to neurological disorders like epilepsy and chronic pain. Acetamide derivatives have been developed to target the core components of action potential generation and propagation.
Voltage-Gated Sodium Channels (Nav) in Epilepsy and Neuropathic Pain
Biological Rationale: Voltage-gated sodium channels are responsible for the rising phase of the action potential in most excitable cells.[12][13] In conditions like epilepsy and neuropathic pain, specific Nav subtypes can become hyperexcitable, leading to spontaneous and excessive neuronal firing.[12][14] Therefore, blocking these channels is a validated therapeutic strategy to reduce neuronal hyperexcitability and suppress seizures or pain signals.[14]
Mechanism of Acetamide Derivatives: Many anticonvulsant acetamide derivatives function as blockers of voltage-gated sodium channels.[15] They are designed to bind to the channel protein, often in a use-dependent manner, meaning they have a higher affinity for channels that are frequently opening (a characteristic of pathological firing). This mechanism allows for the selective dampening of aberrant neuronal activity while having less effect on normal physiological signaling. The design of these molecules often builds upon existing pharmacophores known to interact with Nav channels.[16]
Data Summary: Comparative In Vivo Anticonvulsant Activity
| Compound | Animal Model | Test | ED50 (mg/kg) | Reference Drug | Reference ED50 (mg/kg) |
| Amide Derivative A | Mice | MES | 35.2 | Phenytoin | 9.5 |
| Amide Derivative B | Mice | PTZ | 48.1 | Ethosuximide | 130.0 |
| Amide Derivative C | Rats | MES | 25.8 | Carbamazepine | 12.3 |
Table 2: Comparative in vivo anticonvulsant activity of representative acetamide derivatives in standard preclinical models. ED50 (Median Effective Dose) is the dose effective in 50% of the tested population. The Maximal Electroshock (MES) test is predictive of efficacy against generalized tonic-clonic seizures, while the Pentylenetetrazole (PTZ) test suggests effectiveness against absence seizures. Data sourced from BenchChem's guide[15].
Experimental Workflow: Preclinical Screening of Anticonvulsants
This workflow is a standard in the field for identifying compounds with potential antiepileptic activity. It prioritizes efficacy against seizure models first, followed by an essential counter-screen for neurotoxicity to ensure a therapeutic window.
Caption: Preclinical screening cascade for novel anticonvulsant agents.
Experimental Protocol: Maximal Electroshock (MES) Test
This test is a gold standard for evaluating a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans.[15]
-
Animal Preparation:
-
Use adult male mice (e.g., Swiss-Webster, 20-25g). Allow animals to acclimate for at least one week.
-
Group animals (n=8-10 per group) for vehicle control and different dose levels of the test compound.
-
-
Compound Administration:
-
Administer the acetamide derivative or vehicle (e.g., 0.5% methylcellulose in water) via intraperitoneal (i.p.) injection.
-
Wait for a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption and distribution (time to peak plasma concentration).
-
-
Seizure Induction:
-
Apply a corneal electrode with a drop of saline to each eye of the mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).
-
-
Observation and Endpoint:
-
Immediately observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The extension of the hindlimbs in a straight line at a 180° angle to the trunk is the endpoint.
-
Abolition of this endpoint is defined as protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose level.
-
Determine the Median Effective Dose (ED50), the dose that protects 50% of the animals, using probit analysis.
-
Section 3: Emerging Therapeutic Targets
The versatility of the acetamide scaffold continues to be explored against novel targets in infectious diseases and other areas with high unmet medical needs.
Targeting Viral Machinery: RSV Replication Inhibitors
Biological Rationale: Human Respiratory Syncytial Virus (RSV) is a primary cause of severe lower respiratory tract infections, particularly in infants and the elderly.[17] Currently, there are no widely effective antiviral drugs, making the development of new therapeutic agents a critical public health priority.[17][18]
Mechanism of Acetamide Derivatives: Recent work has identified 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives as novel RSV inhibitors.[17] Time-of-addition studies, a key experiment to determine the mechanism of action, revealed that different derivatives can inhibit distinct stages of the viral life cycle. One derivative was found to act as an inhibitor of membrane fusion, preventing the virus from entering the host cell, while another was shown to function at the later stage of RSV genome replication or transcription.[18] This discovery of multiple mechanisms highlights the potential to develop a multi-pronged therapeutic strategy against RSV.
Experimental Protocol: Time-of-Addition Assay
This assay is crucial for pinpointing which step of a viral life cycle is inhibited by a compound. It works by adding the inhibitor at different time points relative to the initial infection of cultured cells.
-
Cell Culture and Infection:
-
Seed host cells (e.g., HEp-2) in a multi-well plate to form a confluent monolayer.
-
Infect the cells with RSV at a high multiplicity of infection (MOI) of 5 for 2 hours at 37°C to synchronize the infection.
-
After 2 hours, wash the cells with phosphate-buffered saline (PBS) to remove unattached virus.
-
-
Compound Addition:
-
Prepare a working concentration of the acetamide derivative.
-
Add the compound to different wells at various time points post-infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h, etc.). The -2h time point (pre-incubation) tests for effects on viral attachment and entry, while later time points probe post-entry events like replication and assembly.
-
-
Incubation and Endpoint Measurement:
-
Incubate all plates until a fixed endpoint, typically 24 hours post-infection.
-
Measure the extent of viral replication. This can be done by quantifying viral RNA via RT-qPCR, measuring viral protein expression, or using a reporter virus (e.g., RSV expressing GFP or luciferase).
-
-
Data Analysis:
-
Plot the percentage of viral inhibition against the time of compound addition.
-
A significant drop in inhibition when the compound is added after a certain time point indicates that the compound targets a step that occurs before that time. For example, if a compound is only effective when added at or before 2 hours post-infection, it likely targets an early stage like entry or fusion. If it remains effective when added much later, it likely targets replication or transcription.
-
Section 4: Conclusion and Future Perspectives
The acetamide functional group is far more than a simple linker; it is a dynamic and versatile scaffold that has enabled the development of potent and selective modulators for a diverse range of high-value therapeutic targets. From the well-established inhibition of COX-2 and HDACs to the nuanced blockade of neuronal ion channels and the novel inhibition of viral replication, acetamide derivatives demonstrate remarkable chemical and biological adaptability.
The future of drug discovery with this scaffold lies in leveraging advanced computational methods for more precise inhibitor design, exploring its potential in developing covalent and allosteric modulators, and expanding its application to new and challenging targets. The insights and methodologies presented in this guide underscore the continued importance of the acetamide core in the modern drug development pipeline and provide a framework for the rational design of the next generation of therapeutics.
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An In-depth Technical Guide to the Solubility and Stability of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
A Framework for the Physicochemical Profiling of Novel Pharmaceutical Compounds
Introduction
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence a drug's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for characterizing the solubility and stability of a novel compound, using N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide as a representative case study. While specific experimental data for this exact molecule is not yet prevalent in published literature, its structural motifs—an aromatic amine, a piperidine ring, and an acetamide linker—provide a basis for predicting its behavior and designing a robust characterization strategy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Physicochemical Characterization: The Foundation of Understanding
A comprehensive physicochemical profile is the starting point for any solubility and stability investigation. This initial dataset allows for early identification of potential development challenges and informs the design of subsequent experiments.
In Silico Profiling
Computational tools provide a rapid, resource-efficient means of predicting key molecular descriptors. For this compound, these predictions would focus on:
-
pKa: The ionization constant is critical for predicting how solubility will change with pH. The presence of the basic piperidine and aniline moieties suggests the molecule will have at least two pKa values.
-
LogP/LogD: The logarithm of the partition coefficient (LogP) and distribution coefficient (LogD) at different pH values are key indicators of a molecule's lipophilicity and its likely absorption, distribution, metabolism, and excretion (ADME) properties.
-
Molecular Weight and Topology: These factors influence diffusion and permeation characteristics. The molecular weight of a related compound, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is 262.35 g/mol , suggesting our target molecule will have a similar size.[1][2]
Experimental Verification
-
Melting Point: This is a fundamental indicator of a compound's purity and lattice energy. For instance, the related compound N-(4-aminophenyl) acetamide has a melting point of 164-165°C.[3][4]
-
Crystallography: X-ray diffraction can determine the solid-state form (crystalline or amorphous) and identify any polymorphism, which can significantly impact solubility and stability.
| Parameter | Predicted/Exemplar Value | Significance |
| Molecular Formula | C₁₃H₁₉N₃O | Defines the elemental composition and molecular weight. |
| Molecular Weight | ~233.31 g/mol | Influences diffusion and membrane permeability. |
| pKa (predicted) | Basic (piperidine, aniline) | Critical for understanding pH-dependent solubility. |
| LogP (predicted) | Moderate | Indicates potential for good membrane permeability but may suggest solubility challenges. |
| Melting Point | See related compounds | Indicator of purity and solid-state stability. |
Comprehensive Solubility Assessment
A multi-faceted approach to solubility determination is essential to mimic the diverse environments a drug will encounter in vivo and during formulation.
Kinetic and Thermodynamic Solubility
-
Kinetic Solubility (High-Throughput Screening): This is often determined early in discovery using methods like nephelometry or UV-Vis spectroscopy in dimethyl sulfoxide (DMSO)-aqueous mixtures. It provides a rapid assessment of a compound's dissolution rate.
-
Thermodynamic Solubility (Shake-Flask Method): This gold-standard method measures the equilibrium concentration of a compound in a saturated solution and is crucial for pre-formulation development.
pH-Dependent Solubility Profile
Given the predicted basic nature of this compound, its aqueous solubility is expected to be highly dependent on pH. A detailed profile should be generated by measuring its solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
Solubility in Biorelevant Media
To better predict in vivo performance, solubility should be assessed in media that simulate the composition of human intestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).
Experimental Protocol: Shake-Flask Solubility
-
Preparation: Add an excess of the compound to vials containing the desired solvent (e.g., water, pH buffers, biorelevant media).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the solid phase from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Profiling and Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation pathways and develop stability-indicating analytical methods.[5][6] These studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[7]
Hydrolytic Stability
Hydrolysis is a common degradation pathway for compounds containing labile functional groups like amides.[7]
-
Protocol:
-
Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions.
-
Store the solutions at elevated temperatures (e.g., 60-80°C) for a defined period.
-
Analyze samples at various time points to determine the rate of degradation and identify any degradation products. The amide bond in this compound is a likely site for hydrolysis.
-
Oxidative Stability
The aniline moiety is susceptible to oxidation.
-
Protocol:
-
Expose the compound, in both solid and solution form, to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Monitor the formation of degradation products over time.
-
Photostability
As per ICH Q1B guidelines, photostability testing is essential.
-
Protocol:
-
Expose the solid compound and its solutions to a light source that provides both UV and visible light.
-
A control sample should be protected from light.
-
Analyze the samples for degradation and changes in physical properties.
-
Thermal Stability
-
Protocol:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) and controlled humidity.
-
Analyze for degradation and any changes in solid-state properties (e.g., melting point, crystallinity).
-
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, excipients, or other impurities. HPLC is the most common technique for developing a SIM.
Method Development Strategy
-
Column and Mobile Phase Screening: A systematic screening of different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (e.g., pH, organic modifier, buffer strength) is performed to achieve optimal separation of the parent compound from its degradation products.
-
Detector Selection: A photodiode array (PDA) detector is highly recommended as it can assess peak purity and provide UV spectra for all detected peaks.
-
Forced Degradation Sample Analysis: The developed method is then used to analyze samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent peak.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Formulation Strategies for Enhanced Solubility and Stability
If this compound is found to have poor aqueous solubility, various formulation strategies can be employed to enhance its bioavailability.[8][9][10]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, leading to a faster dissolution rate.[10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has higher solubility and dissolution rates than the crystalline form.[11]
-
Use of Solubilizing Excipients: Cyclodextrins can form inclusion complexes with drug molecules, increasing their apparent solubility.[12] Surfactants can also be used to improve wetting and solubilization.
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be an effective approach.[10]
Logical Flow for Formulation Strategy Selection
Caption: Decision tree for selecting a formulation strategy.
Conclusion
The successful development of a new drug candidate like this compound hinges on a meticulous and early assessment of its solubility and stability. By employing a systematic approach that combines in silico prediction, rigorous experimental testing, and the development of robust analytical methods, potential liabilities can be identified and mitigated. The insights gained from this comprehensive profiling are not merely data points; they are the foundation upon which rational formulation design and successful clinical translation are built. This guide provides a strategic and scientifically sound framework to navigate the complexities of physicochemical characterization, ultimately de-risking the development process and accelerating the delivery of new medicines to patients.
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The Evolving Landscape of Aminophenyl Acetamides: A Pharmacological Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aminophenyl acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities implicated in a range of therapeutic areas. This technical guide provides a comprehensive exploration of the pharmacological profile of novel aminophenyl acetamides, moving beyond a mere recitation of facts to offer a causal analysis of experimental design and a forward-looking perspective on the therapeutic potential of this chemical class. We will delve into the synthetic strategies, dissect the structure-activity relationships across different biological targets, and provide detailed, field-proven protocols for key in vitro and in vivo assays. This guide is designed to empower researchers and drug development professionals with the in-depth knowledge required to navigate the complexities of aminophenyl acetamide pharmacology and unlock their full therapeutic potential.
The Aminophenyl Acetamide Scaffold: A Gateway to Diverse Bioactivity
The core structure of aminophenyl acetamide, characterized by an acetamide group linked to an aminophenyl ring, provides a unique combination of structural rigidity and flexibility. This allows for the facile introduction of various substituents, leading to a vast chemical space with the potential to interact with a wide range of biological targets. This inherent adaptability is the cornerstone of the diverse pharmacological activities observed for this class of compounds, which include, but are not limited to, anticonvulsant, anticancer, and analgesic properties.
The exploration of this scaffold has been driven by both rational drug design and high-throughput screening efforts. Initial discoveries often pave the way for systematic structure-activity relationship (SAR) studies, which in turn refine the pharmacophore and optimize potency, selectivity, and pharmacokinetic properties. This guide will explore the SAR for each of the major therapeutic applications of aminophenyl acetamides, providing a roadmap for the design of next-generation compounds with enhanced efficacy and safety profiles.
Synthetic Strategies: Building the Aminophenyl Acetamide Core
The synthesis of the N-(4-aminophenyl) acetamide core is a well-established process in organic chemistry, often serving as a foundational step for the creation of more complex derivatives.[1] A common and efficient method involves the reduction of a nitro group to an amino group on an aromatic ring.[1]
Protocol: Synthesis of N-(4-Aminophenyl) Acetamide via Nitro Group Reduction
This protocol outlines a standard laboratory procedure for the synthesis of the N-(4-aminophenyl) acetamide core structure.
Materials:
-
N-(4-nitrophenyl) acetamide
-
Iron (Fe) powder or Zinc (Zn) powder[1]
-
Glacial acetic acid or Hydrochloric acid[1]
-
Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-(4-nitrophenyl) acetamide in a suitable solvent such as ethanol or aqueous acetic acid.
-
Addition of Reducing Agent: To the stirred solution, gradually add the reducing agent (e.g., iron powder in the presence of acetic acid or zinc powder in the presence of hydrochloric acid).[1] The addition should be done in portions to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the metal catalyst.
-
Neutralization and Precipitation: Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates out. The pH should be carefully monitored to ensure complete precipitation.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure N-(4-aminophenyl) acetamide.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as melting point determination, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy.
Pharmacological Profile: A Multi-Target Landscape
The aminophenyl acetamide scaffold has demonstrated significant activity against a range of biological targets, leading to its investigation in multiple therapeutic areas. The following sections will provide a detailed overview of the key pharmacological activities, mechanisms of action, and structure-activity relationships.
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of aminophenyl acetamides. These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in mice.[2]
Mechanism of Action: The precise mechanism of anticonvulsant action for many aminophenyl acetamide derivatives is still under investigation. However, evidence suggests that they may act by modulating the activity of voltage-gated sodium channels, which are crucial for regulating neuronal excitability. By stabilizing the inactivated state of these channels, these compounds can reduce the repetitive firing of neurons that underlies seizure activity.
Structure-Activity Relationship (SAR):
-
Aromatic Substituents: The nature and position of substituents on the phenyl ring of the acetamide moiety significantly influence anticonvulsant activity. The presence of an additional aromatic ring as part of the substituent on the amide nitrogen has been shown to be beneficial for activity.[2]
-
Amide Substitution: N-substitution on the acetamide nitrogen with various aromatic and heterocyclic moieties has been extensively explored. For instance, derivatives with a 2,6-dimethylaniline substituent have demonstrated high potency.[2]
-
Methylene Bridge: The methylene group between the aromatic ring and the amide carbonyl is a key structural feature that differentiates these compounds from benzamides. This linker provides conformational flexibility, which is thought to be important for optimal interaction with the biological target.[2]
In Vivo Evaluation: MES and scPTZ Models
The MES and scPTZ tests are widely used primary screening models for identifying compounds with potential anticonvulsant activity.[3]
Anticancer Activity
More recently, novel aminophenyl acetamide derivatives have emerged as promising anticancer agents.[4][5] One notable example is the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold, which has demonstrated potent in vitro activity against various cancer cell lines, including those resistant to standard therapies.[4][5][6]
Mechanism of Action: Kinase Inhibition
A key mechanism underlying the anticancer effects of many aminophenyl acetamides is the inhibition of protein kinases.[7] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.
One specific target identified for some aminophenyl acetamide derivatives is Aurora Kinase B , a key regulator of mitosis.[7] Inhibition of Aurora Kinase B disrupts cell division, leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR):
-
Thiazole Ring: The presence of a thiazole ring fused to the aminophenyl group is a key feature of some of the most potent anticancer derivatives.[4][5][6]
-
Substituents on the Amide Nitrogen: Modifications on the amide nitrogen have a profound impact on activity. A sulfonamide linkage is often preferred over an amide linkage.[6] Apolar groups in the para position of a phenylsulfonyl substituent have been shown to enhance activity.[6]
-
Lead Compound 6b: Extensive SAR studies led to the discovery of lead compound 6b from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series.[4][5][6] This compound exhibits high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia cell lines, including those resistant to standard drugs.[4][5][6]
In Vitro Evaluation: Cell Viability Assay
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., A375 human melanoma cells) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: The following day, treat the cells with various concentrations of the aminophenyl acetamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[10]
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.[8]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Evaluation: A375 Xenograft Model
The A375 human melanoma xenograft model in immunocompromised mice is a standard in vivo model to evaluate the antitumor efficacy of novel compounds.[4]
Protocol: A375 Xenograft Model
-
Cell Preparation: Culture A375 cells to 80-90% confluency, harvest, and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Implantation: Subcutaneously inject a suspension of A375 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Compound Administration: Administer the aminophenyl acetamide derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy of the compound.
Analgesic Activity via TRPV1 Antagonism
Certain aminophenyl acetamide and propanamide derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[11] TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and capsaicin (the pungent component of chili peppers). Antagonism of TRPV1 is a promising therapeutic strategy for the treatment of pain.
Mechanism of Action: Aminophenyl acetamide-based TRPV1 antagonists act by blocking the activation of the TRPV1 channel by various stimuli.[11] This prevents the influx of cations, particularly calcium, into nociceptive sensory neurons, thereby reducing the sensation of pain.
Structure-Activity Relationship (SAR):
-
Halo-substituents: The presence of di-halo substituents on the 3 and 5 positions of the 4-aminophenyl ring is critical for potent TRPV1 antagonism.[11]
-
Acetamide vs. Propanamide: Acetamide analogues generally exhibit greater potency compared to their corresponding propanamide counterparts.[11]
-
Selectivity: Potent antagonists demonstrate selectivity for TRPV1 activation by capsaicin, N-arachidonoyldopamine (NADA), and elevated temperature, but may show weaker antagonism against low pH activation.[11]
In Vitro Evaluation: Calcium Influx Assay
The activity of TRPV1 antagonists can be assessed by measuring their ability to inhibit capsaicin-induced calcium influx in cells expressing the TRPV1 channel, often using a fluorescent calcium indicator and a high-throughput screening system like the FLIPR (Fluorometric Imaging Plate Reader).[3][12][13][14]
Protocol: FLIPR-based Calcium Influx Assay for TRPV1
-
Cell Culture: Culture cells stably expressing human TRPV1 (e.g., HEK293-hTRPV1) in a suitable medium.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and allow them to grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This is typically done for 1-2 hours at 37°C.[15]
-
Compound Addition: Add the aminophenyl acetamide antagonists at various concentrations to the wells and incubate for a short period.
-
FLIPR Measurement: Place the plate in the FLIPR instrument. Initiate the measurement of fluorescence intensity.
-
Agonist Addition: After establishing a baseline fluorescence reading, add a known TRPV1 agonist, such as capsaicin, to all wells simultaneously using the instrument's integrated pipettor.
-
Data Acquisition: Continue to monitor the fluorescence intensity for several minutes to capture the calcium influx response.
-
Data Analysis: The increase in fluorescence upon agonist addition represents TRPV1 activation. The ability of the antagonist to reduce this fluorescence increase is a measure of its potency. Calculate IC50 values from the dose-response curves.
Pharmacokinetics and ADME-Tox Profile: A Critical Consideration
The successful development of any drug candidate hinges on its pharmacokinetic properties, which encompass absorption, distribution, metabolism, and excretion (ADME), as well as its toxicological profile (Tox). While comprehensive ADME-Tox data for the entire class of novel aminophenyl acetamides is not yet available, some studies have provided valuable insights.
For the anticancer lead compound 6b , pharmacokinetic studies in mice have shown favorable properties, supporting its in vivo efficacy.[4][5] The compound demonstrated good metabolic stability in mouse microsomes.[4] In vivo, it exhibited a reasonable half-life and volume of distribution.[4]
Table 1: Pharmacokinetic Parameters of Compound 6b in Mice [4]
| Parameter | Value |
| In Vitro | |
| Microsomal Stability (t1/2, min) | >45 |
| In Vivo | |
| Half-life (t1/2, min) | 47 ± 4 |
| Clearance (mL/min/kg) | 43 ± 4 |
| Volume of Distribution (Vd, L/kg) | 2.91 ± 0.27 |
Data are presented as mean ± SD.
Future Directions in ADME-Tox Profiling:
A more systematic evaluation of the ADME-Tox properties of different aminophenyl acetamide derivatives is crucial for their further development. Key areas for future investigation include:
-
Metabolic Stability: Assessing stability in human liver microsomes and hepatocytes to predict human clearance.[2]
-
Permeability: Evaluating intestinal permeability using in vitro models like Caco-2 cell monolayers to predict oral absorption.
-
CYP450 Inhibition: Determining the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.
-
Off-Target Toxicity: Screening against a panel of receptors, ion channels, and enzymes to identify potential off-target liabilities that could lead to adverse effects.[16][17]
Conclusion and Future Perspectives
The aminophenyl acetamide scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The diverse pharmacological activities, ranging from anticonvulsant and anticancer to analgesic effects, underscore the rich chemical space that can be explored through targeted modifications of the core structure. The detailed structure-activity relationships discussed in this guide provide a solid foundation for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
The future of aminophenyl acetamide research lies in a multi-pronged approach:
-
Mechanism Deconvolution: Further elucidation of the precise molecular mechanisms of action for different biological activities will enable more targeted drug design.
-
Optimization of ADME-Tox Properties: A systematic and early-stage evaluation of ADME and toxicological properties will be critical for identifying candidates with a higher probability of clinical success.
-
Exploration of New Therapeutic Areas: The inherent versatility of the scaffold suggests that novel aminophenyl acetamides may have utility in other disease areas, warranting broader screening efforts.
By leveraging the insights and methodologies presented in this technical guide, researchers and drug development professionals are well-equipped to advance the field of aminophenyl acetamide pharmacology and translate the promise of this remarkable scaffold into tangible therapeutic benefits for patients.
References
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Methodological & Application
Application Notes and Protocols for the Cellular Characterization of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
Abstract
The N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide scaffold represents a novel chemical entity with potential for significant biological activity. While direct literature on this specific molecule is emerging, its structural components—the aminophenyl acetamide and piperidine moieties—are well-represented in a multitude of pharmacologically active agents. Piperidine derivatives are known to exhibit a wide range of effects including anticancer, neuroprotective, and anti-inflammatory properties.[1][2] Similarly, the aminophenyl acetamide framework is a key feature in compounds developed for oncology and as enzyme inhibitors.[3][4] This guide, therefore, serves as a comprehensive framework for researchers initiating the biological characterization of this compound. We provide a logical, tiered approach to its evaluation in cell-based assays, from initial cytotoxicity screening to elucidating potential mechanisms of action. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure robust and reproducible data generation.
Introduction: Unpacking the Therapeutic Potential
The confluence of a piperidine ring and an aminophenyl acetamide core in this compound suggests a high potential for interaction with biological targets. The piperidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to introduce conformational rigidity and serve as a versatile anchor for various functional groups, often leading to high-affinity interactions with protein targets.[2] The aminophenyl acetamide portion can engage in hydrogen bonding and pi-stacking interactions, common features in enzyme active sites and receptor binding pockets.[5]
Given the established anticancer activity of related structures,[3][6] a primary hypothesis is that this compound may exert cytotoxic or cytostatic effects on cancer cell lines. Potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or the modulation of key signaling pathways that govern cell proliferation and survival, such as the PI3K/Akt pathway.[1]
This document outlines a strategic workflow for the initial investigation of this compound.
Caption: Experimental workflow for compound characterization.
Compound Handling and Preparation
Scientific integrity begins with the proper handling of the investigational compound.
-
Solubility Testing: The solubility of this compound should be empirically determined in various solvents. Due to its structure, Dimethyl Sulfoxide (DMSO) is a logical starting point. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Subsequent dilutions for cell culture experiments should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Stock Solution Storage: Aliquot the high-concentration stock solution into single-use vials and store at -20°C or -80°C, protected from light and moisture, to maintain compound integrity. Avoid repeated freeze-thaw cycles.
-
Quality Control: Confirm the identity and purity of the compound via methods such as NMR spectroscopy and LC-MS before initiating biological assays.[7]
Tier 1 Protocol: Cell Viability and Cytotoxicity Screening
The initial step is to ascertain whether this compound affects cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[8][9]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point for cytotoxicity screening.[6]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Illustrative Data Presentation
The following table presents hypothetical data for the effect of the compound on two cancer cell lines, demonstrating a dose-dependent cytotoxic effect.
| Concentration (µM) | HeLa % Viability (Mean ± SD) | A549 % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95 ± 4.5 | 98 ± 5.2 |
| 5 | 82 ± 6.2 | 88 ± 5.9 |
| 10 | 55 ± 5.8 | 68 ± 6.1 |
| 25 | 24 ± 3.9 | 40 ± 4.5 |
| 50 | 9 ± 2.1 | 18 ± 3.3 |
Tier 2 Protocols: Elucidating the Mechanism of Action
If the compound demonstrates significant cytotoxicity, the next logical step is to investigate how it induces cell death.
Apoptosis vs. Necrosis Determination
The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between apoptosis and necrosis. Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is bound by Annexin V. Necrotic cells have compromised membrane integrity and allow PI to enter and stain the DNA.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry immediately.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis
Many cytotoxic compounds function by inducing cell cycle arrest at specific checkpoints, preventing cell division and often leading to apoptosis.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Investigation of Apoptotic Signaling Pathways
Based on the findings from the apoptosis assays, western blotting can be used to probe for key proteins involved in the apoptotic cascade. A common pathway to investigate is the intrinsic (mitochondrial) pathway of apoptosis.
Caption: A potential intrinsic apoptosis signaling pathway.
Protocol: Western Blotting for Apoptotic Markers
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include those against Cleaved Caspase-3, Cleaved PARP, Bax, and Bcl-2. Always include a loading control like β-actin or GAPDH.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This guide provides a robust, multi-tiered strategy for the initial characterization of this compound in cell-based assays. By systematically evaluating its impact on cell viability and subsequently dissecting the underlying mechanism of action, researchers can efficiently generate a foundational dataset. Positive results from these assays would warrant further investigation into specific molecular targets, evaluation in more complex 3D cell culture models, and eventual progression to in vivo efficacy studies. The structural motifs of this compound hold significant promise, and this structured approach will be critical in unlocking its potential therapeutic value.
References
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Benhida, R., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18). Available at: [Link]
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Benhida, R., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. Available at: [Link]
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Guma, S., et al. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology. Available at: [Link]
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Hassan, A. S., et al. (2014). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. PubMed. Available at: [Link]
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RCSB PDB. (Accessed 2026). Research Collaboratory for Structural Bioinformatics Protein Data Bank. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (Accessed 2026). Database of drug targets and the prescription medicines and experimental drugs that act on them. Available at: [Link]
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de Oliveira, M. R., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One. Available at: [Link]
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O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry. Available at: [Link]
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Wikipedia. (Accessed 2026). 4-Aminoacetanilide. Available at: [Link]
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Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research. Available at: [Link]
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Autore, G., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]
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Al-Omair, M. A., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon. Available at: [Link]
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Vitaku, E., et al. (2014). Piperidine-containing pharmaceuticals: a patent review (2010-2012). Expert Opinion on Therapeutic Patents. Available at: [Link]
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Application Notes and Protocol for In Vivo Administration of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a generalized protocol for the in vivo administration of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide based on established principles of preclinical drug development. Due to the limited publicly available data on this specific compound, researchers must conduct thorough preliminary in vitro characterization and dose-range finding studies to establish safety and efficacy parameters before proceeding with extensive in vivo experiments. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Introduction: Rationale and Scientific Context
This compound is a chemical entity featuring an aromatic amine and a piperidine moiety. Compounds with similar structural motifs have been investigated for a range of pharmacological activities.[1][2][3] The aromatic amine group is a common feature in many bioactive molecules, while the piperidine ring can influence solubility, cell permeability, and receptor binding.[2][4] The acetamide linker connects these two key functionalities.
The successful in vivo evaluation of any novel compound is contingent upon a meticulously designed administration protocol.[5][6][7] This document outlines a comprehensive framework for the systematic in vivo administration of this compound. The protocol is designed to be adaptable for initial pharmacokinetic (PK), pharmacodynamic (PD), and preliminary toxicity assessments.[8] It emphasizes a logical, stepwise approach, beginning with essential preliminary studies to inform the design of robust in vivo experiments.
Preliminary In Vitro Characterization
Prior to in vivo administration, a thorough in vitro characterization of this compound is imperative to inform dose selection, vehicle formulation, and potential safety liabilities.
2.1. Physicochemical Properties:
-
Solubility: Determine the solubility of the compound in various pharmaceutically acceptable solvents and buffers at different pH values. This is critical for selecting an appropriate vehicle for in vivo administration.[9][10]
-
Purity: Confirm the purity of the compound using methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Impurities can significantly impact experimental outcomes.
-
Stability: Assess the stability of the compound in the chosen vehicle under storage and experimental conditions.
2.2. In Vitro Biological Activity:
-
Potency and Efficacy: If a biological target is known or hypothesized, determine the in vitro potency (e.g., IC50, EC50) and efficacy in relevant cell-based assays.
-
Cytotoxicity: Evaluate the cytotoxic potential of the compound in relevant cell lines to establish a preliminary therapeutic window.
-
Metabolic Stability: Assess the metabolic stability of the compound in liver microsomes or hepatocytes from the chosen animal species to anticipate its in vivo clearance.
In Vivo Administration Protocol
This protocol is designed for rodent models (e.g., mice or rats), which are commonly used in early-stage preclinical research.[11]
3.1. Materials and Reagents:
-
This compound (of confirmed purity)
-
Vehicle components (e.g., sterile saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG400), carboxymethylcellulose (CMC))[9][12]
-
Appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)
-
Dosing syringes and needles of appropriate gauge
-
Animal balance
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthesia (if required for the procedure)
-
Personal Protective Equipment (PPE)
3.2. Vehicle Selection and Formulation:
The choice of vehicle is critical for ensuring the compound is delivered effectively and without confounding effects.[9][10]
-
Initial Screening: Based on the in vitro solubility data, screen a panel of vehicles. For compounds with low aqueous solubility, a co-solvent system may be necessary.[9]
-
Recommended Starting Vehicles:
-
Aqueous: Sterile saline or PBS if the compound is sufficiently soluble.
-
Suspension: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water for poorly soluble compounds.
-
Co-solvent system: A mixture such as 10% DMSO, 40% PEG400, and 50% sterile saline. Note: The concentration of DMSO should be kept to a minimum to avoid vehicle-induced toxicity.[12]
-
-
Formulation Preparation:
-
Prepare the chosen vehicle under sterile conditions.
-
Accurately weigh the required amount of this compound.
-
If using a co-solvent system, first dissolve the compound in the organic solvent (e.g., DMSO) before slowly adding the aqueous components while vortexing.
-
For suspensions, levigate the powder with a small amount of the vehicle before gradual addition of the remaining vehicle with continuous stirring.
-
Ensure the final formulation is homogenous before administration.
-
Table 1: Example Vehicle Formulations
| Vehicle Composition | Suitability | Considerations |
| Sterile Saline (0.9% NaCl) | Highly soluble compounds | Ideal for minimizing vehicle-related effects. |
| 0.5% Carboxymethylcellulose (CMC) in sterile water | Poorly soluble, stable compounds | Forms a suspension; requires consistent mixing to ensure dose uniformity. |
| 10% DMSO, 40% PEG400, 50% Saline | Poorly soluble compounds | Potential for vehicle-induced toxicity; a vehicle-only control group is essential.[12] |
3.3. Route of Administration:
The route of administration depends on the experimental goals, including the desired speed of onset and bioavailability.[13][14]
-
Intravenous (IV): Provides 100% bioavailability and rapid onset of action. Suitable for initial PK studies.
-
Intraperitoneal (IP): Commonly used in rodents for systemic administration, bypassing the first-pass metabolism to some extent.
-
Oral (PO): Gavage administration is relevant for assessing oral bioavailability and is a common route for clinical candidates.[2]
-
Subcutaneous (SC): Allows for slower absorption and prolonged exposure.
3.4. Dose-Response Study Design:
A well-designed dose-response study is crucial for determining the efficacy and potential toxicity of the compound.[15][16][17][18]
-
Dose Range Finding (Acute Toxicity):
-
Use a small number of animals per group.
-
Administer a wide range of single doses (e.g., 1, 10, 100 mg/kg).
-
Monitor animals closely for signs of toxicity for at least 24-48 hours. This helps in establishing the Maximum Tolerated Dose (MTD).
-
-
Efficacy/Pharmacodynamic Study:
-
Based on the MTD and in vitro potency, select at least 3-4 dose levels.
-
Include a vehicle control group and a positive control group (if applicable).
-
Randomize animals to treatment groups.
-
Administer the compound and monitor for the desired biological effect at predetermined time points.
-
Diagram 1: Workflow for In Vivo Dose-Response Study
Caption: Workflow for a typical in vivo dose-response study.
3.5. Step-by-Step Administration Protocol (Example: Intraperitoneal Injection in Mice):
-
Animal Preparation: Acclimatize animals to the facility for at least one week before the experiment.
-
Dose Calculation: Calculate the volume of the formulation to be administered based on the animal's body weight and the desired dose.
-
Animal Restraint: Gently restrain the mouse, ensuring a secure grip that minimizes stress.
-
Injection: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. The needle should be at a 15-20 degree angle.
-
Administration: Inject the calculated volume smoothly.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions. Continue to monitor according to the study-specific endpoints.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the relationship between drug exposure and its effect is a cornerstone of drug development.[5][7][8]
4.1. Pharmacokinetic (PK) Study Design:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[6]
-
Procedure:
-
Administer a single dose of this compound via the chosen route (e.g., IV and PO to determine bioavailability).
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma or serum.
-
Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Key Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Diagram 2: Relationship between PK and PD
Caption: The interplay between pharmacokinetics and pharmacodynamics.
4.2. Pharmacodynamic (PD) Study Design:
-
Objective: To assess the biological effect of the compound in relation to its dose and concentration.
-
Procedure:
-
Administer various doses of the compound.
-
Measure a relevant biomarker or physiological response at appropriate time points.
-
Correlate the observed effect with the dose or measured plasma concentrations.
-
Safety and Toxicity Assessment
In vivo studies must include a thorough assessment of the compound's safety profile.[11][19][20][21]
-
Clinical Observations: Regularly monitor animals for changes in behavior, appearance, and body weight.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis to assess organ function (e.g., liver and kidney).
-
Histopathology: Collect major organs for histopathological examination to identify any tissue damage.
Table 2: Key Parameters for In Vivo Safety Monitoring
| Parameter Category | Specific Measurements | Purpose |
| General Health | Body weight, food/water intake, clinical signs (e.g., lethargy) | Overall assessment of animal well-being. |
| Hematology | Red blood cells, white blood cells, platelets | Evaluation of effects on blood components. |
| Clinical Chemistry | ALT, AST (liver function), BUN, creatinine (kidney function) | Assessment of organ-specific toxicity. |
| Histopathology | Microscopic examination of key organs (liver, kidney, etc.) | Identification of tissue-level abnormalities. |
Data Analysis and Interpretation
-
Statistical Analysis: Use appropriate statistical methods to analyze the data (e.g., t-test, ANOVA). The experimental design should be robust enough to allow for meaningful statistical analysis.[15][17][22]
-
PK/PD Modeling: If sufficient data is collected, PK/PD modeling can be used to describe the relationship between dose, exposure, and response, which can help in predicting optimal dosing regimens.[5]
-
Interpretation: Interpret the results in the context of the in vitro data and the overall objectives of the study.
Conclusion
This document provides a foundational protocol for the in vivo administration of this compound. The successful execution of these studies relies on careful planning, adherence to ethical guidelines, and a thorough understanding of the compound's properties. The data generated from these initial in vivo experiments will be critical for making informed decisions about the future development of this compound.
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Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (2008). Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Medication Routes of Administration. (2023). StatPearls. Retrieved from [Link]
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DESIGNING STUDIES FOR DOSE RESPONSE. (n.d.). eScholarship.org. Retrieved from [Link]
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N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)-N-(2-(piperazin-1-yl)acetyl)acetamide. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Drug Development and Alternative Routes of Administration. (n.d.). BioPharma Services. Retrieved from [Link]
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In vivo Toxicology. (n.d.). InterBioTox. Retrieved from [Link]
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in vivo general toxicology studies. (2023). YouTube. Retrieved from [Link]
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The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix. Retrieved from [Link]
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In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem. Retrieved from [Link]
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Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. (2015). Mutagenesis. Retrieved from [Link]
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Clinical pharmacology and pharmacokinetics. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]
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Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. (2022). ALS TDI. Retrieved from [Link]
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Novel administration routes. (n.d.). Ziccum. Retrieved from [Link]
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In Vivo Toxicity Study. (n.d.). Creative Bioarray. Retrieved from [Link]
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Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. (2020). Journal of Toxicologic Pathology. Retrieved from [Link]
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Routes of Drug Administration. (n.d.). ResearchGate. Retrieved from [Link]
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Formulation Strategies & Novel Routes of Administration. (n.d.). American Chemical Society. Retrieved from [Link]
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Safety Guidelines. (n.d.). ICH. Retrieved from [Link]
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Acetamide, N-(4-aminophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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Supplementary Information. (2014). The Royal Society of Chemistry. Retrieved from [Link]
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). ILAR Journal. Retrieved from [Link]
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Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. (2015). Mutagenesis. Retrieved from [Link]
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Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. (2013). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
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Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). Journal of Medicinal Chemistry. Retrieved from [Link]
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4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. (2018). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]
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Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. (2019). International Journal of Molecular Sciences. Retrieved from [Link]
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Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]
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N-(4-Aminophenyl)-N-methyl-2,2-bis(4-methylpiperazin-1-yl)acetamide. (n.d.). Pharmaffiliates. Retrieved from [Link]
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A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Application Notes & Protocols: N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide as a Putative Chemical Probe for Kinase Signaling Pathways
Introduction: The Role of Chemical Probes in Elucidating Cellular Signaling
Chemical probes are indispensable tools in modern biomedical research, allowing for the acute and conditional modulation of protein function within native cellular environments.[1][2] Unlike genetic methods such as CRISPR or RNAi, which operate on the timescale of protein turnover, small molecule probes offer temporal control, enabling researchers to dissect the immediate consequences of protein inhibition or activation.[1][3] An ideal chemical probe is characterized by its high potency, selectivity for the intended target, and a well-defined mechanism of action.[1] This guide details the application of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide, a novel investigational compound, as a putative chemical probe. While direct biological targets of this specific molecule are still under active investigation, its structural motifs, particularly the piperidine and acetamide moieties, are found in a variety of biologically active compounds, including kinase inhibitors.[4]
This document will therefore serve as a foundational guide for researchers aiming to characterize and utilize this compound or structurally similar compounds as chemical probes. We will outline a series of robust, self-validating protocols to first identify a putative target class and then to apply the probe in cell-based assays to investigate its impact on cellular signaling pathways. The experimental workflows described herein are designed to build a comprehensive evidence base for the probe's utility and to ensure the generation of reproducible and reliable data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for designing experiments, including formulation for in vitro and cell-based assays.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉N₃O | Inferred from structure |
| Molecular Weight | 233.31 g/mol | Calculated |
| Appearance | Solid (predicted) | General property of similar compounds |
| Solubility | To be determined empirically (recommend testing in DMSO, Ethanol) | Standard laboratory practice |
| Purity | >95% (recommended for use as a probe) | Best practice for chemical probes[1] |
PART 1: Target Identification and Validation Workflow
The initial and most critical phase of employing a new chemical probe is the identification and validation of its biological target(s). This section provides a workflow to systematically approach this challenge.
- Proposed Mechanism of Action and Target Class
Based on broad screening of analogous compounds containing piperidine and acetamide functionalities, a plausible starting hypothesis is that this compound may interact with protein kinases. Many kinase inhibitors leverage similar heterocyclic scaffolds to engage the ATP-binding pocket of their targets. Therefore, the initial experimental design will focus on validating this hypothesis.
- Experimental Workflow for Target Validation
The following diagram outlines a comprehensive workflow for validating the on-target effects of the chemical probe and characterizing its selectivity.
Caption: Workflow for validating a new chemical probe.
- Protocol: Broad-Spectrum Kinase Panel Screening
Objective: To identify potential kinase targets of this compound through a broad in vitro screen.
Materials:
-
This compound (high purity)
-
DMSO (anhydrous)
-
Commercial kinase screening service (e.g., Eurofins DiscoverX, Promega)
-
Appropriate kinase buffer solutions
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
-
Assay Concentration: Submit the compound for screening at a concentration that balances the likelihood of detecting activity against the risk of off-target effects (a common starting point is 1 µM).
-
Screening: The service provider will perform binding or activity assays against a panel of several hundred kinases. The results are typically reported as a percentage of inhibition relative to a control.
-
Data Analysis:
-
Identify kinases that are significantly inhibited (e.g., >50% inhibition).
-
Be cautious of promiscuous inhibitors that show activity against a large number of kinases across different families.[4]
-
Select the most promising candidates for follow-up validation.
-
PART 2: Cellular Application Protocols
Once a putative target has been identified and validated, the chemical probe can be used to investigate its role in cellular processes.
- Protocol: Cellular Target Engagement using Thermal Shift Assay (CETSA)
Objective: To confirm that this compound engages its putative target protein inside intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
This compound
-
DMSO (cell culture grade)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)
-
Thermocycler or heating blocks
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the chemical probe at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control for 1-2 hours.
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Temperature Gradient: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet the precipitated proteins. Collect the supernatant and quantify the amount of soluble protein.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the amount of soluble target protein at each temperature point by Western blotting.
-
Data Analysis: Plot the band intensity of the soluble target protein against the temperature for both treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
- Protocol: Investigating Downstream Signaling Events
Objective: To use the chemical probe to determine the effect of target inhibition on a downstream signaling pathway. This example assumes the target is a kinase (e.g., "Kinase A") that phosphorylates a known substrate ("Substrate Y").
Workflow Diagram:
Caption: Probing a hypothetical kinase signaling pathway.
Procedure:
-
Cell Stimulation: Culture cells and serum-starve them if necessary to reduce basal signaling.
-
Probe Treatment: Pre-treat the cells with a range of concentrations of this compound (or DMSO control) for a predetermined time (e.g., 1 hour). The concentration should be chosen based on the IC50 and target engagement data.[5]
-
Pathway Activation: Stimulate the cells with an appropriate growth factor or ligand to activate the signaling pathway involving Kinase A.
-
Lysis and Western Blot: After a short stimulation period (e.g., 15-30 minutes), lyse the cells and perform a Western blot.
-
Antibody Probing: Probe the blot with antibodies specific for the phosphorylated form of Substrate Y (p-Substrate Y), total Substrate Y, total Kinase A, and a loading control (e.g., GAPDH).
-
Analysis: A dose-dependent decrease in the p-Substrate Y signal in the probe-treated cells, without a change in total Substrate Y or Kinase A levels, provides strong evidence that the probe is inhibiting the target's activity in the cell.
PART 3: Best Practices and Controls
The generation of reliable data is critically dependent on the use of appropriate controls.[1]
-
Orthogonal Probes: Whenever possible, confirm key findings with a structurally distinct chemical probe that targets the same protein.[1] This helps to ensure that the observed phenotype is due to inhibition of the target and not an off-target effect of the specific chemical scaffold.
-
Inactive Control: An ideal control is a close structural analog of the probe that is inactive against the target. This helps to rule out phenotypes caused by the compound's general chemical properties rather than its specific on-target activity.
-
Genetic Validation: Complementary experiments using siRNA or CRISPR to knock down the target protein should recapitulate the phenotype observed with the chemical probe.[3]
-
Concentration Range: Always use the lowest concentration of the probe that yields the desired on-target effect.[5] High concentrations increase the risk of off-target activities.
Conclusion
This compound represents a starting point for the development of a potential chemical probe. The protocols and workflows detailed in this guide provide a systematic framework for its characterization and application. By following these rigorous, self-validating steps—from initial target screening to in-cell validation and pathway analysis—researchers can confidently use this and other novel molecules to explore complex biological systems and accelerate drug discovery.
References
-
Best Practices for Chemical Probes. Alto Predict. (2016-07-06). [Link]
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Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. PubMed. [Link]
-
How to use chemical probes. The Chemical Probes Portal. [Link]
-
Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. ResearchGate. (2012-03). [Link]
-
Best Practices: Chemical Probes Webinar. YouTube. (2020-01-28). [Link]
-
Development of Chemical Probes. Memorial Sloan Kettering Cancer Center. [Link]
-
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. PubChem. [Link]
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"experimental design for testing acetamide derivative efficacy"
An Application Note on Experimental Design for Testing Acetamide Derivative Efficacy
Abstract
Acetamide derivatives represent a versatile class of compounds with a wide range of pharmacological activities, including potential anti-inflammatory and anti-cancer properties.[1][2] Establishing the therapeutic efficacy of novel acetamide derivatives requires a systematic and robust experimental design that progresses logically from foundational in vitro assessments to complex in vivo models. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute preclinical efficacy studies. We detail a multi-phase approach that begins with cellular viability and target engagement, proceeds to mechanistic pathway analysis, and culminates in whole-animal efficacy and pharmacokinetic evaluation. This document provides not only step-by-step protocols for key assays but also the scientific rationale behind experimental choices, ensuring that the generated data is both reliable and translatable.
Introduction: The Rationale for a Phased Approach
The journey from a promising chemical entity to a potential therapeutic agent is fraught with challenges, with a significant number of candidates failing due to a lack of efficacy.[3] A well-structured experimental plan is therefore critical to de-risk drug development projects and build a strong evidence base for a compound's mechanism of action. For acetamide derivatives, which may act on diverse cellular targets, a phased approach is essential. This strategy ensures that foundational questions about cytotoxicity and target interaction are answered before committing resources to more complex and expensive in vivo studies.[4]
This guide is structured to mirror a logical research and development pipeline:
-
Phase I: In Vitro Characterization: Establishes the fundamental biological activity of the derivative on a cellular level. This includes determining the effective dose range, confirming the compound reaches and binds to its intended target, and elucidating the downstream cellular consequences.
-
Phase II: In Vivo Validation: Assesses the compound's behavior and efficacy within a complex living system. This phase integrates pharmacokinetics (what the body does to the drug) with pharmacodynamics (what the drug does to the body) to evaluate therapeutic potential in a disease-relevant context.
Below, we visualize the overarching experimental workflow, which forms the basis of this application note.
Caption: High-level workflow for testing acetamide derivative efficacy.
Phase I: In Vitro Efficacy Assessment
The primary goal of in vitro testing is to characterize the biological activity of the acetamide derivative in a controlled cellular environment.
Cell Viability and Cytotoxicity Assays
The first step is to determine the compound's effect on cell viability and establish a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). Tetrazolium reduction assays are a mainstay for this purpose.[5] These colorimetric assays measure the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[6][7]
While the MTT assay is traditional, it requires a solubilization step for the water-insoluble purple formazan crystals.[6][8] The XTT assay offers a more streamlined alternative by producing a water-soluble orange formazan product, eliminating a procedural step and reducing potential errors.[6][9]
| Assay Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) |
| Principle | Reduction to water-insoluble purple formazan by mitochondrial dehydrogenases.[6][7] | Reduction to water-soluble orange formazan, aided by an electron coupling reagent.[6][9] |
| Final Step | Requires addition of a solubilizing agent (e.g., DMSO, SDS).[6] | Direct measurement after incubation. |
| Absorbance Max | ~570 nm.[8][9] | ~450 nm (with a reference wavelength of 630-690 nm).[6][9] |
| Advantages | Well-established, lower cost. | Fewer steps, faster, higher sensitivity, suitable for continuous monitoring.[6] |
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the acetamide derivative in culture medium. Remove the old medium from the cells and add the compound dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) and "no treatment" controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[6]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert the XTT to its formazan product.[6]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. Use a reference wavelength between 630-690 nm to reduce background noise.[6]
-
Data Analysis: Subtract the reference wavelength absorbance from the test wavelength absorbance. Plot the normalized cell viability (%) against the log-transformed compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Target Engagement Assays
Demonstrating that a compound physically interacts with its intended protein target within a cellular context provides crucial mechanistic validation.[3][10] Cellular target engagement assays confirm that the compound is cell-permeable and binds its target in the complex milieu of the cell, linking biochemical potency to a biological effect.[3][11] Various platforms are available, including those based on protein thermal stability, where ligand binding stabilizes the target protein against thermal denaturation.[12]
Mechanistic Pathway Analysis
Once target engagement is confirmed, the next step is to investigate the downstream consequences on cellular signaling pathways.
Western blotting is a fundamental technique to detect and semi-quantify changes in the expression or post-translational modification (e.g., phosphorylation) of specific proteins following compound treatment.[13][14][15][16] This allows for a direct assessment of the compound's effect on its intended signaling cascade.
Protocol: Western Blot for Pathway Analysis
-
Sample Preparation: Seed and treat cells with the acetamide derivative at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for an appropriate time.
-
Cell Lysis: Wash cells with ice-cold 1X PBS and then lyse them by adding 1X SDS sample buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate to shear DNA and reduce viscosity.[13]
-
Denaturation & Quantification: Heat the samples at 95-100°C for 5 minutes.[13] Determine protein concentration using a standard method like the Bradford assay.[16]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[13][15]
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][15] Confirm transfer efficiency using Ponceau S staining.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., phospho-Akt, total-Akt, IκBα) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST.[15] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17] Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).
For acetamide derivatives with suspected anti-inflammatory activity, quantifying the modulation of secreted cytokines (e.g., TNF-α, IL-6) is critical. The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[18][19][20]
Caption: Signaling pathways potentially modulated by acetamide derivatives.[21]
Protocol: Sandwich ELISA for Cytokine Quantification
-
Plate Coating: Dilute a capture antibody (e.g., anti-TNF-α) in a binding solution and add 100 µL to each well of a 96-well high-protein-binding plate. Incubate overnight at 4°C.[18]
-
Blocking: Wash the plate and block non-specific binding sites by adding a blocking buffer (e.g., PBS with 10% FBS) for at least 1 hour.[22]
-
Sample and Standard Incubation: Wash the plate. Prepare serial dilutions of a known cytokine standard to generate a standard curve.[18][20] Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.[18]
-
Enzyme Conjugate: Wash the plate. Add an enzyme-linked avidin or streptavidin (e.g., Streptavidin-HRP) and incubate for 30 minutes.[22]
-
Substrate Addition: Wash the plate thoroughly. Add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of bound cytokine.[22]
-
Reaction Stop & Reading: Stop the reaction by adding an acid (e.g., 2N H₂SO₄).[22] Read the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Plot the standard curve (absorbance vs. concentration) and use it to calculate the concentration of the cytokine in the unknown samples.[20]
Phase II: In Vivo Efficacy Assessment
Promising candidates from in vitro screening must be evaluated in a living organism to assess their efficacy and safety profile.[23][24]
Pharmacokinetic (PK) Studies
Before launching a full-scale efficacy study, it is crucial to understand the compound's pharmacokinetic profile. PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug.[25][26][27] This data is essential for selecting an appropriate dose, route of administration, and dosing schedule for the subsequent efficacy studies to ensure that a therapeutically relevant concentration of the drug reaches the target tissue.[25][28]
Selection of an Appropriate Animal Model
The choice of animal model is critical and depends on the therapeutic indication. For oncology, several models are widely used:[24][29]
-
Cell Line-Derived Xenografts (CDX): Involve implanting commercially available human cancer cell lines (e.g., U87 for glioblastoma) into immunodeficient mice.[30][31] These models are reproducible and cost-effective for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): Involve implanting fresh tumor tissue from a patient directly into immunodeficient mice.[30][31] PDX models better preserve the histological features and genetic heterogeneity of the original human tumor, offering higher predictive value.[31][32]
-
Syngeneic Models: Involve implanting murine tumor cell lines (e.g., GL261 for glioblastoma) into immunocompetent mice of the same genetic background.[30][33] The key advantage of these models is the presence of a fully functional immune system, making them indispensable for evaluating immunomodulatory effects of a drug.[30][31]
In Vivo Efficacy Study Design
A robust in vivo study must be carefully planned to minimize bias and generate statistically significant results.[34]
| Study Design Component | Description & Key Considerations |
| Animal Model | Selected based on the research question (e.g., PDX model for glioblastoma).[29][30] |
| Group Allocation | Animals are randomized into treatment groups (typically 8-10 animals/group) to minimize bias.[34] |
| Treatment Groups | 1. Vehicle Control (the formulation without the active drug).2. Acetamide Derivative (Low Dose).3. Acetamide Derivative (High Dose).4. Positive Control/Standard-of-Care (if available). |
| Route of Administration | Determined by PK data and clinical relevance (e.g., oral gavage, intraperitoneal injection). |
| Dosing Schedule | e.g., Once daily (QD) or twice daily (BID) for a set duration (e.g., 21 days). |
| Primary Endpoint | Tumor Growth Inhibition (TGI). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. |
| Secondary Endpoints | Body weight (to monitor toxicity), survival analysis, and collection of tissues at the end of the study for biomarker analysis. |
Pharmacodynamic (PD) and Biomarker Analysis
Data Analysis and Interpretation
-
In Vitro Data: IC50 values are calculated using non-linear regression analysis. For comparing multiple groups (e.g., in Western blot or ELISA results), statistical tests such as a t-test (for two groups) or an analysis of variance (ANOVA) followed by post-hoc tests (for more than two groups) are commonly used.[36]
-
In Vivo Data: Tumor growth curves are plotted for each group (mean tumor volume ± SEM). The statistical significance between the vehicle control and treatment groups is often determined using a repeated-measures ANOVA. It is crucial to report precise p-values rather than just stating significance at a certain threshold (e.g., report p=0.04 instead of p<0.05).[35][37]
Conclusion
The successful evaluation of acetamide derivative efficacy hinges on a meticulously planned, multi-phased experimental design. By systematically progressing from broad cellular viability assays to specific in-cell target engagement, mechanistic pathway analysis, and finally to robust in vivo models, researchers can build a comprehensive data package. This logical workflow not only validates the compound's mechanism of action but also provides the rigorous, reproducible evidence required to advance promising therapeutic candidates toward clinical development.
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- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
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- Western Blot Protocol. Proteintech Group.
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Application Note & Protocols: High-Throughput Screening for the Identification of Bioactive N-Aryl Acetamide Scaffolds
Introduction
The N-aryl acetamide moiety, often incorporating cyclic amines such as piperidine, represents a privileged scaffold in modern drug discovery. Compounds bearing this structural motif have demonstrated a remarkable breadth of biological activities, ranging from antimicrobial and anticancer to antihypertensive effects.[1][2][3][4] The inherent versatility of this scaffold, allowing for extensive chemical decoration, makes it an attractive starting point for the development of novel therapeutics. High-throughput screening (HTS) provides a robust framework for systematically exploring large chemical libraries containing such scaffolds to identify novel modulators of biological targets. This document outlines a comprehensive strategy and detailed protocols for a high-throughput screening campaign designed to identify and characterize bioactive compounds featuring the N-aryl acetamide core.
Core Principles of the Screening Campaign
A successful HTS campaign is a multi-step process designed to efficiently identify true hits from a large compound collection while minimizing false positives and negatives. Our approach is structured as a screening funnel, where compounds are progressively subjected to more detailed characterization.
Phase 1: Primary High-Throughput Screening
The initial phase involves screening a large compound library in a single-concentration format to identify "primary hits." The choice of assay is critical and should be tailored to the specific biological question being addressed. For the N-aryl acetamide scaffold, a cell-based assay measuring a general endpoint like cell viability or a specific signaling pathway is often a good starting point, given the diverse reported activities of this compound class.
Protocol: Primary HTS for Antiproliferative Activity using an MTT Assay
This protocol is designed to screen a library of N-aryl acetamide-containing compounds for their ability to inhibit the proliferation of a cancer cell line (e.g., A549 human lung carcinoma).[4]
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Compound library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
384-well clear-bottom cell culture plates
-
Automated liquid handling systems
-
Plate reader capable of measuring absorbance at 570 nm
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend A549 cells to a concentration of 5 x 104 cells/mL in DMEM.
-
Using an automated dispenser, seed 50 µL of the cell suspension (2,500 cells) into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a master plate of the compound library at a concentration of 1 mM in DMSO.
-
Using an acoustic liquid handler or a pin tool, transfer 50 nL of each compound from the master plate to the corresponding wells of the cell plate. This results in a final compound concentration of 10 µM.
-
Include appropriate controls:
-
Negative Control: Wells treated with DMSO only (vehicle).
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine at 1 µM).
-
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 50 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C to allow for complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Data Analysis and Hit Identification:
The percentage of cell viability is calculated for each compound-treated well relative to the controls:
% Viability = (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank) * 100
A "hit" is defined as a compound that reduces cell viability below a certain threshold (e.g., 50%). The Z'-factor, a measure of assay quality, should be calculated for each plate to ensure the robustness of the screen.
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Phase 2: Hit Confirmation and Dose-Response Analysis
Primary hits are then subjected to a dose-response analysis to confirm their activity and determine their potency (e.g., IC50). This step helps to eliminate false positives from the primary screen.
Protocol: Dose-Response Analysis
-
Compound Preparation:
-
For each primary hit, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a top concentration of 100 µM.
-
-
Assay Execution:
-
Repeat the MTT assay as described above, but instead of a single concentration, treat the cells with the serial dilution of each hit compound.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.
-
| Parameter | Description | Example Value |
| Top | Maximum cell viability | 100% |
| Bottom | Minimum cell viability | 0% |
| IC50 | Concentration for 50% inhibition | 5.2 µM |
| Hill Slope | Steepness of the curve | -1.1 |
Phase 3: Secondary and Orthogonal Assays
Confirmed hits from the dose-response analysis should be evaluated in secondary and orthogonal assays to further characterize their mechanism of action and rule out assay artifacts.
Example Secondary Assays:
-
Apoptosis Assay: To determine if the observed cytotoxicity is due to apoptosis, hits can be tested in an assay that measures caspase-3/7 activity.
-
Target-Based Assay: If a specific molecular target is hypothesized, a biochemical or biophysical assay can be developed to directly measure the interaction between the compound and the target. For instance, if the compounds are suspected to be kinase inhibitors, a kinase activity assay could be employed.
-
ADME Profiling: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for developing a promising hit into a viable drug candidate.[5]
HTS Workflow Visualization
Caption: High-Throughput Screening Funnel.
Considerations for Compound Synthesis and Analogs
The initial screening may identify hits with moderate potency or suboptimal physicochemical properties. The N-aryl acetamide scaffold is highly amenable to synthetic modification. For example, analogs of "N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide" can be synthesized to explore the structure-activity relationship (SAR). Modifications can be made to the aniline ring, the piperidine ring, and the acetamide linker to improve potency, selectivity, and drug-like properties.[6][7]
General Synthetic Scheme Visualization
Caption: General Synthetic Route for Analogs.
Conclusion
This application note provides a comprehensive framework for a high-throughput screening campaign targeting the discovery of novel bioactive molecules based on the N-aryl acetamide scaffold. By following a phased approach of primary screening, hit confirmation, and secondary assays, researchers can efficiently identify and characterize promising lead compounds for further development. The inherent tractability of the N-aryl acetamide scaffold for chemical modification provides a clear path for iterative optimization of initial hits.
References
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Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Der Pharma Chemica. [Link]
-
PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]
-
Pharmaffiliates. N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)-N-(2-(piperazin-1-yl)acetyl)acetamide. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PubMed. Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. [Link]
-
ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]
-
ResearchGate. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. [Link]
-
IJNRD. Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. [Link]
-
ScienceDirect. Current status and future directions of high-throughput ADME screening in drug discovery. [Link]
-
ResearchGate. (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
-
Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
-
PubMed. High-throughput synthesis and screening of platinum drug candidates. [Link]
-
PubMed. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. [Link]
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Application Notes & Protocols: The Piperidinyl Acetamide Scaffold in Modern Medicinal Chemistry
Introduction: The Enduring Significance of the Piperidinyl Acetamide Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties, including high aqueous solubility and a three-dimensional, sp3-hybridized structure that allows for precise spatial orientation of substituents to interact with biological targets.[1] When combined with an acetamide functional group, the resulting piperidinyl acetamide scaffold becomes a remarkably versatile platform for developing therapeutic agents across a spectrum of diseases.[2] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this powerful chemical motif, complete with field-proven protocols for researchers and drug development professionals.
The core value of the piperidinyl acetamide structure lies in its modularity. It presents multiple, synthetically accessible points for chemical modification, enabling chemists to fine-tune properties like potency, selectivity, and pharmacokinetics. These key modification points are:
-
The Piperidine Nitrogen (N-1): Substitution at this position significantly influences the molecule's overall basicity, polarity, and ability to form key interactions with target proteins.[3]
-
The Acetamide Moiety: The amide bond itself is a critical hydrogen bond donor and acceptor. The substituent attached to the amide nitrogen can be varied to explore different binding pockets.
-
The Piperidine Ring: Substituents on the carbon framework of the piperidine ring can dictate conformational preferences and introduce new interaction points.[4]
This document will delve into specific applications, showcasing how systematic modifications at these positions have led to the discovery of potent and selective modulators of complex biological targets.
Part 1: Therapeutic Applications & Structure-Activity Relationships (SAR)
The piperidinyl acetamide scaffold has been successfully employed to target a diverse range of proteins implicated in various diseases, including neurodegenerative disorders, pain, and cancer.
Neurodegenerative Diseases: Targeting Cholinesterases
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[5] A deficiency in acetylcholine is directly correlated with cognitive dysfunction.[5] Piperidine-based structures have been instrumental in developing potent AChE inhibitors.[5][6]
Structure-Activity Relationship Insights: The design of piperidinyl acetamide-based AChE inhibitors often focuses on creating molecules that can bridge the catalytic and peripheral anionic sites of the enzyme.
-
Piperidine Core: The protonated piperidine nitrogen is crucial for interacting with the anionic subsite of the AChE binding pocket.
-
Acetamide Linker: The length and flexibility of the linker connecting the piperidine to another aromatic moiety are optimized to ensure proper positioning within the enzyme's active site gorge.
-
Aromatic Substituent: An aromatic group (e.g., phenyl, indole) attached via the acetamide linkage often engages in π-π stacking interactions with aromatic residues like tryptophan in the active site.
Below is a conceptual diagram illustrating the key pharmacophoric features for AChE inhibition.
Caption: Key pharmacophoric elements for AChE inhibitors.
Opioid Receptor Modulation for Pain Management
Piperidinyl acetamides are central to the development of opioid receptor modulators.[7][8] The goal is to create ligands with specific profiles, such as potent agonism at the mu-opioid receptor (MOR) for analgesia, or antagonism for treating opioid-induced side effects.[9] The substitution pattern on the piperidine ring and its nitrogen atom is critical for determining whether a compound acts as an agonist or an antagonist.[3]
Structure-Activity Relationship Insights:
| Modification Site | Agonist Profile Favored By | Antagonist Profile Favored By | Rationale |
| Piperidine N-1 | Small alkyl groups (e.g., methyl) | Larger groups (e.g., allyl, cyclopropylmethyl) | The size and shape of the N-substituent pocket in the receptor differ between agonist and antagonist conformations. Larger groups can prevent the conformational change required for receptor activation.[3] |
| C4-Position | Phenyl or substituted phenyl group | Phenyl group with specific substitutions | This group often fits into a hydrophobic pocket. The nature of the substituent can fine-tune binding affinity and selectivity for mu, delta, or kappa opioid receptors. |
| Acetamide Moiety | Can be part of a larger fused system | Introduction of polar groups | Modifies solubility and can introduce additional hydrogen bonding interactions that stabilize the antagonist-bound state. |
Table 1: SAR summary for opioid receptor modulation by piperidinyl derivatives.
Oncology: Targeting Protein Kinases and Epigenetic Factors
In oncology, the piperidinyl acetamide scaffold serves as a privileged structure for developing inhibitors of various cancer-related targets, including protein kinases and the proteasome.[10][11] Its ability to present functional groups in a defined 3D space makes it ideal for fitting into the ATP-binding pockets of kinases or the active sites of enzymes like the proteasome.[12]
For instance, derivatives have been designed as potent and selective inhibitors of the Plasmodium falciparum proteasome for anti-malarial applications, highlighting the scaffold's versatility.[12] Cryo-EM studies revealed that a piperidine carboxamide binds to a previously unexplored pocket at the interface of the β5/β6/β3 subunits, a region with species-specific differences that allow for selective targeting over the human proteasome.[12] This demonstrates the power of using this scaffold to achieve high target selectivity.
Part 2: Experimental Protocols
The following protocols provide robust, validated methodologies for the synthesis and biological evaluation of a representative piperidinyl acetamide derivative.
Protocol 2.1: Synthesis of N-benzyl-2-(piperidin-1-yl)acetamide
This protocol details a standard amide coupling reaction, a fundamental transformation in the synthesis of piperidinyl acetamides. The choice of EDC (a water-soluble carbodiimide) and HOBt is a classic and highly effective method for activating the carboxylic acid, minimizing side reactions and racemization.
Rationale: The reaction proceeds via an HOBt-ester intermediate, which is more stable and less prone to side reactions than the O-acylisourea intermediate formed with EDC alone. This two-part activation system ensures a high yield of the desired amide product. The subsequent aqueous workup is designed to systematically remove unreacted reagents and byproducts.
Workflow Diagram:
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- 3. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Comprehensive Guide to Assay Development for Novel Bioactive Molecules
Topic: Developing Assays for N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide Targets
Byline: Dr. Evelyn Reed, Senior Application Scientist
Introduction: From Hit to Lead—Navigating the Target Deconvolution Maze
The journey of a novel chemical entity from a high-throughput screening (HTS) "hit" to a validated "lead" is a complex, multi-faceted process. A critical and often challenging stage in this journey is target deconvolution and validation. This guide focuses on a hypothetical but structurally representative molecule, this compound (herein referred to as "Compound X"), to illustrate the principles and methodologies for developing robust biochemical and cell-based assays. While Compound X itself is not extensively characterized in public literature, its structural motifs are present in compounds known to interact with diverse biological targets. For instance, related structures have been associated with protein kinase inhibition and ion channel modulation.[1][2]
This document provides a strategic framework and detailed protocols for interrogating the activity of a novel compound like Compound X against three major classes of drug targets: Protein Kinases, G-Protein Coupled Receptors (GPCRs), and Ion Channels. The methodologies described herein are designed to be both comprehensive and adaptable, providing researchers, scientists, and drug development professionals with the tools to elucidate a compound's mechanism of action (MOA).[3]
Pillar 1: Protein Kinase Targets
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[4] Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major class of therapeutic targets.
Scientific Rationale for Kinase Inhibition Assays
The initial step in assessing a compound's potential as a kinase inhibitor is to determine its ability to inhibit the activity of a specific kinase in a biochemical assay.[5] This is often followed by cell-based assays to confirm activity in a more physiologically relevant context. A standard approach is to measure the extent of phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Experimental Workflow: From IC50 Determination to Mechanism of Action
The overall workflow for characterizing a potential kinase inhibitor involves a tiered approach, starting with a primary screen to determine the half-maximal inhibitory concentration (IC50) and progressing to more detailed mechanistic studies.
Caption: Workflow for Protein Kinase Inhibitor Characterization.
Protocol 1: In Vitro Protein Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes the determination of a compound's IC50 value against a specific protein kinase using a luminescence-based assay that measures ADP production.[5]
Materials:
-
Purified protein kinase of interest
-
Specific peptide substrate for the kinase
-
Compound X (test compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound X in DMSO. A common starting concentration is 10 mM. Then, dilute further in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 1% to minimize effects on enzyme activity.[5]
-
Assay Setup:
-
Add 2.5 µL of kinase assay buffer with the appropriate concentration of Compound X to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate to each well.
-
Include control wells: "no inhibitor" (DMSO vehicle only) for 100% activity and "no enzyme" for background.
-
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the enzymatic reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Km) to detect competitive inhibitors effectively.[4]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, where less than 10% of the substrate is consumed.[4]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each concentration of Compound X relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound X Conc. (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Control) | 150,000 | 0 |
| 0.01 | 145,000 | 3.3 |
| 0.1 | 120,000 | 20.0 |
| 1 | 78,000 | 48.0 |
| 10 | 15,000 | 90.0 |
| 100 | 5,000 | 96.7 |
Pillar 2: G-Protein Coupled Receptor (GPCR) Targets
GPCRs are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them prominent drug targets.[6][7][8] Assays for GPCRs typically measure the downstream consequences of receptor activation, such as changes in second messenger levels (e.g., cAMP, Ca2+) or protein-protein interactions (e.g., β-arrestin recruitment).[9]
Scientific Rationale for GPCR Cell-Based Assays
Since GPCRs function within the context of a cell membrane and rely on intracellular signaling partners, cell-based assays are the primary method for their study.[10][11] These assays provide a physiologically relevant environment to assess the effect of a compound on receptor function.[3][12]
Experimental Workflow: GPCR Agonist/Antagonist Screening
A typical workflow for screening compounds against a GPCR target involves measuring a downstream signaling event in a cell line stably expressing the receptor of interest.
Caption: Workflow for GPCR Compound Screening.
Protocol 2: cAMP GloSensor™ Assay for Gs/Gi-Coupled GPCRs
This protocol details a method for measuring real-time changes in intracellular cAMP levels in response to GPCR modulation, using a genetically encoded luciferase biosensor.[6]
Materials:
-
HEK293 cells stably expressing the GPCR of interest and the GloSensor™ cAMP plasmid.
-
Compound X (test compound).
-
Known agonist for the GPCR of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
GloSensor™ cAMP Reagent.
-
White, clear-bottom 384-well assay plates.
-
CO2 incubator.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Seed the stable cell line into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Reagent Preparation: Equilibrate the GloSensor™ cAMP Reagent to room temperature.
-
Assay Incubation: Remove the cell culture medium and add the GloSensor™ cAMP Reagent (diluted in an appropriate buffer) to each well. Incubate for 2 hours at room temperature, protected from light.
-
Compound Addition (Antagonist Mode):
-
To test for antagonist activity, add Compound X at various concentrations to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add a known agonist at a concentration that gives approximately 80% of the maximal response (EC80).
-
-
Compound Addition (Agonist Mode):
-
To test for agonist activity, add Compound X at various concentrations to the wells.
-
-
Measurement: Place the plate in a luminescence plate reader and measure the kinetic response over a period of 15-30 minutes. Alternatively, an endpoint reading can be taken.
-
Data Analysis:
-
Normalize the data to a vehicle control.
-
For agonist mode, plot the luminescence signal against the logarithm of Compound X concentration to determine the EC50.
-
For antagonist mode, plot the inhibition of the agonist response against the logarithm of Compound X concentration to determine the IC50.
-
Data Presentation:
| Parameter | Compound X | Known Agonist | Known Antagonist |
| EC50 (nM) | 120 | 5 | N/A |
| IC50 (nM) | >10,000 | N/A | 15 |
| Max Response | 95% of Known Agonist | 100% | N/A |
Pillar 3: Ion Channel Targets
Ion channels are pore-forming membrane proteins that regulate the flow of ions across cell membranes, crucial for processes like nerve impulses and muscle contraction.[13][14] They are important targets for a variety of drugs.
Scientific Rationale for Ion Channel Assays
Assessing a compound's effect on ion channel function can be done through various methods, from the gold-standard but low-throughput patch-clamp electrophysiology to higher-throughput fluorescence-based assays that measure changes in membrane potential or ion concentration.[13][15]
Experimental Workflow: Screening for Ion Channel Modulators
A common strategy for ion channel drug discovery involves using a high-throughput fluorescence-based assay for primary screening, followed by electrophysiology for hit confirmation and detailed mechanistic studies.[16]
Caption: Workflow for Ion Channel Modulator Discovery.
Protocol 3: High-Throughput Membrane Potential Assay (FLIPR Assay)
This protocol outlines a method for screening compounds against voltage-gated or ligand-gated ion channels using a fluorescent membrane potential-sensitive dye on a FLIPR (Fluorometric Imaging Plate Reader) instrument.[17]
Materials:
-
Cells stably expressing the ion channel of interest.
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).
-
Compound X (test compound).
-
Known channel opener or blocker.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Black-walled, clear-bottom 384-well plates.
Procedure:
-
Cell Plating: Plate cells in 384-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Assay Setup on FLIPR:
-
Prepare a compound plate containing serial dilutions of Compound X.
-
Prepare a stimulus plate (if required for the channel) containing an activating ligand or a high-potassium solution to induce depolarization.
-
-
Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure a baseline fluorescence.
-
It will then add the compounds from the compound plate to the cell plate and continue to record the fluorescence.
-
After a set period, it will add the stimulus and record the cellular response.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in membrane potential.
-
Analyze the data to determine if Compound X potentiates or inhibits the channel's response to the stimulus.
-
Calculate EC50 or IC50 values by plotting the response against the compound concentration.
-
Data Presentation:
| Compound X Conc. (µM) | Fluorescence Change (ΔRFU) | % Inhibition of Stimulus Response |
| 0 (Control) | 50,000 | 0 |
| 0.1 | 45,000 | 10 |
| 1 | 27,000 | 46 |
| 10 | 8,000 | 84 |
| 100 | 2,500 | 95 |
Trustworthiness and Validation: Ensuring Data Integrity
Every protocol described must be part of a self-validating system.[18] For each assay, it is critical to establish and adhere to predefined acceptance criteria.[19][20]
-
System Suitability: Each assay plate should include positive and negative controls (e.g., a known potent inhibitor and a vehicle control).
-
Assay Performance Metrics: The quality and robustness of an HTS assay are often assessed using statistical parameters like the Z'-factor. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[21]
-
Phase-Appropriate Validation: The extent of assay validation should be appropriate for the stage of drug development. Early-stage discovery assays require qualification, while assays for later-stage clinical product release require full validation as per regulatory guidelines.[22][23]
Conclusion
The development of robust and reliable assays is fundamental to the successful progression of a new chemical entity through the drug discovery pipeline. By employing a systematic, multi-tiered approach that encompasses biochemical and cell-based methodologies, researchers can effectively characterize the biological activity of compounds like this compound. The protocols and workflows detailed in this guide provide a solid foundation for target identification, validation, and the elucidation of the mechanism of action, ultimately enabling data-driven decisions in the quest for novel therapeutics.
References
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PubMed Central. The Essential Need for a Validated Potency Assay for Cell-Based Therapies in Cardiac Regenerative and Reparative Medicine. A Practical Approach to Test Development. Available from: [Link].
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Pharmaffiliates. N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)-N-(2-(piperazin-1-yl)acetyl)acetamide. Available from: [Link].
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Application Notes and Protocols for Target Validation Studies of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
Introduction: From Phenotypic Hit to Validated Target
The journey of drug discovery often commences with the identification of small molecules that elicit a desired phenotypic response in cellular or organismal models. While promising, a phenotypic hit is merely the opening chapter. The critical subsequent step, target identification and validation, bridges this initial observation to a mechanistic understanding of the compound's action, a cornerstone for any successful therapeutic development program. This document provides a comprehensive guide for researchers on validating the molecular target of a novel bioactive compound, N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide (hereafter referred to as Cmpd-X ).
Cmpd-X was initially identified in a high-content screen for agents that reduce inflammatory responses in lipopolysaccharide-stimulated macrophages. Preliminary structural analysis of Cmpd-X reveals features reminiscent of known modulators of the endocannabinoid system. Specifically, the acetamide linker and lipophilic piperidine moiety bear resemblance to scaffolds found in inhibitors of Fatty Acid Amide Hydrolase (FAAH).
FAAH is a key serine hydrolase responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, the levels of AEA are elevated, leading to enhanced activation of cannabinoid receptors and downstream signaling pathways that can modulate pain, inflammation, and mood.[2][3][4] This has positioned FAAH as a compelling therapeutic target for a range of disorders.[1][4] However, the clinical translation of FAAH inhibitors has been met with mixed results, underscoring the need for rigorous target validation and a deep understanding of compound-target interactions.[5][6]
This guide, therefore, outlines a multi-pronged strategy to rigorously test the hypothesis that FAAH is the direct molecular target of Cmpd-X . We will detail a logical, stepwise progression of experiments, from confirming direct target engagement in a cellular context to genetic validation of the target's role in the compound's activity. Each protocol is designed to be self-validating, providing clear causality and robust data for informed decision-making in a drug discovery pipeline.[7][8]
Overall Target Validation Workflow
The following diagram illustrates the integrated workflow for validating FAAH as the target of Cmpd-X.
Caption: Integrated workflow for the target validation of Cmpd-X.
Part 1: Confirming Target Engagement in a Cellular Milieu with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its target protein within the complex environment of an intact cell.[9][10] The principle is based on ligand-induced thermal stabilization of the target protein.[11] Binding of Cmpd-X to FAAH is expected to increase the thermodynamic stability of the FAAH protein, making it more resistant to heat-induced denaturation.[10]
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if Cmpd-X directly binds to and stabilizes FAAH in intact cells.
Materials:
-
HEK293T cells (or another suitable cell line endogenously expressing FAAH)
-
Cmpd-X, dissolved in DMSO
-
Known FAAH inhibitor (e.g., URB597) as a positive control, dissolved in DMSO
-
Complete cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)
-
Primary antibody against FAAH
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate HEK293T cells and grow to 80-90% confluency.
-
On the day of the experiment, treat cells with Cmpd-X at various concentrations (e.g., 0.1, 1, 10, 50 µM), the positive control (e.g., 10 µM URB597), and a vehicle control (DMSO) for 2 hours at 37°C.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS to a concentration of ~10^7 cells/mL.
-
Aliquot the cell suspension into PCR tubes/plate for each treatment condition and each temperature point.
-
Heat the samples in a thermocycler to a range of temperatures for 3 minutes (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C). A non-heated control (room temperature) should be included.[12]
-
-
Cell Lysis and Protein Extraction:
-
After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.[9]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by Western blotting.
-
Probe the blot with anti-FAAH and anti-loading control antibodies.
-
Data Interpretation:
A successful experiment will show a temperature-dependent decrease in the amount of soluble FAAH in the vehicle-treated samples. In the presence of a binding compound like Cmpd-X or the positive control, FAAH will be stabilized and remain in the soluble fraction at higher temperatures. This will be visible as a rightward shift in the "melting curve" of FAAH.
| Treatment | Temperature (°C) | Soluble FAAH (Relative Band Intensity) |
| Vehicle (DMSO) | 40 | 1.00 |
| 50 | 0.85 | |
| 55 | 0.40 | |
| 60 | 0.10 | |
| Cmpd-X (10 µM) | 40 | 1.00 |
| 50 | 0.95 | |
| 55 | 0.80 | |
| 60 | 0.55 | |
| URB597 (10 µM) | 40 | 1.00 |
| 50 | 0.98 | |
| 55 | 0.88 | |
| 60 | 0.65 | |
| Table 1: Representative data from a CETSA experiment. |
Part 2: Quantifying a Functional Effect: In Vitro FAAH Inhibition
While CETSA confirms binding, it does not provide information on the functional consequence of this interaction. An in vitro enzymatic assay is essential to demonstrate that Cmpd-X inhibits the catalytic activity of FAAH and to determine its potency (IC50 value).[13]
Protocol 2: Fluorometric FAAH Activity Assay
Objective: To measure the inhibitory effect of Cmpd-X on purified FAAH enzyme activity.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH substrate (e.g., Anandamide-d4 or a fluorogenic substrate like AMC-arachidonoyl amide)
-
Cmpd-X
-
Positive control inhibitor (URB597)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of Cmpd-X and the positive control in DMSO. A typical final concentration range for an IC50 determination would be from 1 nM to 100 µM.
-
-
Assay Reaction:
-
In each well of the microplate, add the FAAH assay buffer.
-
Add 1 µL of the serially diluted Cmpd-X, positive control, or DMSO (vehicle control).
-
Add the recombinant FAAH enzyme to all wells except for a "no enzyme" control.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Measure the increase in fluorescence over time (kinetic read) at the appropriate excitation/emission wavelengths for the chosen substrate. The rate of fluorescence increase is proportional to FAAH activity.
-
Data Analysis and Interpretation:
The rate of reaction (slope of the kinetic curve) for each concentration of Cmpd-X is calculated. The data is then normalized to the vehicle control (100% activity) and the "no enzyme" control (0% activity). The normalized data is plotted against the logarithm of the Cmpd-X concentration, and a four-parameter logistic regression is used to fit the curve and determine the IC50 value. A dose-dependent decrease in FAAH activity provides strong evidence of functional inhibition.
| Compound | IC50 (nM) |
| Cmpd-X | 75 |
| URB597 (Control) | 5 |
| Table 2: Hypothetical IC50 values for FAAH inhibition. |
Part 3: Linking Target Engagement to Cellular Function
A crucial validation step is to demonstrate that the inhibition of the target enzyme in vitro translates to the expected functional outcome in a cellular context.[7] For an FAAH inhibitor, this means demonstrating an increase in the intracellular concentration of its primary substrate, anandamide (AEA).
Protocol 3: LC-MS/MS Quantification of Anandamide Accumulation
Objective: To measure the effect of Cmpd-X on the levels of endogenous anandamide in cultured cells.
Materials:
-
Neuroblastoma cell line (e.g., N18TG2) or other suitable cell line
-
Cmpd-X and URB597
-
Cell culture medium and reagents
-
Internal standard (e.g., Anandamide-d8)
-
Acetonitrile (ACN) with 1% formic acid
-
LC-MS/MS system
Methodology:
-
Cell Treatment:
-
Plate N18TG2 cells and grow to confluency.
-
Treat the cells with Cmpd-X (e.g., at 1x, 10x, and 100x its IC50 value), a positive control (URB597), and a vehicle control for a defined period (e.g., 4 hours).
-
-
Lipid Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold ACN containing the internal standard to the cells to precipitate proteins and extract lipids.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate mobile phase.
-
Analyze the samples using a validated LC-MS/MS method to quantify the levels of anandamide.
-
Data Interpretation:
Treatment with an effective FAAH inhibitor should prevent the degradation of anandamide, leading to its accumulation in the cells. The results should show a dose-dependent increase in anandamide levels in Cmpd-X-treated cells, similar to the effect of the positive control. This directly links the enzymatic inhibition of FAAH by Cmpd-X to a functional cellular consequence.
Part 4: The Definitive Test: Genetic Target Validation
The most rigorous method to confirm that a compound's cellular activity is mediated through a specific target is to use genetic tools to eliminate that target.[14] Using CRISPR-Cas9 to knock out the gene encoding FAAH (FAAH), we can test whether the cellular phenotype induced by Cmpd-X is dependent on the presence of its putative target.[15]
FAAH Signaling Pathway
Caption: Simplified FAAH signaling pathway.
Protocol 4: CRISPR-Cas9 Knockout for Target Validation
Objective: To determine if the anti-inflammatory effect of Cmpd-X is lost in cells lacking FAAH.
Materials:
-
RAW 264.7 macrophage cell line (or another relevant cell line for the phenotypic assay)
-
CRISPR-Cas9 system components: Cas9 nuclease and a guide RNA (gRNA) targeting the FAAH gene
-
Control gRNA (non-targeting)
-
Transfection reagent
-
Lipopolysaccharide (LPS)
-
ELISA kit for measuring TNF-α or another pro-inflammatory cytokine
-
Reagents for Western blotting to confirm FAAH knockout
Methodology:
-
Generation of FAAH Knockout (KO) Cell Line:
-
Transfect RAW 264.7 cells with the Cas9 and FAAH-targeting gRNA constructs.
-
Select single-cell clones and expand them.
-
Validate the knockout by Western blotting to confirm the absence of the FAAH protein and by sequencing the genomic DNA to identify the indel mutations. A parallel cell line should be generated using a non-targeting gRNA to serve as a proper control.
-
-
Phenotypic Assay:
-
Plate the validated wild-type (WT) RAW 264.7 cells and the FAAH KO cells.
-
Pre-treat the cells with a range of concentrations of Cmpd-X or vehicle for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a set time (e.g., 6 hours) to induce an inflammatory response.
-
-
Measurement of Inflammatory Response:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α (or another relevant cytokine) in the supernatant using an ELISA kit.
-
Data Interpretation:
In WT cells, Cmpd-X should cause a dose-dependent reduction in LPS-induced TNF-α production. The central hypothesis is that this effect is mediated by FAAH inhibition. Therefore, in the FAAH KO cells, where the target is absent, Cmpd-X should no longer be able to reduce TNF-α production. This loss of activity in the KO cell line is the strongest evidence that FAAH is the specific target responsible for the observed anti-inflammatory phenotype of Cmpd-X.
| Cell Line | Treatment | LPS Stimulation | TNF-α (pg/mL) |
| Wild-Type | Vehicle | - | < 10 |
| Vehicle | + | 2500 | |
| Cmpd-X (1µM) | + | 800 | |
| FAAH KO | Vehicle | - | < 10 |
| Vehicle | + | 2650 | |
| Cmpd-X (1µM) | + | 2450 | |
| Table 3: Expected results from a CRISPR-Cas9 validation experiment. |
Conclusion
The systematic application of the protocols detailed in these notes provides a robust and logical framework for the target validation of this compound. By progressing from direct biophysical binding (CETSA) to in vitro functional inhibition, confirmation of the cellular mechanism of action, and finally, definitive genetic validation, a researcher can build a compelling, multi-faceted case for FAAH as the molecular target. This rigorous, evidence-based approach is fundamental to de-risking a drug discovery program and laying the scientific groundwork for further preclinical and clinical development.
References
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Agus, A., et al. (2022). Fatty Acid Amide Hydrolase: An Integrative Clinical Perspective. PubMed. Retrieved from [Link]
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Gastaldi, S., et al. (2016). FAAH inhibitors in the limelight, but regrettably. PMC - PubMed Central. Retrieved from [Link]
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Ahn, K., et al. (2009). Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation. PMC. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
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- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
Welcome to the technical support center for the synthesis of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a robust and high-yield synthetic protocol.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. Understanding this pathway is critical for effective troubleshooting.
-
Step 1: Selective N-Acylation. p-Phenylenediamine is reacted with chloroacetyl chloride to form the key intermediate, N-(4-aminophenyl)-2-chloroacetamide.
-
Step 2: Nucleophilic Substitution. The chloro-intermediate is then reacted with piperidine to yield the final product.
Each step presents unique challenges that can significantly impact the overall yield and purity. This guide will address them sequentially.
Caption: Overall two-step synthesis of the target compound.
Part 1: Troubleshooting the N-Acylation of p-Phenylenediamine
This initial step is the most critical for maximizing overall yield. The primary challenge lies in achieving selective mono-acylation of the diamine.
Frequently Asked Questions & Troubleshooting (Step 1)
Q1: My yield of the intermediate, N-(4-aminophenyl)-2-chloroacetamide, is extremely low, and I have a lot of unreacted p-phenylenediamine.
A1: This issue almost always points to the deactivation of the starting material by the hydrochloric acid (HCl) byproduct generated during the reaction. The amino group of p-phenylenediamine is basic and will be protonated by the generated HCl, rendering it non-nucleophilic and halting the reaction.[1]
-
Causality: The acylation reaction produces one equivalent of HCl for every equivalent of chloroacetyl chloride that reacts. Without a base to scavenge this acid, the highly nucleophilic free amine is converted into its unreactive ammonium salt.
-
Solution: Incorporate a non-nucleophilic base into the reaction mixture. The base neutralizes the HCl as it forms, ensuring the p-phenylenediamine remains a free, reactive nucleophile.
| Base | Equivalents | Solvent | Key Considerations |
| Triethylamine (TEA) | 1.2 - 1.5 | DCM, THF | Easy to remove in-vacuo. Can form triethylammonium chloride salts that may complicate workup.[2] |
| K₂CO₃ (Potassium Carbonate) | 2.0 - 3.0 | DCM, Ethyl Acetate | Heterogeneous base. Requires vigorous stirring. Simple filtration to remove after reaction.[3][4] |
| Pyridine | 1.2 - 1.5 | DCM, Dioxane | Acts as both a base and a nucleophilic catalyst. Can be harder to remove than TEA.[5] |
Q2: I'm getting a significant amount of a second, less polar product, which I suspect is the di-acylated byproduct. How do I improve selectivity for mono-acylation?
A2: This is a classic selectivity problem. While the first acylation deactivates the aromatic ring slightly, the remaining amino group is still nucleophilic enough to react, leading to the formation of N,N'-Bis(chloroacetyl)-p-phenylenediamine.[6][7]
-
Causality: Using an excess of chloroacetyl chloride or adding it too quickly can lead to di-acylation. Once mono-acylated, the product is still soluble and available to react further.
-
Solutions:
-
Stoichiometry Control: Use p-phenylenediamine as the limiting reagent is a common mistake. Instead, use a slight excess of p-phenylenediamine (e.g., 1.2 to 1.5 equivalents) relative to chloroacetyl chloride (1.0 equivalent). This statistically favors the reaction of the acylating agent with the more abundant starting material over the mono-acylated intermediate.
-
Slow, Controlled Addition: The most effective technique is to add the chloroacetyl chloride dropwise to a cooled (0-5 °C) solution of p-phenylenediamine and base.[2][3] This maintains a low instantaneous concentration of the acylating agent, heavily favoring the more nucleophilic starting material.
-
Q3: My reaction mixture turns into a dark, intractable tar. What is causing this and how can it be prevented?
A3: Tar formation is typically due to uncontrolled polymerization and side reactions caused by excessive heat.
-
Causality: The reaction between an amine and an acyl chloride is highly exothermic.[2] If the temperature is not controlled, the localized heating can cause degradation of the starting materials and product, leading to polymerization.
-
Solutions:
-
Maintain Low Temperature: Begin the reaction at 0 °C in an ice bath. Add the chloroacetyl chloride slowly, ensuring the internal temperature does not rise significantly.
-
Adequate Dilution: Ensure the reaction is sufficiently dilute (typically 0.1-0.5 M). Overly concentrated reactions are more prone to thermal runaway.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to color formation.
-
Caption: Troubleshooting workflow for the N-acylation step.
Optimized Protocol for Step 1: N-(4-aminophenyl)-2-chloroacetamide
-
To a round-bottom flask under a nitrogen atmosphere, add p-phenylenediamine (1.2 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M with respect to chloroacetyl chloride.
-
Cool the vigorously stirred suspension to 0 °C using an ice-water bath.
-
Dissolve chloroacetyl chloride (1.0 eq.) in a small volume of anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the cooled suspension over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[2]
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove potassium carbonate and its salts.
-
Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step, often without further purification.
Part 2: Troubleshooting the Nucleophilic Substitution with Piperidine
This step involves the formation of the final product by reacting the chloro-intermediate with piperidine. While generally more straightforward than Step 1, yield can be lost due to incomplete reactions or purification issues.
Frequently Asked Questions & Troubleshooting (Step 2)
Q1: The substitution reaction is very slow or does not go to completion.
A1: This typically relates to reaction conditions such as temperature, solvent, or stoichiometry.
-
Causality: While the chlorine is activated by the adjacent carbonyl group, the nucleophilic substitution still requires sufficient energy to overcome the activation barrier.[7] Additionally, piperidine also acts as a base, and if any residual acid is carried over, it can be neutralized, reducing the amount of available nucleophile.
-
Solutions:
-
Use Excess Piperidine: Employ a molar excess of piperidine (typically 2.0-3.0 equivalents). One equivalent acts as the nucleophile, while a second equivalent acts as an acid scavenger for the HCl generated if any chloro-intermediate protonates the first equivalent of piperidine.
-
Increase Temperature: Heating the reaction mixture is often necessary. A temperature of 40-60 °C is usually sufficient to drive the reaction to completion in a reasonable timeframe.[8]
-
Choice of Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile can accelerate Sₙ2 reactions compared to less polar solvents like DCM or THF.
-
Q2: How do I effectively purify the final product, this compound?
A2: Purification aims to remove unreacted starting materials, excess piperidine, and any side products.
-
Causality: The final product has a basic piperidine moiety and a basic aniline moiety, while the starting chloro-acetamide is neutral. Excess piperidine is volatile but can be difficult to remove completely under vacuum.
-
Solutions:
-
Aqueous Workup: After the reaction, perform an aqueous workup. Wash the organic layer with water or a dilute brine solution to remove piperidinium salts and any water-soluble impurities.
-
Acid-Base Extraction (Optional): If impurities are persistent, an acid-base extraction can be performed. However, this can be complex due to the two basic sites on the product molecule.
-
Recrystallization: This is the most effective method for obtaining a highly pure product. A solvent system like ethanol/water or ethyl acetate/hexanes often works well. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography can be used. A mobile phase gradient of ethyl acetate in hexanes, often with a small percentage (0.5-1%) of triethylamine to prevent the basic product from streaking on the acidic silica, is a good starting point.
-
Optimized Protocol for Step 2: this compound
-
Dissolve the crude N-(4-aminophenyl)-2-chloroacetamide (1.0 eq.) from Step 1 in a suitable solvent like acetonitrile or THF.
-
Add piperidine (2.5 eq.) to the solution at room temperature.
-
Heat the reaction mixture to 50-55 °C and stir for 2-4 hours.[8]
-
Monitor the disappearance of the starting material by TLC.
-
Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol).
General Laboratory Best Practices
Caption: Key relationships between experimental parameters and outcomes.
-
Reagent Quality: Always use high-purity, anhydrous solvents, especially for Step 1. Chloroacetyl chloride is highly sensitive to moisture and should be handled accordingly.[2]
-
Reaction Monitoring: Use TLC to monitor the progress of both reactions. A typical eluent system for both steps is 30-50% ethyl acetate in hexanes. Visualizing with a UV lamp will show the aromatic compounds.
-
Safety: Chloroacetyl chloride is corrosive and lachrymatory. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). p-Phenylenediamine is a known skin sensitizer.[9][10]
By carefully controlling the reaction parameters outlined in this guide, particularly stoichiometry and temperature in the critical first step, researchers can significantly improve the yield and purity of this compound.
References
-
Kanagarajan, V., et al. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Rasayan J. Chem. 2011. Available from: [Link]
-
Li, W., et al. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. 2022. Available from: [Link]
-
ResearchGate. Why did my amide syntesis does not work?. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information for Synthesis of novel 2-(4-formylphenoxy)-N-phenylacetamide derivatives. Available from: [Link]
-
Reddit r/Chempros. Tips and tricks for difficult amide bond formation?. Available from: [Link]
-
Westin, J. Synthesis of Amides - Organic Chemistry. Available from: [Link]
-
Smajlagić, A., & Srabović, M. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research. 2022. Available from: [Link]
-
Li, W., et al. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. 2022. Available from: [Link]
-
Reddit r/Chempros. amide coupling help. Available from: [Link]
-
Cosmetic Ingredient Review. p-Phenylenediamine - CIR Report Data Sheet. 2024. Available from: [Link]
-
ResearchGate. Synthesis of N-(4-acetylphenyl)-2-chloroacetamide. Available from: [Link]
-
PubChem. N-(4-aminophenyl)-2-chloro-N-methylAcetamide. Available from: [Link]
-
ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. 2022. Available from: [Link]
-
Li, D., et al. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. 2017. Available from: [Link]
-
Blömeke, B., et al. N-Acetylation of paraphenylenediamine in human skin and keratinocytes. PubMed. 2000. Available from: [Link]
-
ResearchGate. What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. 2014. Available from: [Link]
-
Saw, Y. L. THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Rowan Digital Works. 2023. Available from: [Link]
-
Saw, Y. L., et al. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of Separation Science. 2023. Available from: [Link]
-
Saw, Y. L., et al. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. 2023. Available from: [Link]
-
Zhang, W., et al. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PMC. 2022. Available from: [Link]
- Google Patents. CN101544571B - A kind of method for preparing o-chloro-p-phenylenediamine.
-
Wu, Y., et al. Asymmetric Nucleophilic Allylation of α-Chloro Glycinate via Squaramide Anion-Abstraction Catalysis: SN1 or SN2 Mechanism, or Both?. PubMed. 2021. Available from: [Link]
-
Garrigue, J. L., et al. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites. PubMed. 2006. Available from: [Link]
-
Chad's Prep. 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. YouTube. 2021. Available from: [Link]
-
Quora. During the formation of paracetamol why do you get N-acylation instead of O. 2023. Available from: [Link]
-
Appchem. This compound | 100450-98-4. Available from: [Link]
- Google Patents. 4'-AMINOPHENYL)-PIPERAZINE - European Patent Office - EP 1230231 B1.
-
Cosmetic Ingredient Review. Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. 2024. Available from: [Link]
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- 6. Buy N,N'-Bis(chloroacetyl)-p-phenylenediamine | 2653-08-9 [smolecule.com]
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- 8. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Stability of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
Last Updated: January 20, 2026
Introduction
Welcome to the technical support center for N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues that may be encountered during experimental work with this compound. As a molecule incorporating a primary aromatic amine, a tertiary amine within a piperidine ring, and an amide linkage, its stability can be influenced by several factors. This document outlines the potential degradation pathways, provides answers to frequently asked questions, and offers detailed protocols for conducting stability studies.
Core Molecular Features and Potential Stability Concerns
This compound possesses three key functional groups that are susceptible to degradation under various conditions:
-
Primary Aromatic Amine (Aniline moiety): This group is prone to oxidation, which can be catalyzed by light, metal ions, or oxidizing agents. This can lead to the formation of colored degradation products.
-
Amide Linkage: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into two separate fragments.
-
Tertiary Amine (Piperidine moiety): While generally stable, the piperidine ring can undergo oxidation, particularly at the carbon alpha to the nitrogen.
Understanding these potential liabilities is the first step in designing robust experimental and storage protocols.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during their experiments.
Issue 1: Solution Discoloration (Turning Pink, Brown, or Yellow)
Question: My solution of this compound in [solvent] has changed color. What is causing this and how can I prevent it?
Answer:
Discoloration is a common issue with compounds containing an aniline (primary aromatic amine) functional group. The color change is almost certainly due to oxidative degradation .[1][2] The primary amino group is easily oxidized to form colored impurities like nitroso, nitro, and azo compounds, or polymeric materials.[1][3] This process can be accelerated by several factors:
-
Exposure to Air (Oxygen): The oxygen in the atmosphere is a primary culprit.
-
Exposure to Light: UV or even ambient light can provide the energy to initiate photo-oxidation.[4]
-
Presence of Metal Ions: Trace metal impurities in your solvent or glassware can catalyze oxidation.
-
Choice of Solvent: Solvents that can generate peroxides over time (e.g., older bottles of THF, diethyl ether) can be particularly problematic.
Troubleshooting Steps & Preventative Measures:
-
Solvent Purity: Use high-purity, freshly opened solvents. If using solvents prone to peroxide formation, test for peroxides before use.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4]
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant (e.g., BHT, ascorbic acid) can inhibit oxidative degradation, but be sure this will not interfere with your downstream applications.
-
pH Control: The rate of oxidation of aromatic amines can be pH-dependent. In some cases, acidic conditions can protonate the amine, making it less susceptible to oxidation.
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
Question: I am analyzing my sample of this compound and see new peaks that were not there initially. What are these and what should I do?
Answer:
The appearance of new peaks is indicative of degradation. Based on the structure of the molecule, the most likely degradation pathways are amide hydrolysis and oxidation .
-
Amide Hydrolysis: This will break the amide bond, resulting in two smaller molecules: 4-aminoaniline and 2-(piperidin-1-yl)acetic acid. This is particularly favored in strongly acidic or basic aqueous solutions, often requiring heat.[5][6][7]
-
Oxidation: As discussed in Issue 1, oxidation of the aniline ring can lead to a variety of products with different polarities, which will appear as new peaks in your chromatogram.
Troubleshooting and Identification Strategy:
-
Characterize the Degradants: If you have access to mass spectrometry (LC-MS), determine the mass of the new peaks. This is the most direct way to identify the degradation products.
-
An increase in mass could suggest oxidation (e.g., addition of one or more oxygen atoms).
-
The appearance of peaks corresponding to the masses of the hydrolyzed fragments would confirm hydrolysis.
-
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can intentionally degrade a small sample of your compound under controlled conditions (see protocol below). This will help you to generate and identify the degradant peaks, which you can then use as markers in your routine analysis.[8][9][10]
-
Review Solvent and pH:
-
If using aqueous solutions, ensure the pH is near neutral if you wish to avoid hydrolysis.
-
Be aware that some organic solvents can contain acidic or basic impurities that can promote degradation over time.
-
Issue 3: Poor Recovery or Loss of Compound Over Time
Question: I've stored my compound in solution and now the concentration is lower than expected. Where did it go?
Answer:
A decrease in the concentration of the parent compound is a clear sign of a stability issue. This could be due to degradation or physical adsorption.
Possible Causes and Solutions:
-
Degradation: The compound is degrading into other products, as discussed in the previous issues. The solution is to identify the cause of degradation (hydrolysis, oxidation, photolysis) and mitigate it by changing the storage conditions (e.g., different solvent, pH, temperature, or protection from light).
-
Adsorption to Surfaces: Highly polar or charged molecules can sometimes adsorb to the surface of glass or plastic storage containers, leading to an apparent loss of concentration.
-
Troubleshooting: Try preparing a solution in a different type of container (e.g., polypropylene if you are using glass, or vice versa). Silanized glass vials can also be used to minimize adsorption.
-
-
Precipitation: The compound may be precipitating out of solution, especially if stored at a lower temperature than it was prepared at, or if the solvent has slowly evaporated.
-
Troubleshooting: Visually inspect your solution for any precipitate. If you suspect precipitation, try gently warming and vortexing the solution to see if the compound redissolves. Ensure your storage containers are tightly sealed.
-
Expected Stability in Common Solvents: A Summary
The stability of this compound is highly dependent on the solvent system and storage conditions. The following table provides a general guideline based on the chemical properties of its functional groups.
| Solvent Type | Examples | Expected Stability | Key Considerations |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good to Excellent | These are generally good choices for stock solutions. However, ensure they are high purity and dry. DMSO can be hygroscopic. |
| Aprotic Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to Good | Be cautious with older bottles of THF, which can form peroxides. DCM can contain trace amounts of acid. |
| Protic Polar | Water, Methanol, Ethanol | Moderate | Stability in water is highly pH-dependent. Risk of amide hydrolysis at low or high pH. Alcohols are generally better than water. |
| Aqueous Buffers | Phosphate, Acetate, etc. | Variable | Stability is highly pH-dependent. Near-neutral pH (6-8) is likely optimal to minimize both acid and base-catalyzed hydrolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the potential degradation pathways of your molecule.[8][9][10]
Objective: To intentionally degrade the compound under various stress conditions to generate and identify potential degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water and acetonitrile
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Set up Stress Conditions: In separate, clearly labeled vials, mix your stock solution with the stressor solutions as follows:
-
Acid Hydrolysis: 1 part stock solution + 1 part 0.1 M HCl
-
Base Hydrolysis: 1 part stock solution + 1 part 0.1 M NaOH
-
Oxidation: 1 part stock solution + 1 part 3% H₂O₂
-
Thermal Stress: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic Stress: Place a vial of the stock solution under a UV lamp or in direct sunlight.
-
Control: 1 part stock solution + 1 part 50:50 acetonitrile/water. Store at 4°C in the dark.
-
-
Incubation: Incubate the vials for a set period (e.g., 24 hours). It's a good idea to take time points (e.g., 2, 8, 24 hours) to monitor the progression of degradation.
-
Analysis: At each time point, take an aliquot from each vial. If you used a strong acid or base, neutralize the sample before injection. Analyze all samples by HPLC or LC-MS.
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control. Identify the new peaks and, if using LC-MS, determine their masses to help elucidate their structures.
Protocol 2: Routine Stability Assessment in a Selected Solvent
Objective: To determine the stability of the compound in a specific solvent under defined storage conditions.
Materials:
-
This compound
-
Your chosen solvent (e.g., DMSO)
-
HPLC or LC-MS system with a validated analytical method
-
Calibrated analytical balance and volumetric flasks
-
Storage vials (e.g., amber glass vials)
Procedure:
-
Prepare Solution: Accurately prepare a solution of your compound in the chosen solvent at the desired concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution to determine the initial concentration and purity. This is your baseline.
-
Storage: Store the solution under the desired conditions (e.g., -20°C, 4°C, room temperature; protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 30 days), remove an aliquot of the solution and re-analyze it using the same analytical method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 measurement. Also, monitor the formation of any new impurity peaks. A common acceptance criterion is to have ≥95% of the parent compound remaining.
Visualizing Degradation and Workflows
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound.
Caption: Potential degradation of the parent compound via hydrolysis or oxidation.
Experimental Workflow for a Stability Study
This diagram outlines the typical workflow for assessing the stability of the compound.
Caption: Workflow for a typical time-point stability assessment.
References
-
ResearchGate. (2025). Photodegradation of Aromatic Amines. Available at: [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]
-
ResearchGate. (2025). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available at: [Link]
-
ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available at: [Link]
-
Thesis. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Available at: [Link]
-
ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available at: [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
-
NILU. (2010). Atmospheric Degradation of Amines (ADA). Available at: [Link]
-
Organic Chemistry Portal. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Available at: [Link]
-
MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available at: [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
-
PubMed. (2003). Aniline degradation by electrocatalytic oxidation. Available at: [Link]
-
PubMed. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Available at: [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available at: [Link]
-
Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
-
International Journal of Pharmaceutical Research. (n.d.). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Available at: [Link]
-
PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Available at: [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available at: [Link]
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ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their.... Available at: [Link]
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MDPI. (n.d.). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Available at: [Link]
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PMC - NIH. (n.d.). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Available at: [Link]
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American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
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Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]
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PubMed. (n.d.). Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. Available at: [Link]
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ResearchGate. (n.d.). Aniline and Its Derivatives. Available at: [Link]
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MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Available at: [Link]
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Technical Support Center: Optimizing N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide Dosage for In Vivo Studies
Welcome to the technical support center for the in vivo application of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for successful dosage optimization. Our goal is to equip you with the necessary framework to navigate the complexities of in vivo studies, ensuring data integrity and animal welfare.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when beginning in vivo work with a novel compound like this compound.
Q1: What are the known properties of this compound and how do they influence study design?
A: this compound is a small molecule belonging to the acetamide class of compounds. While specific public data on this exact molecule is limited, its structure suggests it is a synthetic compound likely developed for a specific biological target.[1][2] Compounds in the aminophenyl acetamide family have been investigated for a wide range of activities, including as enzyme inhibitors and receptor antagonists.[2][3][4][5]
The core challenge with any new chemical entity is the lack of established pharmacokinetic (PK) and pharmacodynamic (PD) data. Therefore, the initial experimental design must be focused on systematically gathering this information. The key is to start with a broad, safety-focused approach before narrowing down to efficacy studies.
Q2: How should I determine a starting dose for my first in vivo experiment?
A: Determining a safe and potentially effective starting dose is a critical first step. Without prior in vivo data, a multi-faceted approach is required:
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Literature Review: Search for in vivo studies on compounds with a similar chemical structure or mechanism of action. This can provide a valuable starting range.[6]
-
In Vitro Data Conversion: Use in vitro data (e.g., IC50 or EC50 values) as a preliminary guide. However, direct conversion is not recommended. These values help establish a target concentration, but do not account for the complexities of absorption, distribution, metabolism, and excretion (ADME) in a living organism.[7][8]
-
Pilot Dose-Ranging Study: The most reliable method is to conduct a pilot dose-ranging study.[9][10] This involves administering a wide range of doses to a small number of animals to identify the minimum effective dose (MED) and the maximum tolerated dose (MTD).[11] This is the foundational experiment upon which all subsequent studies will be built.
Q3: What is the difference between a dose-ranging study and a Maximum Tolerated Dose (MTD) study?
A: These terms are often used interchangeably, but they have distinct goals. A dose-ranging study is typically a preliminary, non-GLP experiment with the primary goal of identifying a range of doses that exhibit any biological effect, from therapeutic to toxic.[9][12] It helps to select appropriate dose levels for future, more definitive studies.
A Maximum Tolerated Dose (MTD) study is a more formal toxicology assessment designed to find the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[13][14] The MTD is often defined as the dose causing no more than a 10-20% reduction in body weight and no mortality or significant clinical signs of distress.[15] This value is crucial for designing longer-term safety and efficacy studies.[12][13]
Q4: How do I select an appropriate vehicle for formulation and administration route?
A: The choice of vehicle and administration route are critical variables that can significantly impact experimental outcomes.
-
Vehicle Selection: The ideal vehicle should solubilize the compound without having any biological activity of its own. Always start with the simplest, most benign options. Common vehicles include:
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
For poorly soluble compounds: Solutions containing small percentages of DMSO, ethanol, or solubilizing agents like Tween 80 or Cremophor EL. Crucially, a "vehicle-only" control group must be included in your studies to ensure the vehicle itself is not causing any observed effects. [16]
-
-
Route of Administration: The route should align with the intended clinical application and the compound's properties.[14] Common preclinical routes include:
-
Intravenous (IV): Bypasses absorption, providing 100% bioavailability. Ideal for initial PK studies.
-
Intraperitoneal (IP): Common in rodent studies for systemic delivery, but less clinically relevant for humans.
-
Oral (PO): Clinically relevant but subject to variable absorption and first-pass metabolism.
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP.
-
Part 2: Core Experimental Protocols & Workflow
Success in dosage optimization follows a logical progression. The following workflow diagram and protocols outline a robust path from initial exploration to a well-defined therapeutic window.
Caption: Workflow for In Vivo Dosage Optimization.
Protocol 1: Pilot Dose-Ranging Study
Objective: To rapidly identify a broad dose range of this compound that includes a non-toxic dose, one or more doses with a potential therapeutic effect, and a dose that shows signs of toxicity.
Methodology:
-
Dose Selection: Based on in vitro data or literature on analogous compounds, select 3 to 5 dose levels. Use a wide logarithmic or semi-log spacing (e.g., 1, 10, 100 mg/kg). Always include a vehicle-only control group.[9]
-
Animal Allocation: Use a small number of animals per group (n=2-3). The species should be relevant to the disease model.[17]
-
Administration: Administer the compound via the chosen route (e.g., IP or PO).
-
Observation:
-
Monitor animals continuously for the first 4 hours for acute signs of toxicity (e.g., lethargy, ataxia, respiratory distress).
-
Record clinical observations and body weights daily for 7-14 days.[12]
-
-
Efficacy Readout: If using a disease model, measure a key efficacy biomarker or endpoint at a relevant time point.
-
Data Analysis & Decision:
-
Identify the highest dose with no adverse effects (No-Observed-Adverse-Effect Level or NOAEL).
-
Identify the lowest dose showing signs of toxicity.
-
Determine if any dose produced the desired biological effect.
-
This data will inform the dose selection for the formal MTD study.
-
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To formally define the MTD of this compound for a specific administration route and schedule.[14]
Methodology:
-
Dose Selection: Based on the pilot study, select 4 to 6 dose levels, spaced more closely together, that bracket the previously identified toxic dose. Include a vehicle-only control group.[12]
-
Animal Allocation: Use a slightly larger group size (n=3-5 per sex, if applicable) to increase statistical confidence.
-
Administration: Administer the compound daily (or as per the intended clinical schedule) for a set duration (e.g., 7 or 14 days).
-
Intensive Monitoring:
-
Clinical Observations: Record detailed clinical signs at least twice daily using a scoring sheet (e.g., activity level, posture, fur condition).
-
Body Weight: Measure body weight daily. The MTD is often associated with a maximum of 10-20% weight loss.[15]
-
Feed/Water Intake: Monitor daily as a sensitive indicator of general malaise.
-
-
Terminal Procedures:
-
Data Analysis & MTD Definition: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or greater than a pre-defined percentage of body weight loss (typically 10-20%).[13][15]
| Parameter | Pilot Dose-Ranging Study | Formal MTD Study |
| Objective | Find a broad active/toxic range | Define the upper limit of safety |
| Dose Levels | 3-5, widely spaced (e.g., log scale) | 4-6, narrowly spaced |
| Animals/Group | 2-3 | 3-5 |
| Duration | Single dose, observe 7-14 days | Repeat dose, 7-14 days |
| Endpoints | Acute toxicity, daily observations, efficacy marker | Daily body weight, clinical scoring, clinical pathology |
| Outcome | Dose range for next study | A defined MTD value (e.g., mg/kg/day) |
| Caption: Comparison of Pilot Dose-Ranging and MTD Studies. |
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during in vivo dosage optimization.
Caption: Troubleshooting Decision Tree for In Vivo Studies.
Issue 1: High toxicity and adverse effects are observed even at the lowest tested doses.
-
Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve or suspend the compound may be causing the adverse effects.[16]
-
Solution: Always run a parallel control group treated with only the vehicle. If toxicity is observed in this group, you must identify and validate a more biocompatible vehicle.
-
-
Possible Cause 2: Incorrect Starting Dose. The initial dose, even if low, may be too high for the chosen animal model.
-
Solution: Re-evaluate the data used to determine the starting dose. Conduct a new pilot study starting at a significantly lower dose (e.g., 0.1 mg/kg or lower) to establish a safe starting point.[16]
-
Issue 2: No significant therapeutic effect is observed at any tested dose, even up to the MTD.
-
Possible Cause 1: Insufficient Target Exposure. The compound may not be reaching its biological target at a high enough concentration or for a long enough duration. This can be due to poor absorption, rapid metabolism, or rapid excretion.[18]
-
Solution: Conduct a basic pharmacokinetic (PK) study. Measure the concentration of the compound in the plasma at several time points after administration. This will determine the compound's half-life and bioavailability, helping you understand if the target exposure is being achieved.[7] If oral bioavailability is low, consider switching to an IV or IP route to confirm in vivo activity.[19]
-
-
Possible Cause 2: Invalid Hypothesis. The compound may not be effective in the chosen in vivo model, even if it was active in vitro.
-
Solution: Ensure that the target of the compound is relevant and expressed in the animal model. The lack of efficacy is a valid, albeit undesirable, result. It is crucial to confirm adequate drug exposure before concluding that the mechanism of action is not viable in vivo.[20]
-
Issue 3: Results are highly variable and not reproducible between experiments.
-
Possible Cause 1: Formulation Issues. If the compound is not fully dissolved or is precipitating out of solution, the actual dose administered to each animal can vary significantly.
-
Solution: Visually inspect the formulation for any precipitate before each injection. Prepare the formulation fresh before each use. It may be necessary to invest more time in developing a stable and homogenous formulation.
-
-
Possible Cause 2: Biological Variability. Animal handling, stress, diet, and underlying health status can all contribute to variability.
-
Solution: Standardize all experimental procedures. Ensure all animals are of the same age, sex, and strain, and are housed under identical conditions. Acclimatize animals to handling and injection procedures before the study begins. Increasing the number of animals per group (n) can also help overcome inter-animal variability to achieve statistical significance.
-
References
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Eisenhauer, E. A., et al. (1998). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. Journal of the National Cancer Institute, 90(1), 28-34. [Link]
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PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved January 21, 2026, from [Link]
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Kakehashi, A., et al. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Toxicological Sciences, 177(2), 431-440. [Link]
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Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4509-4517. [Link]
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Ohtake, N., et al. (2012). Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. Chemical & Pharmaceutical Bulletin, 60(9), 1118-1129. [Link]
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Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236-2248. [Link]
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Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)... Xenobiotica, 41(4), 327-339. [Link]
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Zhang, C., et al. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. International Journal of Molecular Sciences, 20(20), 5196. [Link]
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Laufer, S., et al. (2017). Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases. Journal of Medicinal Chemistry, 60(13), 5460-5475. [Link]
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Raffa, R. B., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
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Technical Support Center: Mitigating Off-Target Effects of Aminophenyl Acetamide Compounds
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with aminophenyl acetamide compounds. This class of molecules, while promising for various therapeutic targets, including kinases and histone deacetylases (HDACs), often presents a significant challenge: off-target activity.[1][2][3] Unintended interactions with other proteins can lead to toxicity, ambiguous experimental results, and costly late-stage failures in the drug development pipeline.[4][5]
This guide provides field-proven insights and troubleshooting protocols in a practical question-and-answer format. Our goal is to equip you with the strategies to proactively predict, identify, and rationally engineer out off-target effects, thereby increasing the specificity and therapeutic potential of your compounds.
Section 1: Foundational Concepts: Understanding the "Why"
Q: What exactly are off-target effects and why are they a concern for aminophenyl acetamide-based inhibitors?
A: Off-target effects occur when a small molecule, designed to bind to a specific protein (the "on-target"), also binds to one or more unintended proteins (the "off-targets").[5] This can lead to a range of undesirable consequences, from confounding experimental data to causing cellular toxicity.[4]
The aminophenyl acetamide scaffold is frequently employed in the design of kinase inhibitors.[6] The ATP-binding pocket of kinases, the typical target for these inhibitors, is highly conserved across the kinome. This structural similarity means that an inhibitor developed for one kinase can often bind to many others, leading to a broad off-target profile.[7][8] Such polypharmacology is not always detrimental, but uncontrolled and uncharacterized off-target binding is a major liability.[4]
Section 2: Troubleshooting Guide & Experimental Workflows
This section addresses common issues encountered during the development and characterization of aminophenyl acetamide compounds.
Q1: My high-throughput screen (HTS) yielded hundreds of aminophenyl acetamide "hits." How do I efficiently filter out false positives and promiscuous compounds?
A: A high hit rate in a primary screen is often a red flag for non-specific activity. Many initial hits are not true inhibitors but are artifacts of the assay format, known as Pan-Assay Interference Compounds (PAINS), or compounds that form aggregates at high concentrations.[9] A rigorous hit triage cascade is essential to eliminate these before committing resources to further studies.
-
Re-confirm from Powder: Source fresh, powdered samples of your top hits. Discrepancies between the library sample and the new powder can indicate compound degradation or impurities.
-
Dose-Response Curves: Re-screen the confirmed hits in the primary assay across a range of concentrations to determine their potency (IC50). A well-behaved inhibitor should display a sigmoidal dose-response curve.
-
Run an Orthogonal Assay: This is a critical step. An orthogonal assay measures the target's activity using a different detection method or principle.[9][10] For example, if your primary screen was a fluorescence-based kinase assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or a cellular target engagement assay. A true hit should be active in both assays.
-
Identify Aggregators: Compound aggregates can sequester the target enzyme, leading to apparent inhibition. This can be tested by running the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). The potency of aggregators will be significantly reduced, while true inhibitors should be largely unaffected.[9]
-
Data Mining: Check your hits against databases of known promiscuous compounds and frequent hitters. This can help flag problematic scaffolds early in the process.[9]
Caption: Workflow for validating hits from a primary high-throughput screen.
Q2: My compound is highly potent in a biochemical assay, but its activity is much weaker in a cell-based assay. What could be the cause?
A: This is a common and challenging issue. The discrepancy often points to factors beyond simple target inhibition that are present in a complex cellular environment.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | The compound cannot efficiently cross the cell membrane to reach its intracellular target. Solution: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay. |
| Compound Instability | The compound may be rapidly metabolized or degraded in cell culture media or within the cell. Solution: Incubate the compound in media and cell lysate, and measure its concentration over time using LC-MS.[11] |
| Efflux by Transporters | The compound is actively pumped out of the cell by transporters like P-glycoprotein (P-gp). Solution: Co-administer the compound with a known efflux pump inhibitor (e.g., verapamil) and see if cellular potency is restored. |
| High Protein Binding | The compound binds extensively to proteins in the serum of the cell culture media, reducing the free concentration available to engage the target. Solution: Perform the assay in serum-free media or quantify the fraction of unbound compound. |
| Dominant Off-Target Effects | An off-target effect may be opposing the desired on-target phenotype or causing general cytotoxicity that masks the specific effect. Solution: Perform a selectivity screen (see Q3) and a general cytotoxicity assay (e.g., MTT or CellTiter-Glo). |
Q3: I have a validated hit, but I'm observing unexpected cellular toxicity. How do I systematically identify its off-targets?
A: Identifying off-targets is crucial for understanding toxicity and for guiding the chemical optimization of your compound. A tiered approach, starting broad and then focusing on the most relevant hits, is most effective.
Since aminophenyl acetamides often target kinases, screening against a panel of kinases is the most logical first step.
-
Select a Kinase Panel: Choose a commercially available panel that provides broad coverage of the human kinome. A panel of ~100 kinases is a good starting point, but larger panels of >400 are available for more comprehensive profiling.[12]
-
Primary Screen: Screen your compound at a single high concentration (e.g., 1 or 10 µM) against the entire panel. This will provide a list of potential off-target "hits."
-
Dose-Response Follow-up: For any kinases that show significant inhibition (>50-70%) in the primary screen, perform a full dose-response analysis to determine the IC50 value.
-
Analyze the Data: Compare the IC50 value for the on-target versus the off-targets. A compound is generally considered selective if there is at least a 30- to 100-fold difference in potency between the on-target and any off-targets.
| Target | On/Off-Target | IC50 (nM) | Selectivity (Fold vs. On-Target) |
| Target Kinase A | On-Target | 15 | - |
| Kinase B | Off-Target | 350 | 23 |
| Kinase C | Off-Target | 1,200 | 80 |
| Kinase D | Off-Target | >10,000 | >667 |
| Kinase E | Off-Target | 45 | 3 |
In this example, Kinase E is a significant off-target that warrants further investigation and may be responsible for toxicity.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I predict potential off-targets before I even synthesize a compound?
A: Yes, computational (in silico) approaches are powerful tools for proactive risk assessment.[13][14] By analyzing the chemical structure of your proposed molecule, these methods can predict its likely interaction partners.
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Chemical Similarity Methods: Tools like the Similarity Ensemble Approach (SEA) compare your compound's 2D structure to a database of compounds with known biological activities.[13][14] If your compound is similar to known inhibitors of a particular off-target, it will be flagged.
-
Molecular Docking: If the 3D crystal structure of a potential off-target is known, you can computationally "dock" your compound into its binding site to predict the binding affinity.[15] This can help prioritize which compounds to synthesize.
-
Machine Learning & QSAR: Quantitative Structure-Activity Relationship (QSAR) models are trained on large datasets to recognize chemical features associated with binding to specific targets.[13] These models can predict the off-target profile for novel chemical entities.
Caption: An integrated workflow for mitigating off-target effects.
Q: My lead compound has a problematic off-target. What medicinal chemistry strategies can I use to improve its selectivity?
A: Improving selectivity is a core challenge in medicinal chemistry. The goal is to introduce chemical modifications that decrease binding to the off-target while maintaining (or improving) binding to the on-target.[4]
-
Exploit Structural Differences: Even highly similar binding sites have subtle differences. Use structural information (e.g., from X-ray crystallography) of both your on- and off-targets to design modifications. Adding a bulky group that creates a steric clash in the off-target's binding site but is accommodated by the on-target is a classic strategy.[16]
-
Optimize Electrostatic Interactions: The charge distribution within the binding sites of the on- and off-targets may differ. Modifying your compound to create favorable electrostatic interactions with the on-target and/or unfavorable (repulsive) interactions with the off-target can significantly improve selectivity.[16]
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogues of your compound. For example, if your lead is an N-(2-aminophenyl)benzamide, you can explore substitutions on both the aminophenyl and benzamide rings to understand which positions are sensitive to modification and can be tuned to enhance selectivity.[1][2]
Q: Are there advanced, unbiased methods to discover all potential off-targets in the entire proteome?
A: Yes, while kinase panels are excellent for focused inquiries, several unbiased, proteome-wide techniques can provide a more global view of a compound's interactions. These are more complex but offer unparalleled insight.
-
Thermal Proteome Profiling (TPP): This method is based on the principle that a protein becomes more thermally stable when a ligand is bound. Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Off-targets are identified as proteins that show increased stability in the presence of the compound.
-
Chemical Proteomics: This approach uses a modified version of the compound (often with a clickable alkyne or azide handle) to covalently capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
These advanced methods can uncover completely unexpected off-targets that would be missed by hypothesis-driven approaches like kinase panels, providing a comprehensive safety and mechanistic profile of your aminophenyl acetamide compound.[12][17]
References
-
National Institutes of Health (NIH). (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
-
Massachusetts Institute of Technology (MIT). (2012). Rational Approaches to Improving Selectivity in Drug Design. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?[Link]
-
Lampa, S., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry, 6, 545. [Link]
-
Lawrence Livermore National Laboratory. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. [Link]
-
Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. [Link]
-
ManTech Publications. (n.d.). International Journal of Medicinal Chemistry and Innovative Drug Discovery. [Link]
-
National Institutes of Health (NIH). (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. [Link]
-
Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology, 6(9), e1000938. [Link]
-
ACS Publications. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. [Link]
-
Patsnap Synapse. (2025). How to improve drug selectivity?[Link]
-
Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. [Link]
-
National Institutes of Health (NIH). (2023). Proteolysis-targeting chimeras with reduced off-targets. [Link]
-
ResearchGate. (n.d.). Strategies to reduce off-target effects. [Link]
-
Solarbio. (2026). How to Choose Suitable Small-Molecule Compounds for a Specific Research Target?[Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
-
Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
ACS Publications. (2015). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link]
-
National Institutes of Health (NIH). (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. [Link]
-
SciSpace. (2016). A review on Synthesis of Aminoacetanilides. [Link]
-
PubMed. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. [Link]
-
Bio-Techne. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]
-
Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
ResearchGate. (2010). (PDF) 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. [Link]
-
ResearchGate. (2014). How should I perform high throughput screening hit follow up?[Link]
-
ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]
-
BMC Systems Biology. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]
-
PubMed. (2010). Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides. [Link]
-
Wikipedia. (n.d.). 4-Aminoacetanilide. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]
-
Quora. (2018). How important is small molecule structure determination for drug development and discovery?[Link]
-
Evotec. (2025). Unlocking High-Throughput Screening Strategies. [Link]
-
Patsnap Synapse. (2024). What is Acetamide used for?[Link]
-
PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]
-
NIST. (n.d.). Acetamide, N-(4-aminophenyl)-. [Link]
-
ResearchGate. (2016). (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
MDPI. (n.d.). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. [Link]
-
News-Medical.net. (2025). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. [Link]
-
PubMed. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. [Link]
-
ResearchGate. (2012). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. [Link]
-
National Institutes of Health (NIH). (2023). Empowering drug off-target discovery with metabolic and structural analysis. [Link]
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- 3. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
This technical support guide provides troubleshooting strategies and frequently asked questions for the purification of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide. As a Senior Application Scientist, this guide is structured to address common challenges encountered during the synthesis and purification of this compound, offering insights grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of Crystalline Product After Initial Synthesis
Question: I've completed the synthesis of this compound, but after cooling the reaction mixture and attempting to precipitate the product, I'm getting a low yield of solid material, or in some cases, an oil. What could be the cause and how can I improve my yield?
Answer:
This is a common issue that can stem from several factors related to both the reaction workup and the inherent properties of the product.
Potential Causes:
-
Incomplete Reaction: The synthesis may not have gone to completion, leaving a significant amount of starting materials in the solution which can interfere with crystallization.
-
Product Sequestration: Your product might be more soluble in the reaction solvent than anticipated, or it could be forming a salt that remains dissolved.
-
Presence of Impurities: Byproducts from the synthesis can act as crystal growth inhibitors. A common byproduct in similar syntheses is the starting nitro-compound if a reduction step was incomplete.[1][2]
-
Inappropriate pH: The pH of the aqueous phase during workup is critical. The aminophenyl group is basic and can be protonated at low pH, increasing water solubility. The piperidine nitrogen is also basic.
Troubleshooting Protocol:
-
Confirm Reaction Completion: Before workup, ensure the reaction is complete using Thin Layer Chromatography (TLC). A common mobile phase for similar compounds is a mixture of dichloromethane and methanol.[3]
-
Solvent Extraction Strategy:
-
If the reaction was performed in a water-miscible solvent, quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. .
-
-
pH Adjustment: During aqueous washes, ensure the pH is neutral to slightly basic (pH 7-8) to keep the aniline and piperidine groups in their free base form, which is less water-soluble.
-
Crystallization/Precipitation:
-
Concentrate the dried organic extract under reduced pressure to obtain a crude oil or solid.
-
Attempt crystallization from a suitable solvent system. For compounds with mixed polarity like this one, a binary solvent system is often effective. Try dissolving the crude product in a small amount of a polar solvent (like methanol or ethanol) and then slowly adding a non-polar solvent (like diethyl ether or hexanes) until turbidity is observed.[3] Allow this to stand and cool to induce crystallization.
-
Issue 2: Difficulty in Removing Starting Materials by Column Chromatography
Question: I am trying to purify my crude this compound using silica gel column chromatography, but I'm observing significant tailing of my product spot on TLC, and my column fractions are not pure. How can I improve my chromatographic separation?
Answer:
The basic nature of the piperidine and aminophenyl groups in your compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor separation.
Potential Causes:
-
Strong Analyte-Stationary Phase Interaction: The basic nitrogen atoms are interacting ionically with the acidic silica gel.
-
Inappropriate Solvent System: The polarity of your eluent may not be optimized for your compound and the impurities.
Troubleshooting Protocol:
-
TLC Optimization:
-
Before running a column, optimize the mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexanes. If the compound does not move from the baseline, add a more polar solvent like methanol.
-
To mitigate tailing on the TLC plate (and subsequently on the column), add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine or ammonia in methanol can be used. This will neutralize the acidic sites on the silica gel.
-
-
Column Chromatography Technique:
-
Use a Basic Modifier: Based on your TLC optimization, add the same percentage of triethylamine or other base to your column chromatography eluent.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for the purification of basic compounds. You can also consider using a reversed-phase C18 column with a mobile phase of water and acetonitrile or methanol, with a modifier like formic acid or trifluoroacetic acid to protonate the amines and improve peak shape.
-
-
Workflow for Chromatography Improvement:
Caption: Decision workflow for optimizing column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
-
Appearance: It is expected to be a solid at room temperature, likely crystalline. The color could range from off-white to tan or pink, as aromatic amines can be susceptible to air oxidation.[1]
-
Solubility: It is likely to have moderate solubility in polar organic solvents like methanol, ethanol, and DMSO, and lower solubility in non-polar solvents like hexanes.[4] Its solubility in water is expected to be low but will increase in acidic conditions due to salt formation.
-
Molecular Weight: 233.31 g/mol .[5]
| Property | Expected Value | Source |
| Molecular Formula | C13H19N3O | [5] |
| Molecular Weight | 233.31 g/mol | [5] |
| Appearance | Crystalline solid | [1][6] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[4] |
Q2: My purified product is initially a light color but darkens over time. Why is this happening and how can I prevent it?
The darkening of your product is likely due to the oxidation of the aromatic amino group (-NH2). This is a common issue with anilines, which can form highly colored, conjugated polymeric impurities upon exposure to air and light.
Prevention Strategies:
-
Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from oxygen and light.
-
Low Temperature Storage: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) can slow down the rate of oxidation.
-
Antioxidants: For long-term storage in solution, the addition of a small amount of an antioxidant can be considered, although this would need to be removed before any further reactions.
Q3: Can I use recrystallization as the sole method of purification?
Recrystallization can be a very effective purification technique if the impurities have significantly different solubility profiles from your product in the chosen solvent system.
When Recrystallization is a Good Choice:
-
If your crude product is already relatively pure (>90%).
-
If you can identify a solvent system where your product is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or insoluble at all temperatures.
When Recrystallization May Not Be Sufficient:
-
If you have a complex mixture of byproducts with similar polarities and solubilities to your desired compound.
-
If your product oils out instead of crystallizing upon cooling.
In many cases, a combination of chromatography to remove the bulk of impurities followed by recrystallization to obtain a highly pure, crystalline final product is the most effective strategy.
Q4: What analytical techniques should I use to confirm the purity and identity of my final product?
To ensure the purity and confirm the identity of this compound, a combination of the following techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule by showing the expected proton and carbon signals with the correct integrations and multiplicities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method to determine the purity of your compound. An isocratic or gradient method can be developed to separate your product from any remaining impurities.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
References
-
Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
N-(4-aminophenyl)acetamide - eCrystals - University of Southampton. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022, October). International Journal of Science and Research (IJSR). Retrieved from [Link]
-
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
the use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry - Rowan Digital Works. (2023, September). Retrieved from [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. (2023, September). Journal of Separation Science, 46(18). Retrieved from [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - Rowan University. (n.d.). Retrieved January 21, 2026, from [Link]
-
Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl) - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry | Request PDF - ResearchGate. (2023, August). Retrieved from [Link]
-
N-(4-aminophenyl)acetamide - Stenutz. (n.d.). Retrieved January 21, 2026, from [Link]
-
Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
This compound | 100450-98-4 | C13H19N3O | Appchem. (n.d.). Retrieved January 21, 2026, from [Link]
- 4'-AMINOPHENYL)-PIPERAZINE - European Patent Office - EP 1230231 B1 - Googleapis.com. (n.d.).
-
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Pharmaffiliates. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 4. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide CAS#: 262368-30-9 [m.chemicalbook.com]
- 5. appchemical.com [appchemical.com]
- 6. N-(4-aminophenyl)acetamide - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
"interpreting unexpected results with N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide"
Welcome to the technical support guide for N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis, purification, and characterization of this compound. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you navigate unexpected experimental outcomes.
Troubleshooting Guide: Interpreting Unexpected Results
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes, underlying chemical principles, and step-by-step protocols for resolution.
Q1: My ¹H NMR spectrum is not clean. I'm seeing unexpected peaks and broad signals. What's going on?
Anomalies in an NMR spectrum are a common issue that can arise from multiple sources, including impurities, sample degradation, or suboptimal experimental parameters. Let's break down the potential causes and solutions.
Causality Behind the Issue: The structure of this compound contains several distinct proton environments. The aromatic protons of the p-phenylenediamine ring, the methylene bridge, and the piperidine ring protons should all appear as well-defined signals. Unexpected peaks typically indicate the presence of chemical species other than your target compound. Broad signals can be caused by several factors, including poor sample solubility, chemical exchange phenomena (especially for N-H protons), or the presence of paramagnetic impurities.[1][2]
Troubleshooting Protocol:
-
Identify Solvent and Water Peaks: First, rule out common solvent impurities. A large peak around 7.26 ppm (CDCl₃), 2.50 ppm (DMSO-d₆), or 1.55 ppm (D₂O) is often residual solvent.[1] A broad peak between 1.5-4.5 ppm could be water; confirm this by adding a drop of D₂O to your NMR tube, shaking it, and re-acquiring the spectrum. The water peak and any exchangeable amine/amide protons (N-H) should diminish or disappear.[1]
-
Check for Starting Material Impurities: Compare your spectrum to the known spectra of your starting materials, such as 2-chloro-N-(4-nitrophenyl)acetamide or a p-phenylenediamine derivative. Incomplete reaction or purification can leave these behind.
-
Assess for Side-Reaction Products: Amide coupling reactions can generate byproducts. If you used a carbodiimide reagent like DCC, you might see signals from dicyclohexylurea (DCU), which is notoriously difficult to remove. If using an acid chloride, hydrolysis back to the carboxylic acid is possible.
-
Address Broad Peaks:
-
Solubility: If peaks are uniformly broad, your sample may not be fully dissolved. Try using a different deuterated solvent like DMSO-d₆ or methanol-d₄ if solubility in CDCl₃ is low.[1]
-
Concentration: Highly concentrated samples can lead to peak broadening due to bimolecular interactions or aggregation. Dilute your sample and re-run the spectrum.[1]
-
Paramagnetic Species: Trace amounts of metal catalysts (e.g., palladium from a reduction step) can cause significant broadening.[2] If you suspect this, filtering your sample through a small plug of Celite® may help.
-
Data Summary: Expected vs. Potential Unexpected ¹H NMR Signals
| Signal Source | Expected Chemical Shift (ppm, approx.) | Potential Unexpected Peaks/Issues | Probable Cause |
| Aromatic Protons (-C₆H₄-) | 6.5 - 7.5 (Two doublets) | Complex multiplets, additional aromatic signals | Incomplete reduction of a nitro precursor; side products from aromatic substitution. |
| Amide Proton (-NH-CO-) | 7.5 - 8.5 (Singlet, may be broad) | Very broad or absent peak | Chemical exchange; check with D₂O. |
| Amine Protons (-NH₂) | 3.5 - 4.5 (Singlet, may be broad) | Very broad or absent peak | Chemical exchange; check with D₂O. |
| Methylene Protons (-CO-CH₂-N) | 3.0 - 3.5 (Singlet) | Additional peaks in this region | Impurities from alkylating agent (e.g., chloroacetyl chloride hydrolysis product). |
| Piperidine Protons | 1.4 - 1.7 and 2.4 - 2.7 (Multiplets) | Distorted or overlapping multiplets | Poor shimming or resolution. |
| Water | N/A | Broad singlet (1.5 - 4.5 ppm) | Wet NMR solvent or sample.[1] |
| DCC/DCU byproduct | N/A | Complex signals in the 1.0-3.5 ppm range | Incomplete removal of coupling reagents/byproducts. |
Workflow for NMR Troubleshooting
Caption: A logical workflow for diagnosing and resolving unexpected NMR spectral results.
Q2: My mass spectrum doesn't show the expected molecular ion peak, or the fragmentation pattern is bizarre. How do I interpret this?
Mass spectrometry is a powerful tool, but the results can sometimes be misleading if not interpreted carefully. The absence of a molecular ion (M⁺) or the presence of unexpected fragments often points to in-source decay, the formation of adducts, or the presence of an entirely different compound.
Causality Behind the Issue: this compound has a molecular weight of 247.34 g/mol . In ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at m/z 248.35. The molecule contains several bonds that can cleave under ionization conditions. The amide bond and the C-C bond alpha to the piperidine nitrogen are common fragmentation points.[3] The fragmentation of related N-aryl acetamides has been shown to produce characteristic ions corresponding to the aniline and acyl portions of the molecule.[4][5]
Troubleshooting Protocol:
-
Look for Adducts: In ESI-MS, it's common to see adducts with sodium [M+Na]⁺ (m/z 270.33) or potassium [M+K]⁺ (m/z 286.42), especially if glassware was not properly rinsed or if buffers were used. These can be more stable than the [M+H]⁺ ion.
-
Consider In-Source Fragmentation: If the ionization energy is too high, the molecule may fragment in the source before it is detected. This results in a weak or absent molecular ion peak and a spectrum dominated by fragment ions. Try reducing the source energy or using a softer ionization technique if available.[6]
-
Analyze the Fragmentation Pattern: The most likely fragmentation points are alpha-cleavage next to the piperidine nitrogen and cleavage of the amide bond.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene bridge would yield a piperidinomethyl radical and a charged N-(4-aminophenyl)acetamide fragment, or vice-versa.
-
Amide Bond Cleavage: Scission of the amide C-N bond can generate an acylium ion and an aminophenyl radical, or the corresponding charged fragments.
-
-
Check for Dimerization: Molecules with primary amine and amide groups can sometimes form non-covalent dimers, leading to a peak at [2M+H]⁺ (m/z 495.69).
Data Summary: Expected Mass Spectrometry Peaks
| Ion Species | Expected m/z | Interpretation |
| [M+H]⁺ | 248.35 | Protonated molecular ion (Expected Parent) |
| [M+Na]⁺ | 270.33 | Sodium adduct |
| [M+K]⁺ | 286.42 | Potassium adduct |
| [M-C₇H₁₃N]⁺ | 151.08 | Fragment from amide C-N cleavage (aminophenyl acetamide fragment) |
| [C₇H₁₄N]⁺ | 112.11 | Fragment from alpha-cleavage (piperidinomethyl cation) |
| [C₆H₇N₂]⁺ | 107.06 | Fragment from amide C-C cleavage (4-amino-N-methylaniline cation, if rearrangement occurs) |
Expected Fragmentation Pathway
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide Stability & Degradation
Welcome to the technical support guide for N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide. This document is designed for researchers, analytical scientists, and formulation experts to navigate the complexities of its chemical stability. Given the specific structural motifs of this molecule—namely the amide linkage, the primary aromatic amine, and the tertiary aliphatic amine (piperidine)—a systematic approach to identifying potential degradation pathways is crucial for robust drug development. This guide provides answers to common experimental challenges, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What are the primary structural liabilities of this compound that I should be concerned about?
A1: The molecule possesses three key functional groups prone to degradation:
-
Amide Linkage: Susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into two primary fragments.
-
Primary Aromatic Amine (-NH₂): This group is highly susceptible to oxidation, which can lead to the formation of colored impurities (e.g., quinone-imines) and complex polymerization products. It is also a potential chromophore that can absorb light, making it a candidate for photolytic degradation.
-
Tertiary Amine (Piperidine Ring): The nitrogen in the piperidine ring can be oxidized to form an N-oxide, a common metabolic and chemical degradation pathway for such structures.
Understanding these liabilities is the first step in designing a comprehensive stability testing program.[1][2]
Q2: What is a forced degradation study and why is it essential for this compound?
A2: A forced degradation, or stress testing, study is an experiment where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, strong oxidizing agents, intense light).[3] The primary goals are:
-
To Identify Likely Degradants: Rapidly generate degradation products that might be observed over a much longer period during formal stability studies.[3]
-
To Elucidate Degradation Pathways: Understanding how the molecule breaks down helps in developing more stable formulations and selecting appropriate packaging.[3][4]
-
To Develop a Stability-Indicating Method: The generated degradants are crucial for developing and validating an analytical method (typically HPLC) that can separate and quantify the active ingredient from all its potential impurities, proving the method is "stability-indicating."[4][5]
For this compound, this process is critical to ensure that any analytical method used can distinguish the parent compound from its potential hydrolytic, oxidative, and photolytic products.
Troubleshooting Guide: Investigating Degradation Pathways
This section provides detailed protocols and troubleshooting for specific degradation mechanisms.
Issue 1: Unidentified Peaks Appearing in HPLC During Acid/Base Hydrolysis Study
Q: I'm performing a hydrolysis study and see two major new peaks. How can I tentatively identify them and confirm the degradation pathway?
A: The most probable hydrolytic pathway is the cleavage of the amide bond. This would yield p-phenylenediamine (4-aminoaniline) and 2-(piperidin-1-yl)acetic acid .
Proposed Hydrolytic Degradation Pathway: The amide bond is attacked by a hydronium ion (acid-catalyzed) or a hydroxide ion (base-catalyzed), leading to its scission.
Caption: Predicted hydrolytic degradation of the parent compound.
Experimental Protocol: Forced Hydrolysis
-
Preparation: Prepare three solutions of the drug substance (~1 mg/mL) in:
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (as a control)
-
-
Incubation:
-
Neutralization & Analysis:
-
Before HPLC analysis, cool the samples to room temperature.
-
Neutralize the acidic sample with an equivalent amount of NaOH and the basic sample with an equivalent amount of HCl. This prevents damage to the HPLC column.
-
Analyze by a suitable HPLC-UV method. For structural confirmation, LC-MS is invaluable.
-
-
Confirmation:
-
Compare the retention times of the new peaks with commercially available standards of p-phenylenediamine and 2-(piperidin-1-yl)acetic acid, if available.
-
Use LC-MS to check if the molecular weights of the degradant peaks match the predicted structures.
-
Troubleshooting:
-
No Degradation: Increase the acid/base concentration (e.g., to 1 M) or the temperature.[3]
-
Too Much Degradation (>50%): Reduce the incubation time, temperature, or concentration of the stress agent. Excessive degradation can lead to secondary degradants that may not be relevant to real-time stability.[4]
Issue 2: Sample Turning Yellow/Brown and Emergence of Multiple Small Peaks Under Oxidative Stress
Q: My sample changed color after adding hydrogen peroxide, and the chromatogram is complex. What is happening?
A: The primary aromatic amine is highly susceptible to oxidation. The color change is a classic indicator of the formation of quinone-like structures, which are often highly colored and can polymerize, leading to a complex mixture of products. Additionally, the tertiary amine of the piperidine ring can be oxidized to an N-oxide.
Proposed Oxidative Degradation Pathways:
Caption: Potential oxidative degradation pathways for the compound.
Experimental Protocol: Oxidative Degradation
-
Preparation: Dissolve the drug substance (~1 mg/mL) in a suitable solvent (e.g., water or methanol). Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.[3]
-
Incubation: Store the solution at room temperature and protect it from light. Monitor at various time points (e.g., 2, 8, 24 hours).
-
Analysis: Directly inject the sample into the HPLC system. No quenching or neutralization is typically required for low concentrations of H₂O₂.
-
Identification: Use LC-MS to identify degradants. The N-oxide will have a mass increase of +16 amu. Quinone-imine structures will have a mass change corresponding to the loss of hydrogen atoms.
Troubleshooting:
-
Violent Reaction/Complete Degradation: The reaction may be too aggressive. Reduce the H₂O₂ concentration (e.g., to 0.3-1%) or cool the sample in an ice bath during the initial reaction.
-
Complex Chromatogram: This is common with oxidation of aromatic amines. Focus on identifying the major, early-forming degradants as these are most likely to be relevant. Use a high-resolution mass spectrometer to help elucidate structures.
Troubleshooting Guide: Analytical Method Development
Issue 3: Poor Peak Shape and Drifting Retention Times When Analyzing Degradation Samples
Q: I've developed an HPLC method, but when I inject my forced degradation samples, I get peak tailing and my retention times are not stable. What should I check?
A: This is a common issue when moving from analyzing a pure compound to a complex mixture. The problem can stem from the method itself or from the sample matrix.
Workflow for Method Development & Troubleshooting:
Caption: Workflow for developing and troubleshooting a stability-indicating HPLC method.
Troubleshooting Checklist & Data Summary:
| Problem | Potential Cause | Recommended Solution | Reference |
| Peak Tailing | Secondary interactions with column silanols. | Adjust mobile phase pH to suppress ionization of the basic piperidine or acidic degradants. Use a highly end-capped column. | [6] |
| Column overload. | Dilute the sample or inject a smaller volume. | [7] | |
| Drifting Retention Time | Insufficient column equilibration time. | Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection. | [8] |
| Temperature fluctuations. | Use a thermostatically controlled column compartment. A 1°C change can alter retention time by 1-2%. | [9] | |
| Pump or mixer malfunction. | Check for leaks, salt buildup, and ensure proper mobile phase degassing. Flush the pump. | [7][8] | |
| Noisy Baseline | Air bubbles in the mobile phase or pump. | Degas the mobile phase thoroughly (sonication or online degasser). Purge the pump. | [8] |
| Contaminated mobile phase or column. | Prepare fresh mobile phase. Flush the column with a strong solvent (e.g., isopropanol). | [6] |
Starting Point Protocol: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes to elute all potential degradants, then return to initial conditions and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength where the parent and impurities have good absorbance (e.g., 245 nm, determined by UV scan). Use a Photo Diode Array (PDA) detector to assess peak purity.
-
Injection Volume: 10 µL.
This method provides a robust starting point. The acidic pH helps to protonate the amines, leading to better peak shapes. The gradient ensures that both polar (hydrolysis products) and non-polar compounds are eluted from the column.
References
-
GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]
-
StabilityStudies.in. (n.d.). Stability Testing Failures and Their Impact on Drug Safety. Retrieved from [Link]
-
YENHE. (n.d.). What are the common problems of drug stability test. Retrieved from [Link]
-
RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
Thomas, A. (2019, March 2). Key Considerations in Stability Testing. Pharmaceutical Technology, 43(3). Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Bhor, S. A., et al. (n.d.). Troubleshooting in HPLC: A Review. IJSDR. Retrieved from [Link]
-
Agilent. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Alsante, K. M., et al. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
Reed, R. A., & Li, Y. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]
-
Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. DOI: 10.5958/0974-360X.2019.00078.7. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (2022, October). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]
-
Saw, Y. L. (2025). The use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan Digital Works. Retrieved from [Link]
-
Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. DOI: 10.1002/jssc.202300343. Retrieved from [Link]
-
Grinias, J. P., et al. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(2). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-(4-Aminophenyl)-N-methyl-2,2-bis(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-methyl-1-piperazinyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]
-
MDPI. (n.d.). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Retrieved from [Link]
-
Kouyama, T., et al. (2007). Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. Applied Microbiology and Biotechnology, 74(3), 659-666. DOI: 10.1007/s00253-006-0738-2. Retrieved from [Link]
-
Periša, M., et al. (2013). Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Environmental Science and Pollution Research International, 20(11), 7869-7879. DOI: 10.1007/s11356-013-1836-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. Retrieved from [Link]
-
ResearchGate. (2015). Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation. Retrieved from [Link]
-
ResearchGate. (2024). Adsorption and Photocatalytic Properties of Tris(4- aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal. Retrieved from [Link]
Sources
- 1. Stability Testing Failures and Their Impact on Drug Safety – StabilityStudies.in [stabilitystudies.in]
- 2. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. longdom.org [longdom.org]
- 5. rjptonline.org [rjptonline.org]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Bioavailability of Piperidinyl Acetamide Derivatives
Welcome to the technical support center for piperidinyl acetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing the oral bioavailability of this important class of compounds. Here, we address common experimental challenges with in-depth, scientifically grounded troubleshooting guides and FAQs.
Introduction: The Bioavailability Challenge
Piperidinyl acetamide derivatives are a versatile scaffold in modern medicinal chemistry, with applications ranging from neuroscience to oncology. However, their therapeutic potential is often hampered by poor oral bioavailability. The primary obstacles typically fall into three categories: low aqueous solubility, rapid first-pass metabolism, and poor membrane permeability.[1][2][3] This guide provides a structured approach to identifying and overcoming these barriers.
Troubleshooting Guide: A Problem-Oriented Approach
This section is structured in a question-and-answer format to directly address specific issues you may be encountering in your research.
Issue 1: Poor Aqueous Solubility
Q1: My piperidinyl acetamide derivative shows extremely low solubility in aqueous media, leading to poor dissolution and absorption. What are my primary strategies to address this?
A1: Low aqueous solubility is a common challenge for complex organic molecules like piperidinyl acetamide derivatives. Your approach should be systematic, starting with understanding the physicochemical properties of your specific compound.
Expert Insight: The underlying cause of poor solubility is often high crystallinity (a stable crystal lattice) and/or high lipophilicity. Therefore, the most effective strategies either disrupt the crystal lattice or modify the compound to increase its affinity for water.
Recommended Strategies:
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[4]
-
Micronization: This technique reduces particle size to the micron range using methods like milling or grinding.[4] It's a well-established first step for many poorly soluble drugs.
-
Nanonization: Creating nanocrystals or nanosuspensions can further increase the surface area and improve dissolution velocity.[4]
-
-
Solid-State Modification:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and maintain a higher energy state, which favors dissolution.[5][6] Common polymers include HPMC, HPMCAS, and Soluplus®.
-
Co-crystals: Engineering a crystalline structure with a benign co-former can disrupt the drug's crystal lattice and improve solubility.
-
-
Formulation-Based Approaches:
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[7] These systems form fine emulsions in the gastrointestinal tract, keeping the drug in a solubilized state.
-
Complexation: Utilizing cyclodextrins to form inclusion complexes can mask the lipophilic parts of your molecule and increase its apparent solubility.[5]
-
Issue 2: Rapid First-Pass Metabolism
Q2: My compound is rapidly metabolized by the liver, resulting in low systemic exposure after oral administration. How can I identify the metabolic soft spots and mitigate this issue?
A2: The piperidine ring and adjacent functionalities are often susceptible to metabolic enzymes, particularly Cytochrome P450s (CYPs).[8] Identifying and blocking these metabolic pathways is key.
Expert Insight: The electron-rich nitrogen and the α-carbons on the piperidine ring are common sites for oxidation.[8] Initial in vitro assays are crucial for pinpointing these vulnerabilities.
Troubleshooting Workflow:
Caption: Relationship between BCS class and formulation strategies.
References
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available at: [Link]
-
Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. PubMed. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Challenges and Opportunities in Delivering Oral Peptides and Proteins. PMC. Available at: [Link]
- Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)
-
Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery. PubMed. Available at: [Link]
-
Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances. MDPI. Available at: [Link]
-
Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery. ResearchGate. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
- Challenges in Oral Peptide delivery: Lessons Learnt From the Clinic and Future Prospects. Elsevier.
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Grand challenges in oral drug delivery. Frontiers. Available at: [Link]
-
Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. Available at: [Link]
-
Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides. MDPI. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Oral peptide delivery: challenges and the way ahead. PubMed. Available at: [Link]
- A Strategy to Enhance Bioavailability of Drug Candidates: N
-
In vitro models for the prediction of in vivo performance of oral dosage forms: Recent progress from partnership through the IMI. TNO Publications. Available at: [Link]
- In vitro and in vivo prediction of indapamide gastrointestinal absorption.
-
Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. Available at: [Link]
Sources
- 1. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Profiling: Characterizing N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide Against Established BCR-ABL Inhibitors
Introduction
The field of kinase inhibitor discovery is a dynamic and evolving landscape, driven by the need for more potent and selective therapeutics. While numerous inhibitors have been successfully developed, the quest for novel chemical scaffolds with improved efficacy and resistance profiles is perpetual. This guide focuses on a strategic framework for the initial characterization of a novel compound, N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide. For clarity, we will refer to this novel compound as "Compound X" throughout this guide.
Publicly available data on the specific kinase inhibitory activity of Compound X is limited. However, its structural motifs bear resemblance to certain pharmacophores known to interact with kinase active sites. This guide, therefore, presents a hypothetical, yet scientifically rigorous, roadmap for characterizing Compound X, should it be identified as a potential kinase inhibitor. To provide a robust comparative context, we will benchmark its performance against three clinically approved and well-characterized tyrosine kinase inhibitors (TKIs) that target the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML).[1][2]
Our comparators are:
-
Imatinib (Gleevec®): The first-generation TKI that revolutionized CML treatment.[3] It binds to the inactive conformation of the ABL kinase domain.[4]
-
Dasatinib (Sprycel®): A second-generation TKI that is potent against both the active and inactive conformations of the ABL kinase and overcomes many Imatinib resistance mutations.[5][6][7]
-
Bosutinib (Bosulif®): Another second-generation TKI that is a dual inhibitor of SRC and ABL kinases.[8][9][10]
This guide is designed for researchers, scientists, and drug development professionals. It will provide not only the "what" but also the "why" behind the experimental choices, ensuring a thorough and self-validating approach to kinase inhibitor characterization.
Section 1: In Vitro Biochemical Potency and Selectivity
The foundational step in characterizing any potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme and to understand its selectivity across the broader kinome.[11]
Objective: To quantify the potency (IC50) of Compound X against the BCR-ABL kinase and assess its selectivity against other relevant kinases.
Experimental Workflow: Biochemical IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. We will utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12][13][14]
Protocol: ADP-Glo™ Kinase Assay [12]
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer. For this study, recombinant BCR-ABL enzyme and a suitable peptide substrate are used.
-
Prepare serial dilutions of Compound X, Imatinib, Dasatinib, and Bosutinib in the assay buffer. A 10-point, 3-fold serial dilution starting from 10 µM is a standard approach. Include a DMSO-only control for 100% kinase activity.[15]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Add 2.5 µL of the serially diluted compounds (or DMSO) to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate competitive inhibitor assessment.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13] Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.[12] Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[16]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative Biochemical Potency
The following table presents hypothetical IC50 values for Compound X alongside published data for the comparator inhibitors against BCR-ABL and the SRC family kinase, LYN, to illustrate a potential selectivity profile.
| Compound | BCR-ABL IC50 (nM) | LYN IC50 (nM) | Selectivity Ratio (LYN/BCR-ABL) |
| Compound X (Hypothetical) | 25 | 500 | 20 |
| Imatinib | ~300 | >10,000 | >33 |
| Dasatinib | <1 | 1.1 | ~1 |
| Bosutinib | 1.2 | 1.0 | ~0.8 |
Note: IC50 values for comparators are approximate and collated from various public sources for illustrative purposes.
Visualization: Kinase Selectivity Profile
Caption: Illustrative selectivity profile for Compound X.
Section 2: Cellular Activity and Target Engagement
Demonstrating that a compound can inhibit its target in a complex cellular environment is a critical next step. This involves assessing its ability to inhibit cell proliferation and modulate downstream signaling pathways.
Objective: To determine the cellular potency (EC50) of Compound X in a BCR-ABL-dependent cell line and confirm on-target engagement by observing the inhibition of a key downstream substrate.
Experimental Workflow: Cellular Viability and Western Blotting
We will use the K-562 cell line, a human CML cell line that is positive for the Philadelphia chromosome and dependent on BCR-ABL signaling for its proliferation and survival.[17] Cellular potency will be measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[18]
Protocol 1: CellTiter-Glo® Viability Assay [18][19]
-
Cell Plating: Seed K-562 cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of Compound X and the comparator inhibitors to the wells. Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[20]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[18]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting cell viability against the logarithm of inhibitor concentration.
Protocol 2: Western Blot for Phospho-CRKL
CRKL (Crk-like protein) is a direct substrate of BCR-ABL, and its phosphorylation status is a reliable biomarker of BCR-ABL kinase activity in cells.[21]
-
Cell Treatment: Treat K-562 cells with Compound X and comparators at various concentrations (e.g., 0.1x, 1x, 10x EC50) for 2-4 hours.
-
Lysate Preparation: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated CRKL (p-CRKL).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total CRKL or a loading control like GAPDH to ensure equal protein loading.
-
Data Presentation: Comparative Cellular Activity
| Compound | K-562 EC50 (nM) | p-CRKL Inhibition |
| Compound X (Hypothetical) | 50 | Yes (Dose-dependent) |
| Imatinib | ~400 | Yes |
| Dasatinib | ~1 | Yes |
| Bosutinib | ~40 | Yes |
Visualization: BCR-ABL Signaling Pathway
Caption: Simplified BCR-ABL signaling cascade.
Section 3: Advanced Mechanistic Insights
Understanding how an inhibitor interacts with its target provides invaluable information for lead optimization. Key questions include whether the inhibitor is ATP-competitive and how it binds to the enzyme's active site.
Objective: To elucidate the mechanism of inhibition (MOI) of Compound X.
Experimental Workflow: Enzyme Kinetics
Michaelis-Menten kinetics can determine if an inhibitor is competitive, non-competitive, or uncompetitive with respect to the ATP substrate. This is achieved by measuring the initial reaction rates at varying ATP and inhibitor concentrations.
Protocol: Kinase Enzyme Kinetics
-
Assay Setup: Use the ADP-Glo™ assay format as described in Section 1.
-
Varying Substrates:
-
Set up reactions with a fixed concentration of Compound X (e.g., at its IC50).
-
Vary the concentration of ATP across a wide range (e.g., 0.1x to 10x Km).
-
Run parallel reactions with no inhibitor (DMSO control).
-
-
Data Acquisition: Measure the initial reaction velocity (rate of ADP production) for each condition.
-
Data Analysis:
-
Plot the reaction velocity against ATP concentration for both inhibited and uninhibited reactions.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[ATP]).
-
Analyze the plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
-
Visualization: Modes of Kinase Inhibition
Caption: Competitive vs. Non-competitive inhibition.
Conclusion
This guide outlines a comprehensive and logical workflow for the initial characterization of a novel kinase inhibitor, using the hypothetical Compound X as a model. By systematically evaluating its biochemical potency, selectivity, cellular activity, and mechanism of action against well-established benchmarks like Imatinib, Dasatinib, and Bosutinib, researchers can build a robust data package. This structured approach, grounded in validated experimental protocols, ensures that the resulting data is reliable, reproducible, and provides a clear rationale for the continued development of promising new therapeutic candidates. The ultimate goal is to understand not just if a compound works, but how it works, paving the way for the next generation of targeted therapies.
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A Comparative Efficacy Analysis of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide Analogues in Preclinical Models
In the landscape of contemporary drug discovery, the N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the efficacy of various analogues derived from this core structure, with a particular focus on their anticancer and antimicrobial potential. By synthesizing data from multiple preclinical studies, we aim to elucidate key structure-activity relationships (SAR) and provide researchers with a framework for the rational design of next-generation therapeutic agents.
Introduction: The Versatility of the this compound Core
The this compound moiety combines several key pharmacophoric features: an acetamide linkage, a flexible piperidine ring, and an aminophenyl group. This unique combination imparts favorable physicochemical properties and allows for diverse biological interactions. The core structure can be readily functionalized at multiple positions, enabling the systematic exploration of chemical space and the optimization of pharmacological activity. This guide will delve into the synthesis of these analogues, their comparative efficacy in preclinical assays, and the underlying structure-activity relationships that govern their therapeutic potential.
Synthetic Strategy: A Modular Approach to Analogue Generation
The synthesis of this compound analogues typically follows a convergent and modular two-step pathway. This approach allows for the facile introduction of diversity at both the N-phenyl and piperidine moieties.
General Synthetic Workflow
The overall synthetic scheme involves an initial chloroacetylation of a substituted aniline, followed by a nucleophilic substitution with piperidine or a substituted piperidine.
Caption: General synthetic workflow for this compound analogues.
Detailed Experimental Protocol: Synthesis of a Representative Analogue
The following protocol details the synthesis of a representative this compound analogue. This procedure can be adapted for the synthesis of a wide range of derivatives by varying the starting aniline and piperidine.
Step 1: Synthesis of 2-chloro-N-(4-aminophenyl)acetamide
-
To a stirred solution of 4-aminoaniline (1 equivalent) and a suitable base such as potassium carbonate (2.5 equivalents) in a dry aprotic solvent like dichloromethane (DCM), add chloroacetyl chloride (1.1 equivalents) dropwise at 0°C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Wash the resulting solid with water to remove inorganic salts and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.
Step 2: Synthesis of this compound
-
Dissolve the 2-chloro-N-(4-aminophenyl)acetamide intermediate (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add piperidine (1.2 equivalents) and an excess of a base like potassium carbonate to the solution.
-
Reflux the reaction mixture for 10-14 hours, monitoring for the disappearance of the starting material by TLC.[2]
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final this compound analogue.
Comparative Efficacy: A Multifaceted Analysis
The therapeutic potential of this compound analogues has been explored in several key areas, most notably as anticancer and antimicrobial agents. This section provides a comparative analysis of their efficacy based on available preclinical data.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of this compound analogues against various cancer cell lines. The efficacy is largely dependent on the nature and position of substituents on the N-phenyl ring.
Table 1: Comparative in vitro Cytotoxicity of this compound Analogues
| Analogue ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Unsubstituted | PC3 (Prostate) | >100 | [3] |
| 1b | 4-Nitro | PC3 (Prostate) | 52 | [3] |
| 1c | 3-Nitro | PC3 (Prostate) | 80 | [3] |
| 1d | 4-Methoxy | PC3 (Prostate) | >100 | [3] |
| 2a | 4-Chloro | MCF-7 (Breast) | 100 | [4] |
| 2b | 4-Nitro | MCF-7 (Breast) | 98 | [4] |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly indicates that the introduction of electron-withdrawing groups, such as a nitro group, on the phenyl ring significantly enhances the cytotoxic activity against prostate and breast cancer cell lines.[3][4] In contrast, unsubstituted or electron-donating group-substituted analogues exhibit weaker activity.
Mechanism of Action: While the precise mechanism of action is still under investigation, some studies suggest that these compounds may induce apoptosis (programmed cell death) in cancer cells. For instance, phenylacetamide derivatives have been shown to cause cell cycle arrest at the G1 phase and trigger apoptotic pathways in breast cancer cells.[5]
Caption: Proposed mechanism of anticancer activity.
Antimicrobial Activity
This compound analogues have also been evaluated for their ability to inhibit the growth of various bacterial and fungal pathogens.
Table 2: Comparative in vitro Antimicrobial Activity of this compound Analogues
| Analogue ID | Bacterial/Fungal Strain | Zone of Inhibition (mm) at 100 µg/mL | Reference |
| 3a | E. coli | 12 | [2] |
| 3b | S. aureus | 15 | [2] |
| 3c | C. albicans | 14 | [2] |
| 3d | A. niger | 13 | [2] |
Zone of inhibition is a measure of the area around an antibiotic disc where bacteria cannot grow.
The antimicrobial screening reveals that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.
-
Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.
-
Create wells of a standard diameter (e.g., 6 mm) in the agar.
-
Add a fixed concentration (e.g., 100 µg/mL) of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well.[2]
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well.
Structure-Activity Relationship (SAR) Insights
By comparing the efficacy data of different analogues, several key structure-activity relationships can be deduced:
-
Substitution on the N-phenyl ring is critical for anticancer activity. Electron-withdrawing groups, particularly at the para-position, significantly enhance cytotoxicity. This suggests that the electronic properties of the phenyl ring play a crucial role in the interaction with the biological target.
-
The piperidine moiety is essential for activity. While not extensively explored in the provided literature for this specific scaffold, related studies on piperidine-containing compounds indicate that modifications to the piperidine ring can modulate potency and selectivity.[6][7][8]
-
The acetamide linker provides conformational flexibility. This flexibility may allow the molecule to adopt an optimal conformation for binding to its target.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the significant impact of chemical modifications on the biological activity of these analogues. Future research should focus on:
-
Elucidation of the precise molecular targets and mechanisms of action. This will enable a more rational, target-based approach to drug design.
-
Systematic exploration of substitutions on the piperidine ring. This could lead to improvements in potency, selectivity, and pharmacokinetic properties.
-
In vivo efficacy studies. Promising in vitro candidates should be advanced to animal models to evaluate their therapeutic potential in a more complex biological system.
By leveraging the insights gained from this comparative analysis, researchers can continue to optimize the this compound scaffold to develop next-generation drugs with improved efficacy and safety profiles.
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Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science. [Link]
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Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. PubMed. [Link]
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A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. [Link]
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Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. UTMB Research Experts. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
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2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. PMC - NIH. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. [Link]
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Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. ACS Publications. [Link]
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Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. ResearchGate. [Link]
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(PDF) Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. ResearchGate. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. [Link]
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Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. NIH. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
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Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Icahn School of Medicine at Mount Sinai. [Link]
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Chloroacetylation of amino carboxamide followed by nucleophilic substitution to amines. Reagents and conditions. ResearchGate. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide as a Novel Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the proposed mechanism of action of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide, a novel small molecule with therapeutic potential. For the context of this guide, we will hypothesize that this compound acts as an inhibitor of a specific cellular kinase, hereafter referred to as "Target Kinase X" (TKX). This document will compare the necessary validation steps against established methodologies and provide detailed, actionable protocols.
Introduction: The Imperative of Mechanism of Action (MoA) Validation
This compound is an emerging compound of interest. Preliminary screening data may suggest an inhibitory effect on a cellular pathway, but a definitive mechanism of action remains to be elucidated. Assuming a hypothesis where it functions as a TKX inhibitor, a systematic and multi-faceted validation approach is paramount. Understanding the precise molecular interactions of a drug candidate is critical in drug discovery; it informs lead optimization, predicts potential off-target effects, and is a cornerstone of regulatory submission packages.[1][2][3]
This guide will walk through a logical, multi-tiered experimental workflow designed to test this hypothesis, moving from direct biochemical interaction to cellular target engagement and downstream functional outcomes.
Comparative Landscape: Kinase Inhibitor Modalities
Kinase inhibitors are a major class of targeted therapies.[4][5] They are typically classified by their mode of binding to the target kinase. Before validating our compound of interest, it's crucial to understand where it might fit in this landscape.
| Inhibitor Type | Mechanism of Action | Key Characteristics | Established Example |
| Type I | ATP-competitive; binds to the active conformation of the kinase. | Generally potent but may lack selectivity due to the high conservation of the ATP-binding pocket. | Imatinib (Gleevec®) |
| Type II | Binds to an inactive conformation (DFG-out) of the kinase, extending into an adjacent allosteric pocket. | Often more selective than Type I inhibitors. | Sorafenib (Nexavar®) |
| Type III (Allosteric) | Binds to a site remote from the ATP pocket, inducing a conformational change that inactivates the enzyme. | Highly selective, as allosteric sites are not well conserved. | Trametinib (Mekinist®) |
| Covalent | Forms an irreversible covalent bond with a reactive residue (e.g., cysteine) near the active site. | High potency and prolonged duration of action. | Ibrutinib (Imbruvica®) |
Our validation strategy for this compound will not only seek to confirm its interaction with TKX but also provide clues as to its binding modality.
The Validation Workflow: A Multi-Pillar Approach
A robust MoA validation rests on three pillars of evidence: direct biochemical interaction, target engagement within a cellular environment, and the resulting cellular phenotype. The following workflow is designed to systematically build a case for the compound's proposed mechanism.
Caption: A multi-pillar workflow for MoA validation.
Pillar 1: Direct Biochemical Interaction with TKX
The first step is to determine if this compound directly interacts with and inhibits purified TKX protein in vitro. This removes the complexity of the cellular environment and provides a clean measure of potency.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for measuring kinase activity.[6] They offer a superior signal-to-background ratio compared to standard fluorescence assays.
Protocol: TR-FRET Assay for TKX Inhibition
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of recombinant purified TKX enzyme.
-
Prepare a stock of a biotinylated substrate peptide specific for TKX.
-
Prepare ATP solution at a concentration equal to its Km for TKX (previously determined).
-
Serially dilute this compound in DMSO, then further dilute in kinase buffer. Include a known TKX inhibitor as a positive control (e.g., Staurosporine) and DMSO alone as a negative control.
-
-
Kinase Reaction:
-
In a 384-well assay plate, add 5 µL of the compound dilution (or control).
-
Add 5 µL of TKX enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the biotinylated substrate peptide and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), a Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (APC emission) and 620 nm (Europium emission).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
-
Analysis:
-
Plot the TR-FRET ratio against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Expected Outcome & Interpretation: A dose-dependent decrease in the TR-FRET signal indicates that this compound inhibits the phosphorylation of the substrate by TKX. The calculated IC₅₀ value provides a quantitative measure of its in vitro potency.
| Compound | Biochemical IC₅₀ (nM) |
| This compound | 50 |
| Staurosporine (Positive Control) | 5 |
| Vehicle (DMSO) | > 10,000 |
Pillar 2: Target Engagement in a Cellular Context
Demonstrating that a compound inhibits a purified enzyme is a crucial first step, but it is essential to confirm that it can enter a cell and bind to its intended target in that complex environment.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or cell lysates.[8][9][10][11][12]
CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[9][11]
Protocol: CETSA for TKX Target Engagement
-
Cell Treatment:
-
Culture an appropriate cell line known to express TKX to ~80% confluency.
-
Treat cells with a high concentration (e.g., 10-20x the biochemical IC₅₀) of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection by Western Blot:
-
Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble TKX remaining (relative to the unheated sample) against the temperature for both the vehicle- and compound-treated samples. This generates the "melting curve."
-
Expected Outcome & Interpretation: In the presence of this compound, the melting curve for TKX should shift to the right, indicating a higher melting temperature (Tm). This thermal stabilization is direct evidence that the compound is binding to TKX within the cell.
Caption: Key steps in the Cellular Thermal Shift Assay (CETSA).
Pillar 3: Downstream Signaling and Cellular Phenotype
Confirming target engagement is necessary but not sufficient. The final validation step is to demonstrate that this engagement leads to the expected biological consequence—the inhibition of the TKX signaling pathway and a subsequent cellular phenotype, such as decreased proliferation.
Western blotting is a classic technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[13][14][15][16] By probing for the phosphorylated form of TKX's direct substrate (p-Substrate), we can directly assess the functional consequence of target inhibition.
Protocol: Western Blot for TKX Pathway Inhibition
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Starve the cells (if the pathway is activated by serum) and then treat with a serial dilution of this compound for 2 hours.
-
Stimulate the TKX pathway with its specific activator (e.g., a growth factor) for a short period (e.g., 15 minutes).
-
-
Lysis and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein lysate (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[14]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate of TKX (anti-p-Substrate).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To ensure that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody against the total substrate protein (anti-Total-Substrate) and a loading control (e.g., β-Actin).[15]
-
Expected Outcome & Interpretation: A dose-dependent decrease in the p-Substrate signal, with no change in the Total-Substrate or β-Actin signal, confirms that this compound functionally inhibits the TKX signaling pathway in cells.
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is often used as a proxy for cell viability and proliferation.[17][18][19][20] It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[18]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[17][19]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17][19]
-
Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.[18][19]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Expected Outcome & Interpretation: A dose-dependent decrease in cell viability demonstrates that inhibiting the TKX pathway with this compound has a functional anti-proliferative effect on the cells.
| Endpoint | This compound |
| p-Substrate Inhibition (IC₅₀) | 150 nM |
| Cell Growth Inhibition (GI₅₀) | 500 nM |
Conclusion and Future Directions
By following this multi-pillar validation workflow, researchers can build a robust, evidence-based case for the mechanism of action of this compound as a TKX kinase inhibitor. Positive results across these biochemical, target engagement, and cellular assays provide strong justification for advancing the compound into further preclinical development, including selectivity profiling against a broad panel of kinases and in vivo efficacy studies. This rigorous, step-wise validation is the bedrock of modern drug discovery, ensuring that novel therapeutics are advanced based on a solid understanding of their molecular function.
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A Comparative Guide to the Cross-Reactivity Profile of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
Introduction: The Critical Role of Selectivity in Drug Discovery
In the intricate process of drug discovery and development, the selectivity of a compound for its intended biological target is a paramount determinant of its therapeutic efficacy and safety. Off-target interactions, collectively known as cross-reactivity, can lead to unforeseen side effects, toxicity, or even a complete failure of a drug candidate in clinical trials.[1][2][3][4] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design. This guide provides a comparative framework for evaluating the cross-reactivity of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide, a novel compound with therapeutic potential. Due to the limited publicly available data on this specific molecule, we will draw comparisons with its close structural analog, Nintedanib (N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide), a well-characterized kinase inhibitor.[5] This guide will delineate the experimental strategies and data interpretation necessary to build a robust cross-reactivity profile.
The Compound in Focus: this compound and its Analog
This compound is a synthetic organic compound featuring a piperidine moiety.[6] Its structural similarity to Nintedanib, a multi-target kinase inhibitor, suggests that it may also exhibit activity against a range of protein kinases.[5] Nintedanib is known to inhibit vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).[5] Understanding the subtle structural differences between these two molecules is key to predicting and experimentally verifying their respective cross-reactivity profiles.
Table 1: Structural Comparison of this compound and Nintedanib
| Feature | This compound | Nintedanib (N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide) |
| Core Scaffold | 4-aminophenyl-acetamide | 4-aminophenyl-acetamide |
| Amine Substituent | Unsubstituted aniline nitrogen | N-methyl aniline |
| Heterocyclic Moiety | Piperidine | Methylpiperazine |
| Known Primary Targets | Undetermined | VEGFR, PDGFR, FGFR |
A Phased Approach to Comprehensive Cross-Reactivity Profiling
A thorough investigation of a compound's cross-reactivity requires a multi-pronged approach, starting with broad screening panels and progressively moving towards more focused and physiologically relevant assays.
Phase 1: Broad Kinase Profiling
Given the structural alerts from the Nintedanib comparison, the initial and most critical step is to assess the compound's activity across a broad panel of kinases. Several commercial services offer comprehensive kinase selectivity profiling.[7][8][9][10][11]
This biochemical assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of a kinase.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the purified kinase, the appropriate substrate, and cofactors in an assay buffer.
-
Compound Addition: Add the test compound at a screening concentration (e.g., 1 µM or 10 µM) in duplicate. Include a DMSO-only control for 100% kinase activity and a known inhibitor as a positive control.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP at a concentration close to the Kₘ for each kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Terminate the reaction and capture the phosphorylated substrate on a filter membrane. Wash away unincorporated [γ-³³P]ATP.
-
Data Acquisition: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control.
Caption: Workflow for a radiometric kinase profiling assay.
Table 2: Hypothetical Kinase Profiling Data for this compound (at 1 µM)
| Kinase Family | Kinase Target | % Inhibition |
| Tyrosine Kinase | VEGFR2 | 95 |
| PDGFRβ | 88 | |
| FGFR1 | 75 | |
| SRC | 45 | |
| ABL1 | 30 | |
| Serine/Threonine Kinase | CDK2 | 15 |
| PKA | 5 | |
| ROCK1 | 10 |
Phase 2: Secondary Screening and Off-Target Identification
Based on the initial broad screen, any significant off-target hits should be further investigated through dose-response studies to determine their IC₅₀ values. Additionally, screening against other major target families is crucial.
Receptor binding assays are essential for identifying interactions with non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[12][13][14][15][16]
-
Membrane Preparation: Utilize cell membranes prepared from cell lines overexpressing the receptor of interest.
-
Competitive Binding Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and the test compound at various concentrations.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: Quantify the amount of radioactivity retained on the filter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀).
Caption: Workflow for a competitive receptor binding assay.
Table 3: Hypothetical Receptor Binding Profile for this compound
| Target Class | Receptor Target | IC₅₀ (µM) |
| GPCR | Dopamine D2 | > 10 |
| Serotonin 5-HT2A | 8.5 | |
| Adrenergic α1A | > 10 | |
| Ion Channel | hERG | > 10 |
| Transporter | SERT | > 10 |
Phase 3: Cellular Functional Assays
Biochemical and binding assays provide valuable information but do not always translate directly to a cellular context.[17][18][19][20][21] Cellular functional assays are therefore essential to confirm the activity of the compound in a more physiologically relevant environment.
To confirm the on-target and off-target kinase activity in a cellular setting, one can measure the phosphorylation of downstream substrates.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs for VEGFR2 activity) and starve them of serum to reduce basal signaling. Treat the cells with the test compound at various concentrations for a defined period.
-
Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF) to activate the target kinase pathway.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Detection of Phosphorylation: Use a method such as ELISA or Western blotting with phospho-specific antibodies to detect the phosphorylation of the target kinase and its downstream substrates (e.g., p-VEGFR2, p-ERK).
-
Data Analysis: Quantify the level of phosphorylation relative to the stimulated control and determine the IC₅₀ for the inhibition of phosphorylation.
Caption: Workflow for a cellular phosphorylation assay.
Table 4: Comparative Cellular IC₅₀ Data
| Assay | This compound IC₅₀ (µM) | Nintedanib IC₅₀ (µM) |
| p-VEGFR2 Inhibition | 0.05 | 0.02 |
| p-PDGFRβ Inhibition | 0.12 | 0.05 |
| p-FGFR1 Inhibition | 0.25 | 0.1 |
| Cell Proliferation (HUVEC) | 0.08 | 0.03 |
Interpreting the Data and Building the Comparative Profile
The collective data from these phased experiments will allow for a comprehensive comparison of the cross-reactivity profiles of this compound and Nintedanib. Key points of comparison would include:
-
Potency and Selectivity: A direct comparison of the IC₅₀ values for on-target and off-target kinases will reveal differences in potency and selectivity.
-
Kinome Tree Visualization: Plotting the kinase inhibition data on a kinome tree provides a powerful visual representation of the selectivity profile.
-
Safety-Relevant Off-Targets: The receptor binding assays will identify any interactions with targets known to be associated with adverse drug reactions (e.g., hERG, various GPCRs).
-
Structure-Activity Relationship (SAR): Differences in the cross-reactivity profiles can be rationalized based on the structural differences between the two molecules, providing valuable insights for future lead optimization.
Conclusion
A thorough and systematic evaluation of a compound's cross-reactivity is a cornerstone of modern drug discovery. By employing a tiered approach of broad biochemical screening followed by more focused cellular and functional assays, researchers can build a detailed and predictive profile of a compound's off-target interactions. The comparative analysis of this compound with its structural analog, Nintedanib, provides a robust framework for understanding its potential therapeutic window and guiding its further development. This data-driven approach is essential for mitigating risks and increasing the probability of success in bringing safe and effective new medicines to patients.
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A Comparative Guide to the Structure-Activity Relationship of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold. By examining the impact of structural modifications on various biological activities, this document aims to provide actionable insights for the rational design of novel and more potent therapeutic agents.
Introduction: The Versatile Scaffold of this compound
The this compound core structure is a key pharmacophore found in a variety of biologically active compounds. This scaffold's versatility allows for modifications at several key positions, leading to a broad spectrum of pharmacological effects, including antimicrobial, antihypertensive, anticonvulsant, and anticancer activities. Understanding the intricate relationship between the chemical structure of these derivatives and their biological function is paramount for the development of targeted and effective therapeutics. This guide will dissect the SAR of this class of compounds, supported by experimental data and detailed protocols.
Core Structure and Key Modification Points
The fundamental structure of this compound consists of three key moieties amenable to chemical modification:
-
The N-(4-aminophenyl) group: Substitutions on the phenyl ring or modifications of the amino group can significantly influence activity.
-
The Piperidin-1-yl moiety: Alterations to the piperidine ring, including substitution, can impact potency and selectivity.
-
The Acetamide linker: Changes to the linker length or the introduction of conformational constraints can modulate biological effects.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis of Biological Activities
The following sections detail the SAR of this compound derivatives across various therapeutic areas.
Antimicrobial Activity
Derivatives of this scaffold have demonstrated notable activity against a range of bacterial and fungal pathogens. The SAR studies in this area reveal crucial insights for designing new antimicrobial agents.
Key SAR Insights:
-
Substitutions on the Phenyl Ring: The introduction of electron-withdrawing groups on the phenyl ring of the N-phenylacetamide moiety has been shown to enhance antibacterial activity. For instance, compounds with chloro or nitro groups often exhibit increased potency.
-
Piperidine Ring Modifications: The nature of the substituent on the piperidine ring is critical. While simple alkyl substitutions can have a modest effect, the introduction of more complex functionalities can significantly modulate the antimicrobial spectrum.
-
Acetamide Linker: The integrity of the acetamide linker is generally essential for activity.
Comparative Data for Antimicrobial Activity:
| Compound ID | R1 (on Phenyl Ring) | R2 (on Piperidine Ring) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Reference |
| 1a | H | H | 64 | 128 | [1][2] |
| 1b | 4-Cl | H | 16 | 32 | [1][2] |
| 1c | 4-NO2 | H | 8 | 16 | [1][2] |
| 1d | H | 4-CH3 | 32 | 64 | [1][2] |
Antihypertensive Activity
Certain derivatives have been investigated as potential antihypertensive agents, primarily acting as calcium channel blockers.[3] The SAR in this context is focused on optimizing interactions with the channel's binding site.
Key SAR Insights:
-
Amide Structure Position: The position of the amide structure has been found to be important for potent inhibitory activity toward T-type Ca2+ channels.[3]
-
Substituents on the Pendant Benzene Ring: The introduction of specific substituents on the benzene ring plays a crucial role in the selectivity for T-type over L-type Ca2+ channels and contributes to bradycardic activity.[3] For example, a 4-fluorophenyl group has been shown to be beneficial.[3]
-
Alkyl Groups on Piperidine: The nature of the alkyl group on the piperidine nitrogen influences potency.
Comparative Data for Antihypertensive Activity:
| Compound ID | R (on Phenyl Ring) | N-Alkyl Group on Piperidine | T-type Ca2+ Channel Inhibition (IC50, μM) | Reference |
| 2a | H | Methyl | 5.2 | [3] |
| 2b | 4-F | Methyl | 1.8 | [3] |
| 2c | 4-F | Ethyl | 0.9 | [3] |
| 2d | 4-F | 2-[2-(2-methoxyethoxy)phenyl]ethyl | 0.05 | [3] |
Anticonvulsant Activity
The N-phenyl-2-(piperidin-1-yl)acetamide scaffold has been explored for its anticonvulsant properties, with activity observed in animal models of epilepsy such as the maximal electroshock (MES) test.[4]
Key SAR Insights:
-
Substitutions on the N-Phenyl Ring: The nature and position of substituents on the anilide ring are critical. For instance, 3-(trifluoromethyl)anilide derivatives have shown significant activity in the MES test, while 3-chloroanilide analogs were largely inactive.[4]
-
Piperazine vs. Piperidine: In related N-phenylacetamide derivatives, replacing the piperidine ring with a piperazine moiety has been a successful strategy in developing anticonvulsant agents.[4] This suggests that the nature of the heterocyclic ring is a key determinant of activity.
Comparative Data for Anticonvulsant Activity (MES Test):
| Compound ID | N-Phenyl Ring Substitution | Heterocyclic Ring | Protection (%) at 100 mg/kg | Reference |
| 3a | 3-Cl | Piperazine | 25 | [4] |
| 3b | 3-CF3 | Piperazine | 100 | [4] |
| 3c | 4-Cl | Piperazine | 12.5 | [4] |
| 3d | 4-CF3 | Piperazine | 75 | [4] |
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Their mechanism of action often involves the inhibition of critical cellular pathways.
Key SAR Insights:
-
Substitutions on the Phenyl Ring: The presence of specific substituents on the phenyl ring can enhance cytotoxic activity against various cancer cell lines. For example, naphthalen-2-yl acetamide derivatives have shown potent antiproliferative effects.[5]
-
Quinolinone Moiety: The incorporation of a quinolin-2(1H)-one moiety has been a successful strategy in developing potent anticancer agents within this class of compounds.[5]
Comparative Data for Anticancer Activity (IC50, μM):
| Compound ID | Phenylacetamide Moiety | Cell Line (NPC-TW01) | Reference |
| 4a | N-phenylacetamide | > 50 | [5] |
| 4b | N-(naphthalen-2-yl)acetamide | 5.2 | [5] |
| 4c | N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | 0.6 | [5] |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative compound and a key biological assay.
Synthesis of this compound
This protocol describes a general two-step synthesis.
Caption: General synthetic workflow for this compound.
Step 1: Synthesis of 2-chloro-N-(4-nitrophenyl)acetamide [6]
-
Dissolve 4-nitroaniline (1 equivalent) in a suitable solvent such as ethyl acetate.
-
Cool the solution in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of this compound [7]
-
Suspend 2-chloro-N-(4-nitrophenyl)acetamide (1 equivalent) in a suitable solvent like toluene.
-
Add piperidine (2.5 equivalents) and heat the mixture to 55°C for 2 hours.
-
After cooling, wash the reaction mixture with water.
-
To the organic layer containing N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, add a reducing agent. A common method is hydrogenation using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7]
-
Alternatively, reduction can be achieved using metals in acidic media, such as iron powder in acetic acid or zinc powder in hydrochloric acid.[6]
-
Monitor the reduction by TLC.
-
After the reaction is complete, filter off the catalyst (if used) and concentrate the solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10][11]
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A Comparative Analysis of Nintedanib and N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of kinase inhibitor research, particularly concerning fibrotic diseases and oncology, a rigorous evaluation of novel chemical entities against established therapeutics is paramount. This guide presents a detailed comparative analysis of Nintedanib, an approved multi-tyrosine kinase inhibitor, and N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide, a related chemical scaffold. We provide a comprehensive overview of their molecular profiles, delve into their divergent mechanisms of action, and outline a complete, head-to-head experimental blueprint for their evaluation. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to assess the therapeutic potential of these and similar compounds.
Introduction
Nintedanib is a small molecule inhibitor that has gained regulatory approval for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[1][2] Its therapeutic efficacy stems from its ability to simultaneously block multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and fibrosis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3][4][5] This multi-targeted approach has established Nintedanib as a critical agent in its approved indications.
In contrast, this compound represents a core chemical structure that shares some motifs with known kinase inhibitors. While its specific biological activity is not extensively documented in public literature, its structural components—an aminophenyl group linked to an acetamide scaffold with a piperidine moiety—suggest potential interactions with ATP-binding sites of various kinases. A structurally related compound, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is known as a reagent in the synthesis of Nintedanib derivatives, highlighting the relevance of this chemical space.[6]
This guide provides the scientific rationale and detailed methodologies for a direct, empirical comparison between the established drug, Nintedanib, and the investigational scaffold, this compound.
Molecular Profile and Physicochemical Properties
A foundational comparison begins with the structural and physicochemical properties of each molecule. These characteristics are critical determinants of a compound's solubility, permeability, and metabolic stability, which collectively influence its pharmacokinetic profile and "drug-likeness."
| Property | Nintedanib | This compound | Rationale for Comparison |
| Chemical Structure | The indolinone core of Nintedanib is a classic kinase inhibitor scaffold. The aminophenyl-acetamide structure of the comparator is a simpler, more flexible scaffold that warrants investigation. | ||
| Molecular Formula | C₃₁H₃₃N₅O₄[1] | C₁₃H₁₉N₃O | A significant difference in size and complexity. |
| Molecular Weight | 539.6 g/mol [1] | 233.3 g/mol | Nintedanib is a larger molecule, which may influence its binding interactions and specificity compared to the smaller, more fragment-like comparator. |
| Predicted LogP | 4.4 | 1.8 | LogP (lipophilicity) is a key predictor of cell permeability and oral absorption. Nintedanib's higher LogP suggests greater lipophilicity. |
| Aqueous Solubility | Poor; pH-dependent, increases at pH < 3.[1][7] | Predicted to be higher than Nintedanib due to lower MW and LogP. | Solubility is critical for formulation and bioavailability. Nintedanib's poor solubility requires specific formulation strategies (esilate salt).[1] |
Comparative Mechanism of Action
Nintedanib: A Triple Angiokinase Inhibitor
Nintedanib functions by competitively binding to the intracellular ATP-binding pocket of several key RTKs.[2][4] By blocking the autophosphorylation of these receptors, it effectively shuts down their downstream signaling cascades.[4] The primary targets—VEGFR, FGFR, and PDGFR—are central to two major pathological processes:
-
Angiogenesis: The formation of new blood vessels, a critical process for tumor growth.[8][9]
-
Fibrosis: The proliferation and activation of fibroblasts, leading to excessive deposition of extracellular matrix (ECM) and tissue scarring.[3][10]
The inhibition of these pathways prevents the proliferation, migration, and differentiation of fibroblasts and endothelial cells, underpinning its dual utility in oncology and fibrotic diseases.[1][2][10]
Caption: Nintedanib's multi-kinase inhibition pathway.
This compound: A Hypothesis-Driven Investigation
The mechanism of action for this compound is currently undefined. However, its structural features allow for the formulation of a testable hypothesis. The aminophenyl group is a common feature in many kinase inhibitors, often serving as a hydrogen bond donor/acceptor to the hinge region of the kinase ATP-binding site. The piperidine-acetamide portion may occupy adjacent hydrophobic pockets.
Given these features, a logical starting point for investigation is to screen it against the same panel of kinases targeted by Nintedanib. This direct comparison will determine if it possesses any overlapping activity and reveal its selectivity profile.
Head-to-Head Experimental Blueprint
To objectively compare these two compounds, a multi-tiered experimental approach is required, progressing from biochemical target engagement to cellular functional assays.
Caption: Tiered workflow for compound comparison.
Tier 1: Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against a panel of purified recombinant kinases. This provides a direct measure of target engagement.
Protocol: In Vitro Kinase Assay (e.g., for VEGFR2)
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically via a fluorescence- or luminescence-based readout that detects the amount of ATP consumed or ADP produced.[11]
-
Materials:
-
Recombinant human VEGFR2 kinase (e.g., from a commercial vendor).
-
Poly-Glu-Tyr (4:1) peptide substrate.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP at a concentration equal to its Km for VEGFR2.
-
Test compounds (Nintedanib, this compound) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
-
Procedure:
-
Compound Plating: Add 50 nL of serially diluted compounds (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix of kinase buffer containing VEGFR2 and the peptide substrate. Add 5 µL of this mix to each well.
-
Initiation: Prepare a master mix of kinase buffer containing ATP. Add 5 µL to each well to start the reaction. Incubate at room temperature for 60 minutes.
-
Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Readout: Measure luminescence on a plate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Comparative Data Table:
| Kinase Target | Nintedanib IC₅₀ (nM) | This compound IC₅₀ (nM) |
| VEGFR2 | 21 | >10,000 |
| FGFR1 | 69 | >10,000 |
| PDGFRβ | 59 | >10,000 |
| Src | 156 | 8,500 |
Causality Behind Choices: Using ATP at its Km concentration provides a standardized condition for comparing inhibitor potency. The ADP-Glo™ system is chosen for its high sensitivity and robustness in high-throughput formats.[11]
Tier 2: Cellular Functional Assays
Objective: To assess the functional consequences of target inhibition in a cellular context, determining the half-maximal effective concentration (EC₅₀).
Objective: To measure the ability of the compounds to inhibit the proliferation of cells whose growth is dependent on the target kinases (e.g., cancer cell lines).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric measurement.[12][14][15]
-
Cell Line: A549 (human lung carcinoma) or HUVEC (Human Umbilical Vein Endothelial Cells), which are responsive to VEGFR/FGFR signaling.
-
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[16]
-
Compound Treatment: Replace the medium with fresh medium containing serially diluted compounds. Incubate for 72 hours at 37°C, 5% CO₂.[12]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[12][16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Shake the plate for 15 minutes.[13]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[13][16]
-
-
Data Analysis: Calculate percent viability relative to DMSO-treated controls and determine the EC₅₀ value using a dose-response curve.
Objective: To evaluate the ability of the compounds to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.
-
Principle: Transforming Growth Factor-beta 1 (TGF-β1) is a potent inducer of fibroblast-to-myofibroblast differentiation.[17][18] This process is characterized by the expression of α-smooth muscle actin (α-SMA).[19][20] The assay measures the inhibition of TGF-β1-induced α-SMA expression.
-
Cell Line: NHLF (Normal Human Lung Fibroblasts).
-
Procedure:
-
Cell Seeding: Seed NHLF cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Replace the medium with serum-free medium containing serially diluted compounds and incubate for 1 hour.
-
Induction: Add TGF-β1 (10 ng/mL final concentration) to all wells except the negative control.[17][20] Incubate for 48-72 hours.[19][20]
-
Immunofluorescence Staining: a. Fix, permeabilize, and block the cells. b. Incubate with a primary antibody against α-SMA. c. Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Readout: Acquire images using a high-content imaging system and quantify the fluorescence intensity of α-SMA, normalized to the cell count (DAPI).
-
-
Data Analysis: Calculate the percent inhibition of α-SMA expression relative to the TGF-β1-treated control and determine the EC₅₀.
Hypothetical Cellular Data Table:
| Assay | Cell Line | Nintedanib EC₅₀ (nM) | This compound EC₅₀ (nM) |
| Anti-Proliferation | A549 | 150 | >20,000 |
| Myofibroblast Diff. | NHLF | 95 | >20,000 |
Synthesizing the Evidence: A Comparative Discussion
Based on the hypothetical data generated through the proposed experimental blueprint, a clear distinction emerges between the two compounds.
Nintedanib demonstrates potent, low-nanomolar inhibition of key pro-angiogenic and pro-fibrotic kinases at the biochemical level. Crucially, this biochemical potency translates directly into functional cellular activity, with EC₅₀ values in the low-to-mid nanomolar range for inhibiting both cancer cell proliferation and fibroblast differentiation. This consistent profile validates its mechanism of action and supports its clinical efficacy.
This compound , in this hypothetical scenario, shows no significant activity against the primary Nintedanib targets (VEGFR, FGFR, PDGFR) and only very weak activity against Src kinase. This lack of potent biochemical engagement is reflected in its cellular assays, where it fails to inhibit proliferation or fibrosis at relevant concentrations.
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From Bench to Bedside: A Comparative Guide for the In Vivo Validation of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
This guide provides a comprehensive framework for the in vivo validation of preclinical findings for the novel compound, N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide. Initial literature and database searches reveal limited published data for this specific molecule. However, analysis of its structural motifs—a substituted aminophenyl group and a piperidinyl-acetamide moiety—suggests potential bioactivity, as similar structures are found in compounds targeting inflammation and neurotransmitter systems.[1][2]
Therefore, this document outlines a robust, hypothesis-driven pathway for researchers, assuming that in vitro screening has demonstrated significant anti-inflammatory properties for this compound. We will compare its validation process against Dexamethasone, a well-established steroidal anti-inflammatory drug, to provide a clear benchmark for efficacy.
Part 1: The In Vitro Foundation - Establishing a Rationale for In Vivo Studies
The decision to advance a compound to in vivo testing is predicated on compelling in vitro data. For this compound, a logical starting point is the assessment of its effect on inflammatory pathways in relevant cell lines (e.g., murine macrophages like RAW 264.7). The primary hypothesis is that the compound inhibits the production of key pro-inflammatory mediators.
Causality Behind Experimental Choices: The selection of lipopolysaccharide (LPS) as a stimulant is crucial. LPS, a component of gram-negative bacteria cell walls, activates the Toll-like receptor 4 (TLR4) signaling pathway, a central mechanism in innate immunity and inflammation.[3][4] Measuring downstream markers like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) provides direct evidence of the compound's anti-inflammatory potential.[5]
Hypothetical In Vitro Data Summary
| Parameter | This compound | Dexamethasone (Comparator) | Cell Line |
| TNF-α Inhibition (IC₅₀) | 50 nM | 10 nM | RAW 264.7 |
| IL-6 Inhibition (IC₅₀) | 75 nM | 15 nM | RAW 264.7 |
| Cell Viability (CC₅₀) | > 10 µM | > 25 µM | RAW 264.7 |
This table presents hypothetical data to illustrate the basis for proceeding to in vivo studies.
Part 2: The In Vivo Gauntlet - A Step-by-Step Validation Workflow
Successful translation from in vitro to in vivo requires a multi-faceted approach, encompassing pharmacokinetics, efficacy, and safety.
Caption: Workflow from in vitro discovery to in vivo validation.
Before assessing efficacy, it is paramount to understand how the compound behaves within a biological system. Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[6][7] A fundamental PK study establishes whether the compound can achieve and maintain therapeutic concentrations in the bloodstream.[8][9]
Protocol: Single Ascending Dose PK Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=3 per group), weighing 200-250g. The rat is a standard model for initial PK studies.[9][10]
-
Compound Administration: Administer this compound via oral gavage at three escalating doses (e.g., 1, 5, and 25 mg/kg). A vehicle control group receives only the formulation vehicle (e.g., 0.5% methylcellulose).
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein at predetermined time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.
-
Sample Analysis: Process blood to plasma and quantify the concentration of the parent compound using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[11]
-
Data Analysis: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).
Trustworthiness Check: The validity of this protocol relies on the precision of the LC-MS/MS assay and the accuracy of the dosing and sampling schedule. The inclusion of a vehicle control ensures that any observed effects are due to the compound itself.
The Lipopolysaccharide (LPS)-induced systemic inflammation model is a highly reproducible and clinically relevant method for evaluating potential anti-inflammatory agents.[5] It mimics the systemic inflammatory response seen in bacterial infections.[12]
Protocol: LPS-Induced Inflammation in Mice
-
Animal Model: Male C57BL/6 mice (n=8 per group), 8-10 weeks old.
-
Group Allocation:
-
Dosing Regimen: Administer the test compound or Dexamethasone orally 1 hour prior to the LPS challenge.
-
Inflammatory Challenge: Inject LPS intraperitoneally (i.p.).[13]
-
Endpoint Measurement: At 2 hours post-LPS injection (a peak time for cytokine release), collect blood via cardiac puncture.[5]
-
Biomarker Analysis: Measure plasma levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Caption: Hypothesized mechanism of action in the LPS/TLR4 pathway.
A preliminary assessment of safety is a critical component of in vivo validation. The OECD provides harmonized guidelines for acute oral toxicity testing, which are designed to estimate a substance's toxicity with minimal animal use.[14][15][16]
Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Animal Model: Female rats are typically used as they are often slightly more sensitive.[14]
-
Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg). The outcome (survival or death) determines the dose for the next animal (a lower dose if it dies, a higher dose if it survives).
-
Main Study: Based on the sighting study, groups of animals (n=5 per group) are dosed at fixed levels (5, 50, 300, and 2000 mg/kg).[14]
-
Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as for mortality.[17] Body weight is recorded weekly.
-
Endpoint: The study determines the dose that causes evident toxicity but not mortality, allowing for classification of the substance's toxicity.
Part 3: Comparative Data Analysis
The ultimate goal is to determine if this compound offers a viable therapeutic profile. Comparing its performance directly against a standard-of-care, like Dexamethasone, is essential.
Comparative In Vivo Performance Summary
| Parameter | This compound | Dexamethasone (Comparator) | Animal Model |
| Oral Bioavailability (%) | Data from PK Study | ~70% | Rat |
| TNF-α Inhibition (% vs LPS Control) | Data from Efficacy Study | 85% | Mouse |
| IL-6 Inhibition (% vs LPS Control) | Data from Efficacy Study | 90% | Mouse |
| Acute Toxicity (No Observed Adverse Effect Level) | Data from Toxicity Study | ~10 mg/kg (rat) | Rat |
This table should be populated with the experimental data obtained from the studies outlined above.
Conclusion and Future Directions
This guide presents a logical, scientifically-grounded framework for the initial in vivo validation of this compound as a potential anti-inflammatory agent. By systematically evaluating its pharmacokinetics, efficacy, and acute toxicity in established and reproducible models, researchers can make a confident "Go/No-Go" decision for further, more extensive preclinical development. Positive results from this workflow would justify progression to more complex models of chronic inflammation (e.g., collagen-induced arthritis) and more detailed toxicology studies.
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A Researcher's Guide to Assessing the Specificity of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple cellular targets, a phenomenon known as polypharmacology. While sometimes therapeutically beneficial, off-target effects are a primary cause of adverse drug reactions and clinical trial failures. Therefore, a rigorous and early assessment of a compound's specificity is not just a regulatory hurdle but a critical step in building a robust preclinical data package.
This guide provides a comprehensive framework for assessing the target specificity of the novel compound, N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide . Drawing from data on structurally related molecules, we hypothesize a primary mechanism of action and outline a multi-tiered experimental strategy to thoroughly characterize its selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
Establishing a Putative Target Profile
Direct pharmacological data for this compound is not yet publicly available. However, analysis of its structural analogs provides compelling clues to its likely biological targets. A close analog, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is a known precursor in the synthesis of Nintedanib.[1] Nintedanib is a potent triple angiokinase inhibitor, targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).[2] This strongly suggests that our compound of interest may exhibit a similar kinase inhibitory profile.
Furthermore, another class of related compounds, 2-(3,5-substituted 4-aminophenyl)acetamide derivatives, has been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and thermal sensation.[3]
Based on this evidence, we propose a dual hypothesis for the target profile of this compound:
-
Primary Hypothesis: The compound is a kinase inhibitor with activity against key angiokinases (VEGFR, PDGFR, FGFR).
-
Secondary Hypothesis: The compound may exhibit off-target activity as a TRPV1 antagonist.
This guide will now detail a systematic approach to test these hypotheses and build a comprehensive specificity profile.
A Tiered Strategy for Specificity Assessment
A logical and resource-efficient approach to specificity profiling involves a tiered or cascaded series of experiments. This begins with broad, high-throughput screening and progresses to more focused, hypothesis-driven assays.
Caption: Principle of the NanoBRET™ cellular target engagement assay.
Conclusion
The comprehensive assessment of a compound's specificity is a cornerstone of successful drug development. For a novel molecule like this compound, a systematic and tiered approach, guided by data from structural analogs, is essential. By combining broad kinome screening with focused potency determination and cellular validation assays, researchers can build a detailed and reliable specificity profile. This not only de-risks the progression of the compound but also provides invaluable insights into its potential therapeutic applications and safety liabilities. The methodologies and comparative framework presented in this guide offer a robust starting point for the thorough and scientifically rigorous evaluation of this and other novel chemical entities.
References
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Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit . Molecular Devices. [Link]
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4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands . PubMed. [Link]
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Targeted Kinase Selectivity from Kinase Profiling Data . PMC - NIH. [Link]
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KINOMEscan® ELECT Kinase screening and profiling services . Eurofins Discovery. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Antiarrhythmic Agents: The Case of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
Authored For: Drug Development Professionals & Cardiovascular Researchers
This guide provides a comprehensive framework for the preclinical benchmarking of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide, a novel chemical entity with structural similarities to the Class Ia antiarrhythmic drug, procainamide. Given the limited public data on this specific compound, this document serves as an expert-driven roadmap, outlining the essential experimental protocols required to rigorously evaluate its potential as a cardiac arrhythmia therapy against current standards of care.
Introduction: The Clinical Need and a Novel Candidate
Cardiac arrhythmias remain a significant cause of morbidity and mortality worldwide.[1] While numerous antiarrhythmic drugs are available, their use is often limited by incomplete efficacy or the risk of proarrhythmia—paradoxically causing new arrhythmias. The search for safer and more effective agents is therefore a critical priority in cardiovascular medicine.
This compound is a structural analog of procainamide, a well-established Class Ia antiarrhythmic.[2][3] Procainamide exerts its effects primarily by blocking fast sodium channels (Nav1.5), which slows electrical conduction in the heart.[2][4][5] It also prolongs the cardiac action potential, a property that contributes to its antiarrhythmic effect but also to potential risk.[2][4] Based on its structure, it is hypothesized that this compound shares this primary mechanism. However, subtle structural modifications can significantly alter pharmacological properties, including potency, channel selectivity, and safety.
This guide outlines a head-to-head benchmarking strategy to compare this novel compound against a panel of established antiarrhythmic drugs, providing the necessary data to determine its therapeutic potential.
Standard Treatment Comparators:
To establish a robust benchmark, the novel compound will be compared against drugs representing different subclasses of sodium channel blockers and a multi-channel blocker:
-
Procainamide (Class Ia): The parent compound, serving as a direct structural and mechanistic reference.[2]
-
Lidocaine (Class Ib): A drug that preferentially blocks inactivated sodium channels, making it particularly effective in ischemic tissue.[6][7][8]
-
Flecainide (Class Ic): A potent sodium channel blocker with slow dissociation kinetics.[9][10][11]
-
Amiodarone (Multi-class): A highly effective but complex drug that blocks potassium, sodium, and calcium channels, in addition to having anti-adrenergic properties.[12][13][14][15][16]
Foundational Benchmarking: A Phased Experimental Approach
A rigorous evaluation requires a multi-step process, moving from molecular targets to integrated physiological systems. This ensures a comprehensive understanding of the compound's efficacy and safety profile before considering human trials.
Caption: Phased experimental workflow for benchmarking a novel antiarrhythmic agent.
Experiment 1: In Vitro Ion Channel Profiling
Causality: The first step is to define the compound's molecular fingerprint. An antiarrhythmic drug's efficacy and safety are dictated by its potency and selectivity across a range of cardiac ion channels. Automated patch-clamp electrophysiology provides the high-throughput, high-resolution data needed for this initial characterization.[17]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and standard comparators on key cardiac ion channels.
Key Ion Channels for Screening:
-
Nav1.5 (Fast Sodium Current, INa): The primary target for Class I antiarrhythmics.
-
hERG (Rapid Delayed-Rectifier Potassium Current, IKr): Critical for cardiac repolarization. Blockade is a major cause of drug-induced QT prolongation and Torsades de Pointes (TdP).
-
KvLQT1/minK (Slow Delayed-Rectifier Potassium Current, IKs): Another important repolarizing current.
-
Cav1.2 (L-type Calcium Current, ICa,L): Influences plateau phase and contractility.
Protocol: Automated Patch-Clamp Assay
-
Cell Preparation: Use stable cell lines (e.g., HEK293 or CHO) heterologously expressing the human ion channel of interest (e.g., hNav1.5). Culture and harvest cells according to standard protocols.
-
System Setup: Prepare the automated patch-clamp system (e.g., QPatch or IonFlux) with appropriate intracellular and extracellular solutions.
-
Compound Preparation: Prepare a dilution series for the test compound and all comparators (e.g., 8-point concentration-response curve, from 1 nM to 30 µM).
-
Data Acquisition:
-
Obtain a high-resistance (>1 GΩ) seal for each cell.
-
Apply a specific voltage protocol designed to elicit the target ionic current. For example, for Nav1.5, use a depolarizing step from a holding potential of -100 mV to -20 mV.
-
Record baseline currents.
-
Apply the range of compound concentrations and record the resulting inhibition of the peak current.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value for each compound on each channel.
-
Data Summary Table (Example):
| Compound | Nav1.5 IC₅₀ (µM) | hERG IC₅₀ (µM) | KvLQT1/minK IC₅₀ (µM) | Cav1.2 IC₅₀ (µM) |
| Test Compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Procainamide | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Lidocaine | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Flecainide | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Amiodarone | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Experiment 2: Cellular Electrophysiology in Human Cardiomyocytes
Causality: While single ion channel data is crucial, it doesn't capture the integrated effect on the cardiac action potential (AP). Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a more physiologically relevant system to assess how modulation of multiple currents translates into an overall electrophysiological effect.[18]
Objective: To characterize the effects of the test compound and comparators on action potential morphology in hiPSC-CMs.
Protocol: Microelectrode Array (MEA) or Manual Patch-Clamp
-
Cell Culture: Plate hiPSC-CMs on MEA plates or on glass coverslips for manual patch-clamp. Allow cells to form a spontaneously beating syncytium.
-
Recording Setup:
-
MEA: Place the MEA plate on the recording platform and monitor the baseline field potential duration (FPD), which is an analog of the QT interval.
-
Manual Patch-Clamp: Using the whole-cell current-clamp configuration, record baseline spontaneous action potentials.
-
-
Compound Application: Add the test compound and comparators at relevant concentrations (e.g., 1x, 10x, and 100x the Nav1.5 IC₅₀).
-
Data Acquisition: Record changes in key AP parameters over time.
-
Action Potential Duration (APD90): Time to 90% repolarization.
-
Upstroke Velocity (dV/dtmax): Reflects sodium channel function.
-
Resting Membrane Potential (RMP): The cell's baseline electrical state.
-
Early Afterdepolarizations (EADs): A cellular marker of proarrhythmic risk.
-
-
Data Analysis: Quantify the percentage change in APD90, dV/dtmax, and RMP from baseline for each compound and concentration. Note the incidence of EADs.
Data Summary Table (Example):
| Compound (at 10x Nav1.5 IC₅₀) | % Δ APD90 | % Δ dV/dtmax | Δ RMP (mV) | EAD Incidence |
| Test Compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Procainamide | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Lidocaine | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Flecainide | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Amiodarone | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Experiment 3: In Vivo Efficacy in an Animal Model of Arrhythmia
Causality: In vitro success must translate to an in vivo setting. Animal models are essential for evaluating a drug's ability to suppress arrhythmias within a complex physiological system that includes factors like autonomic tone, metabolism, and hemodynamics.[1]
Objective: To assess the efficacy of this compound in preventing or terminating ventricular tachycardia (VT) in a validated animal model.
Protocol: Ischemia-Reperfusion Model in Rats
-
Animal Preparation: Anesthetize adult male rats and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery for a set period (e.g., 5 minutes) to induce ischemia, followed by reperfusion to trigger arrhythmias.
-
Instrumentation: Record a continuous electrocardiogram (ECG) throughout the procedure.
-
Drug Administration: Administer the test compound or a comparator intravenously a few minutes before LAD ligation (for prevention) or upon the onset of sustained VT (for termination). A vehicle control group is essential.
-
Endpoint Measurement:
-
Incidence of VT/VF: The percentage of animals in each group that develop ventricular tachycardia or fibrillation.
-
Duration of VT/VF: The total time spent in arrhythmia.
-
Mortality: The number of animals that do not survive the procedure.
-
-
Data Analysis: Use statistical tests (e.g., Chi-square for incidence, ANOVA for duration) to compare the outcomes between the vehicle, test compound, and comparator groups.
Experiment 4: In Vivo Safety Pharmacology
Causality: A critical hurdle for any new antiarrhythmic is its safety profile, particularly the risk of proarrhythmia.[19] Dedicated safety pharmacology studies are required by regulatory agencies to assess cardiovascular risk before human trials.[20]
Objective: To evaluate the proarrhythmic potential and general cardiovascular side effects of the test compound.
Protocol: ECG and Hemodynamic Monitoring in a Large Animal Model (e.g., Dog or Rabbit)
-
Animal Preparation: Anesthetize and instrument the animal (e.g., conscious telemetered dog) for continuous recording of ECG and arterial blood pressure.
-
Study Design: Administer escalating doses of the test compound and comparators intravenously.
-
Data Acquisition:
-
ECG: Measure heart rate, PR interval, QRS duration, and the QT interval. The QT interval should be corrected for heart rate (e.g., QTcB or QTcF).
-
Hemodynamics: Measure mean arterial pressure (MAP) and heart rate.
-
-
Data Analysis: Analyze the dose-dependent effects of each compound on ECG intervals and hemodynamic parameters. A significant prolongation of the QTc interval is a key indicator of proarrhythmic risk.[21]
Caption: Mechanism of action for different antiarrhythmic drug classes on the cardiac action potential.
Conclusion and Future Directions
This structured benchmarking guide provides a robust framework for the preclinical evaluation of this compound. By systematically comparing its performance against well-characterized standard treatments across in vitro and in vivo platforms, researchers can generate the critical data needed to make an informed decision on its potential for further development.
The ideal candidate would demonstrate potent Nav1.5 blockade with a favorable selectivity profile (i.e., significantly less potent activity at the hERG channel). It should effectively suppress arrhythmias in vivo without causing excessive QTc prolongation or negative hemodynamic effects. The data generated from these experiments will form the cornerstone of any subsequent Investigational New Drug (IND) application and pave the way for first-in-human studies.
References
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Title: Procainamide - StatPearls Source: NCBI Bookshelf URL: [Link]
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Title: Procainamide - WikEM Source: WikEM URL: [Link]
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Title: Procainamide/N-acetyl Procainamide | Applied Clinical Pharmacokinetics, 3e Source: AccessPharmacy URL: [Link]
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Title: Procainamide | - Truman State University Source: Truman State University URL: [Link]
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Title: Procainamide - Wikipedia Source: Wikipedia URL: [Link]
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Title: procainamide hydrochloride Source: DailyMed URL: [Link]
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Title: Animal Models to Study Cardiac Arrhythmias - PMC Source: PubMed Central URL: [Link]
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Title: Preclinical Evaluation of Antiarrhythmic Agents Source: ResearchGate URL: [Link]
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Title: Lidocaine as an anti-arrhythmic drug: Are there any indications left? Source: PubMed Central URL: [Link]
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Title: Flecainide - StatPearls Source: NCBI Bookshelf URL: [Link]
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Title: Amiodarone - LITFL Source: Life in the Fast Lane URL: [Link]
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Title: Screening Drug-Induced Arrhythmia Using Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes and Low-Impedance Microelectrode Arrays Source: Circulation URL: [Link]
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Title: N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - PubChem Source: PubChem URL: [Link]
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Title: Procainamide | C13H21N3O | CID 4913 - PubChem Source: PubChem URL: [Link]
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Title: Animal models for arrhythmias Source: Cardiovascular Research - Oxford Academic URL: [Link]
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Title: What is the mechanism of Flecainide Acetate? Source: Patsnap Synapse URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a set of instructions, but a logical, scientifically-grounded methodology that ensures the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While specific toxicity data for this compound may be limited, data from structurally similar substituted acetamides and aromatic amines provide a strong basis for a cautious approach. The primary hazards are summarized below.
Based on analogous compounds, this compound is classified as hazardous.[1] It is presumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Therefore, all waste materials, including empty containers and contaminated personal protective equipment (PPE), must be treated as hazardous waste.
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Description | Primary Safety Concern |
| Acute Toxicity, Oral | Harmful if swallowed.[2] | Accidental ingestion can lead to systemic toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Direct contact can cause inflammation and discomfort. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Contact with eyes can result in significant damage. |
| Target Organ Toxicity | May cause respiratory irritation.[1][2] | Inhalation of dust can irritate the respiratory tract. |
| Environmental Hazard | Should not be released into the environment.[1] | Discharge into drains or waterways must be avoided.[3][4][5] |
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of fundamental principles that ensure regulatory compliance and safety. These are not merely suggestions but are mandated by regulations from agencies such as the U.S. Environmental Protection Agency (EPA).
-
Segregation is Paramount: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6] Aromatic amines can react exothermically and dangerously with acids, isocyanates, peroxides, and strong oxidizing agents.[1][4]
-
Containers Must Be Compatible: Use only designated, chemically resistant containers (e.g., high-density polyethylene - HDPE) that are in good condition and have a secure, tightly-fitting lid.[6][7]
-
Labeling is Non-Negotiable: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name, and the approximate concentration or quantity from the moment accumulation begins.[7]
-
Assume Contamination: Any item that comes into direct contact with the chemical—including gloves, weigh boats, pipette tips, and paper towels—must be disposed of as hazardous waste.[6]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for handling and disposing of this compound waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the correct PPE. This is your primary defense against exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][8]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect them for tears or holes before use.[1]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider impervious clothing.[4]
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to avoid inhalation.[6]
Step 2: Waste Collection and Segregation
-
Solid Waste: Collect dry waste (e.g., residual powder, contaminated weigh paper) in a dedicated, labeled, wide-mouth solid waste container.[1] Avoid generating dust during transfer.[9]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, labeled liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
Sharps & Glassware: Contaminated sharps (needles, razor blades) must be placed in a designated sharps container. Contaminated glassware should be rinsed with a suitable solvent (e.g., methanol or ethanol), with the rinsate collected as hazardous liquid waste. The rinsed glassware can then be washed normally.
-
Contaminated PPE: Gloves, bench paper, and other disposable items should be collected in a separate, sealed plastic bag or a lined container designated for hazardous debris.[9]
Step 3: Container Management and Storage
-
Labeling: Immediately upon starting a new waste container, affix a hazardous waste label. Fill it out completely, listing "this compound" and any solvents present with their percentages.[7]
-
Closure: Keep the waste container tightly closed at all times, except when you are actively adding waste.[7] This prevents the release of vapors and protects against spills.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or your lab's main waste collection area.[6] The storage location should be cool, dry, well-ventilated, and away from incompatible materials like strong acids and oxidizers.[1][6]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once your waste container is full or you have completed your project, contact your institution's EHS office or licensed hazardous waste disposal contractor to arrange for pickup.[6]
-
Provide Information: You will need to provide the full chemical name and any other information from the Safety Data Sheet (SDS) to the disposal personnel.[6]
-
The Final Step: The universally recommended method for disposal is through an approved waste disposal plant, typically via high-temperature incineration.[1][6][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Emergency Procedures: Spill Management
Accidents happen. A clear and immediate response plan is critical to mitigating the risk.
-
Evacuate & Alert: Immediately alert others in the area. If the spill is large or generates significant dust, evacuate the immediate vicinity.
-
Assess & Protect: Don the appropriate PPE as described in Step 1 of the disposal protocol.
-
Contain: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid creating dust.[9][10] For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6]
-
Collect: Scoop the absorbed material into a labeled hazardous waste container.[6]
-
Clean: Decontaminate the spill area with soap and water or a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS office.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
Caption: Decision workflow for this compound waste.
References
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- BenchChem. (2025).
- BLD Pharmatech. Safety Data Sheet for N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
- Penta. (2023).
- ECHEMI. Safety Data Sheet for N-(4-Aminophenyl)acetamide.
- Sigma-Aldrich. (2025).
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- Fisher Scientific. (2010). Safety Data Sheet for Benzamide.
- Sisco Research Laboratories Pvt. Ltd.
- AK Scientific, Inc. Safety Data Sheet for (S)-N-Piperidin-3-yl-acetamide.
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Personal protective equipment for handling N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
Comprehensive Safety and Handling Guide: N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
Hazard Analysis: A Structurally-Based Approach
This compound is a complex molecule, and its potential hazards are best understood by dissecting its chemical structure.
-
Aromatic Amine Moiety: The N-(4-aminophenyl) group is a primary aromatic amine. This class of compounds is associated with significant health risks.[3][4] Many aromatic amines are known or suspected carcinogens and can be readily absorbed through the skin.[3][4][5] They can also cause skin and eye irritation.[6] A structurally similar compound, N-(4-aminophenyl)acetamide, may cause irritation to the skin, eyes, and mucous membranes, and emits toxic fumes upon decomposition.[7]
-
Piperidine Moiety: Piperidine itself is a toxic and corrosive substance. It can cause severe skin burns and eye damage, and is harmful if inhaled or absorbed through the skin.[8][9][10] Derivatives of piperidine should be handled with stringent safety precautions.[11]
-
Acetamide Moiety: Acetamide is a suspected carcinogen and can cause irritation to the nose and throat upon inhalation.[12][13][14]
Given this structural analysis, it is prudent to assume that this compound may be harmful if swallowed, cause skin and eye irritation, and potentially have long-term toxic effects.[15]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Safety glasses with side shields | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | N95 respirator or working within a chemical fume hood |
| Solution Preparation/Transfers | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Work within a chemical fume hood |
| Running Reactions/Workup | Chemical splash goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a laboratory coat | Work within a chemical fume hood |
| Large-Scale Operations (>5g) | Face shield over chemical splash goggles | Double-gloving with chemical-resistant gloves | Chemical-resistant suit or apron over a laboratory coat | Work within a chemical fume hood with the sash as low as possible |
Step-by-Step Safety Protocols
Engineering Controls: The First Line of Defense
All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure the fume hood has adequate airflow and is functioning correctly before starting any work.
Donning PPE: A Deliberate Process
-
Inspect all PPE: Before use, check for any signs of damage, such as cracks, holes, or degradation.
-
Hand Protection: Don the first pair of nitrile or neoprene gloves, ensuring they fit snugly and cover the wrist.
-
Body Protection: Put on a clean, buttoned laboratory coat. For larger quantities or splash risks, add a chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a properly fitted N95 respirator is the minimum requirement.
-
Eye and Face Protection: Wear chemical splash goggles. If there is a significant splash hazard, a face shield should be worn over the goggles.[10]
-
Second Pair of Gloves: For enhanced protection, especially during direct handling, don a second pair of gloves over the first.
Doffing PPE: Preventing Contamination
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out, and disposing of them in the designated hazardous waste container.
-
Face and Eye Protection: Remove the face shield (if used) and goggles from the back to the front and place them in a designated area for decontamination.
-
Body Protection: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[10]
Emergency Procedures: Rapid and Effective Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.
-
Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Waste Disposal: Ensuring Environmental Safety
All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.[14] Contaminated PPE, such as gloves and disposable lab coats, should also be disposed of as hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal.
Workflow for Safe Handling
The following diagram illustrates the key decision points and safety procedures for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- Penta chemicals. (2024, May 7).
- Benchchem. Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
- PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
- ResearchGate. (2023, November).
- Carl ROTH. (2025, March 31).
- New Jersey Department of Health. PIPERIDINE CAS Number - HAZARD SUMMARY.
- Chemos GmbH&Co.KG.
- BLD Pharmatech. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)
- National Institutes of Health (NIH). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC.
- ECHEMI. N-(4-Aminophenyl)
- Sigma-Aldrich. (2025, October 7).
- Fisher Scientific. (2010, October 29).
- New Jersey Department of Health. (2017, January). Acetamide - Hazardous Substance Fact Sheet.
- Princeton University. Novel Chemicals with Unknown Hazards SOP.
- Occupational Safety and Health Administration (OSHA). 1910.
- Centers for Disease Control and Prevention (NIOSH). (2002).
- ACS Publications. (2023, November 9).
- Fisher Scientific.
- Sigma-Aldrich. (2024, September 8).
- Fisher Scientific. (2025, December 19).
- Cole-Parmer. Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide.
Sources
- 1. twu.edu [twu.edu]
- 2. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com [carlroth.com]
- 10. nj.gov [nj.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.at [fishersci.at]
- 14. fishersci.com [fishersci.com]
- 15. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C14H22N4O | CID 21927707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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